molecular formula C8H7Cl3O B1361965 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene CAS No. 53491-29-5

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Cat. No.: B1361965
CAS No.: 53491-29-5
M. Wt: 225.5 g/mol
InChI Key: JPMZGMMHZRWZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is a useful research compound. Its molecular formula is C8H7Cl3O and its molecular weight is 225.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dichloro-2-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMZGMMHZRWZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368573
Record name 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53491-29-5
Record name 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the available physical, chemical, and safety-related data for the compound 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS No. 53491-29-5). This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may be interested in utilizing this compound as an intermediate or building block. While publicly available data on this specific molecule is limited, this guide synthesizes the known information, provides insights into its likely chemical behavior based on its structure, and outlines a proposed synthetic pathway.

Introduction and Chemical Identity

This compound is a tri-chlorinated aromatic ether. Its structure, featuring a dichlorinated benzene ring and a chloro-substituted ethoxy side chain, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple chlorine atoms can significantly influence the compound's reactivity, solubility, and metabolic stability, making it an intriguing candidate for applications in agrochemicals, pharmaceuticals, and polymer chemistry.

The structural characteristics of this compound, particularly the electron-withdrawing nature of the chlorine atoms on the aromatic ring, are expected to deactivate the ring towards electrophilic substitution. The ether linkage, while generally stable, can be a site for cleavage under harsh acidic conditions. The primary aliphatic chloride on the ethoxy group provides a reactive handle for nucleophilic substitution reactions.

Physicochemical Properties

Comprehensive experimental data for the physical properties of this compound are not widely available in the public domain. The following table summarizes the known and computationally predicted properties. For precise, lot-specific data, it is imperative to consult the Certificate of Analysis provided by the supplier.

PropertyValueSource
IUPAC Name 1,3-Dichloro-2-(2-chloroethoxy)benzeneN/A
Synonyms 2,6-DICHLORO-(2-CHLOROETHOXY)BENZENE[1]
CAS Number 53491-29-5[1][2]
Molecular Formula C₈H₇Cl₃O[1][2]
Molecular Weight 225.5 g/mol [1][2]
MDL Number MFCD04638771[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

Proposed Synthesis Pathway: Williamson Ether Synthesis

Reaction Principle

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide. In this proposed synthesis, 2,6-dichlorophenol is first deprotonated with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 1,2-dichloroethane, displacing one of the chloride ions to form the desired ether linkage.

Proposed Experimental Workflow

The following is a generalized, step-by-step methodology for the synthesis of this compound. Optimization of reaction conditions, such as temperature, reaction time, and solvent, would be necessary to achieve high yields and purity.

Step 1: Deprotonation of 2,6-Dichlorophenol

  • To a solution of 2,6-dichlorophenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add one equivalent of a strong base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture at room temperature until the deprotonation is complete, as indicated by the cessation of gas evolution (if using sodium hydride) or the complete dissolution of the base.

Step 2: Ether Formation

  • To the resulting phenoxide solution, add a slight excess (1.1-1.5 equivalents) of 1,2-dichloroethane.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Work-up & Purification start 2,6-Dichlorophenol + Base phenoxide 2,6-Dichlorophenoxide Intermediate start->phenoxide in Aprotic Solvent reaction Reaction Mixture phenoxide->reaction reagent 1,2-Dichloroethane reagent->reaction workup Aqueous Work-up reaction->workup Heat extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Pure this compound purification->product

Caption: Proposed Williamson Ether Synthesis Workflow.

Spectral and Analytical Characterization

Experimentally determined spectral data for this compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the ethoxy chain. The aromatic region would likely display a complex splitting pattern due to the dichlorosubstitution. The methylene groups adjacent to the oxygen and chlorine atoms would appear as distinct triplets.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 224 (for the all ³⁵Cl isotopologue) with a characteristic isotopic pattern due to the presence of three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-O-C stretching vibrations for the ether linkage, C-Cl stretching bands, and aromatic C-H and C=C stretching and bending vibrations.

For definitive structural confirmation and purity assessment, it is recommended to obtain comprehensive analytical data, such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS, from the supplier or through in-house analysis[3].

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Given the lack of specific toxicological data, this compound should be handled with care, and exposure should be minimized.

Logical_Relationship cluster_Core Core Compound Information cluster_Properties Physicochemical & Spectral Data cluster_Synthesis Synthesis & Reactivity cluster_Safety Safety & Handling Compound This compound CAS: 53491-29-5 PhysProps Physical Properties Melting Point: N/A Boiling Point: N/A Density: N/A Solubility: N/A Compound->PhysProps has SpecData Spectral Data NMR: Predicted IR: Predicted MS: Predicted Compound->SpecData characterized by Synthesis Proposed Synthesis Williamson Ether Synthesis Precursors: 2,6-Dichlorophenol & 1,2-Dichloroethane Compound->Synthesis synthesized via Safety Safety Information Hazard Code: Xi (Irritant) General Precautions Apply Compound->Safety requires Reactivity Chemical Reactivity Deactivated Aromatic Ring Nucleophilic Substitution Site Synthesis->Reactivity influences

Caption: Logical Relationship of Available Information.

Potential Applications and Future Research

While specific applications for this compound have not been documented in the available literature, its structure suggests several areas for potential investigation:

  • Pharmaceutical Synthesis: The dichlorophenyl ether moiety is present in some biologically active molecules. This compound could serve as a precursor for novel drug candidates.

  • Agrochemical Development: Chlorinated aromatic compounds are frequently used as herbicides, fungicides, and pesticides. The unique substitution pattern of this molecule may lead to the discovery of new agrochemicals.

  • Materials Science: Aryl ethers can be used as monomers in the synthesis of high-performance polymers. The chlorine atoms could provide sites for further functionalization or influence the final properties of the polymer.

Future research should focus on the experimental determination of the physical and spectral properties of this compound, the optimization of its synthesis, and the exploration of its reactivity in various chemical transformations to unlock its full potential as a versatile chemical intermediate.

References

Sources

An In-depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is a halogenated aromatic ether with potential applications as a synthetic intermediate in various fields, including pharmaceuticals and agrochemicals. The presence of multiple chlorine atoms and an ether linkage imparts a unique combination of electronic and steric properties that govern its reactivity. This guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and predicted reactivity of this compound, drawing upon established principles of organic chemistry and data from analogous structures. Given the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and inferential resource to guide research and development efforts.

Table of Contents

  • Chemical Structure and Properties

  • Synthesis

  • Reactivity Profile

  • Spectroscopic Characterization (Predicted)

  • Safety and Handling

  • References

Chemical Structure and Properties

This compound possesses a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a 2-chloroethoxy group at position 2.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 53491-29-5[1]
Molecular Formula C₈H₇Cl₃O[1]
Molecular Weight 225.5 g/mol [1]
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid.Inferred
Solubility Expected to be soluble in common organic solvents and insoluble in water.Inferred

The electronic properties of the benzene ring are significantly influenced by the substituents. The two chlorine atoms are moderately deactivating and ortho-, para-directing due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. The 2-chloroethoxy group is also an ortho-, para-director and is activating due to the lone pairs on the ether oxygen, although the chlorine on the ethyl group has a deactivating inductive effect.

Synthesis

The most logical and established method for the synthesis of aryl ethers such as this compound is the Williamson Ether Synthesis .[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Route:

Williamson_Ether_Synthesis phenol 2,6-Dichlorophenol alkoxide 2,6-Dichlorophenoxide phenol->alkoxide Deprotonation base Strong Base (e.g., NaH, NaOH) base->alkoxide product This compound alkoxide->product SN2 Attack alkyl_halide 1-bromo-2-chloroethane or 1,2-dichloroethane alkyl_halide->product

Caption: Proposed Williamson Ether Synthesis for this compound.

Experimental Protocol (Illustrative):

  • Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,6-dichlorophenol in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C to form the corresponding phenoxide. The reaction is typically stirred for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Nucleophilic Substitution: To the freshly prepared phenoxide solution, add 1-bromo-2-chloroethane or 1,2-dichloroethane dropwise. Using 1-bromo-2-chloroethane is advantageous as bromide is a better leaving group than chloride, favoring substitution at the desired carbon.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent its reaction with water.

  • Choice of Alkyl Halide: 1-bromo-2-chloroethane is preferred over 1,2-dichloroethane to promote a more facile Sₙ2 reaction, as bromide is a better leaving group.

  • Solvent: A polar aprotic solvent like DMF or THF is chosen to solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the substituted benzene ring and the 2-chloroethoxy side chain.

Electrophilic Aromatic Substitution (EAS)

The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution determined by the directing effects of the existing substituents.

EAS_Directing_Effects ring Benzene Ring of This compound Cl1 Cl (at C1) Ortho-, Para-directing (Deactivating) Ether O-R (at C2) Ortho-, Para-directing (Activating) Cl3 Cl (at C3) Ortho-, Para-directing (Deactivating) pos4 Position 4 (Para to Ether, Ortho to Cl3) Cl1->pos4 Directs EAS to pos6 Position 6 (Ortho to Ether, Ortho to Cl1) Cl1->pos6 Directs EAS to Ether->pos4 Directs EAS to Ether->pos6 Directs EAS to Cl3->pos4 Directs EAS to Cl3->pos6 Directs EAS to

Caption: Directing effects in electrophilic aromatic substitution.

  • Directing Effects: Both the chlorine atoms and the ether group are ortho-, para-directors. The ether group is generally a stronger activator than the deactivating halogens. Therefore, electrophilic substitution is expected to occur at positions ortho and para to the ether group (positions 4 and 6). Steric hindrance from the adjacent chlorine atoms might influence the regioselectivity, potentially favoring substitution at the less hindered position 4.

  • Common EAS Reactions:

    • Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 1,3-dichloro-5-nitro-2-(2-chloro-ethoxy)-benzene.

    • Halogenation: Further chlorination or bromination in the presence of a Lewis acid catalyst would introduce another halogen atom, likely at position 4.

    • Friedel-Crafts Acylation/Alkylation: These reactions may be sluggish due to the deactivating effect of the two chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is generally not activated towards nucleophilic aromatic substitution. For an SₙAr reaction to occur, strong electron-withdrawing groups (like -NO₂) are typically required at positions ortho or para to a leaving group (a halogen).[6][7][8] In this compound, the absence of such activating groups renders the chlorine atoms on the benzene ring relatively unreactive to nucleophilic attack under standard conditions. Forcing conditions (high temperature and pressure) would be necessary to achieve any substitution.

Reactions of the 2-Chloroethoxy Side Chain

The primary alkyl chloride in the side chain is susceptible to nucleophilic substitution (Sₙ2) reactions.

  • Substitution of the Terminal Chlorine: The terminal chlorine atom can be displaced by various nucleophiles, providing a handle for further functionalization.

    • With Amines: Reaction with primary or secondary amines can lead to the formation of the corresponding amino-ethers.

    • With Cyanide: Treatment with sodium or potassium cyanide would yield the corresponding nitrile.

    • With Azide: Reaction with sodium azide would produce the corresponding azido-ether, which can be further reduced to an amine.

Cleavage of the Ether Bond

Aryl ethers can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI.[9]

Reaction Scheme: this compound + HBr (excess) → 2,6-Dichlorophenol + 1-bromo-2-chloroethane

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its spectral characteristics can be predicted based on data from analogous compounds such as 1,3-dichlorobenzene and 1,3-dichloro-2-ethoxybenzene.[10][11][12][13][14][15][16]

Predicted Spectroscopic Data:

TechniquePredicted Features
¹H NMR - Aromatic region: Two signals, a triplet and a doublet, integrating to 1H and 2H respectively, between δ 7.0-7.4 ppm. - Aliphatic region: Two triplets corresponding to the two CH₂ groups of the chloroethoxy side chain, likely in the range of δ 3.8-4.5 ppm.
¹³C NMR - Aromatic region: Four signals for the benzene carbons, with the carbon attached to the oxygen appearing most downfield. - Aliphatic region: Two signals for the CH₂ carbons.
Mass Spec. (EI) - A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms. - Fragmentation patterns corresponding to the loss of the chloroethoxy side chain, cleavage of the ether bond, and loss of chlorine atoms.
IR Spectroscopy - C-O-C stretching vibrations for the ether linkage (around 1200-1000 cm⁻¹). - C-Cl stretching vibrations (around 800-600 cm⁻¹). - Aromatic C-H and C=C stretching and bending vibrations.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the structure, which includes a chlorinated benzene ring and a chloroalkyl chain, it should be handled with care.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed, inhaled, or absorbed through the skin. Long-term exposure to chlorinated aromatic compounds can have adverse health effects.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with a rich potential for chemical transformations. While direct experimental data is sparse, a thorough understanding of its structure and the principles of organic chemistry allows for reliable predictions of its synthesis and reactivity. The Williamson ether synthesis provides a straightforward route for its preparation. Its reactivity is characterized by the susceptibility of the aromatic ring to electrophilic substitution and the ability of the chloroethoxy side chain to undergo nucleophilic substitution. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds.

References

  • Lumen Learning. (n.d.). The Williamson Ether Synthesis. In Organic Chemistry I: An Open Textbook. Retrieved from [Link]

  • PubMed. (2017). Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment. Chemosphere, 178, 46-53. doi:10.1016/j.chemosphere.2017.03.104
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Supplementary Inform
  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.
  • Google Patents. (n.d.). US6635787B2 - Production method of a 2,6-dichlorophenol compound.
  • PubChem. (n.d.). 1,3-Dichloro-2-ethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness.org. (2011, October 3). Preparation of bis(2-chloroethyl) ether. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl vinyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1–100.
  • OWU Organic chemistry II. (2021, January 9). 1,3-dichlorobenzene synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • UKnowledge. (2009, October 6). Enantioselective Synthesis of (+) and (–)-2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene.
  • Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
  • NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene, [2-(2-chloroethoxy)ethoxy]-. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2022, April 26). 1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzene, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025, December). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.
  • Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings Only one monosubstituted product can re. (2006, February 7). University of Massachusetts Amherst.
  • NIH. (2024, July 26).
  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry.
  • Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. (n.d.). Royal Society of Chemistry.
  • PrepChem.com. (n.d.). Preparation of 1,3-dichloro-2-(dichloromethyl)benzene.
  • NIST. (n.d.). Benzene, 1,3-dichloro-2-methyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-2-ethoxy-. In NIST Chemistry WebBook.
  • BenchChem. (n.d.).
  • Filo. (2025, November 19). d) Consider the reaction equation shown below. [Diagram of 1,2-dichloro-...
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.utions*.

Sources

An In-Depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene, covering its chemical and physical properties, safety information, potential applications, and a plausible synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a chlorinated aromatic ether. While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from similar compounds.

PropertyValueSource
CAS Number 53491-29-5[1][2]
Molecular Formula C₈H₇Cl₃O[1][2]
Molecular Weight 225.5 g/mol [1][2]
Appearance Likely a liquid at room temperatureInferred from similar compounds
Boiling Point Estimated to be > 200 °CInferred from related structures
Melting Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents and have low water solubilityInferred from structure

Molecular Structure:

The structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a 2-chloroethoxy group at position 2.

Caption: Molecular structure of this compound.

Synthesis Pathway

A plausible synthetic route for this compound involves the Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Proposed Synthesis Workflow:

Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2,6-Dichlorophenol D Williamson Ether Synthesis A->D B 1,2-Dichloroethane B->D C Base (e.g., NaOH) C->D E This compound D->E

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

  • Deprotonation of the Phenol: In a round-bottom flask, dissolve 2,6-dichlorophenol in a suitable solvent (e.g., ethanol or THF). Add a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction is typically stirred at room temperature until the deprotonation is complete.

  • Nucleophilic Attack: To the solution of the phenoxide, add 1,2-dichloroethane. The phenoxide ion will act as a nucleophile, attacking one of the carbon atoms of 1,2-dichloroethane and displacing a chloride ion. This step is often carried out at an elevated temperature to increase the reaction rate.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the final product, this compound.

Spectroscopic Data (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the two methylene groups of the ethoxy chain. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two methylene groups will be triplets due to coupling with each other, with the methylene group attached to the oxygen appearing further downfield (around 4.0-4.5 ppm) than the methylene group attached to the chlorine (around 3.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons attached to chlorine and oxygen showing characteristic shifts. The two methylene carbons will appear in the aliphatic region, typically between 40 and 70 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (225.5 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing chlorine. Common fragmentation patterns would involve the loss of the chloroethyl group or cleavage of the ether bond.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-O stretching of the ether group (around 1250-1000 cm⁻¹), C-Cl stretching (around 800-600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[3][4]

Safety and Handling

Based on safety data for similar chlorinated aromatic compounds, this compound should be handled with care.[5][6][7]

  • Hazards: It is likely to be a combustible liquid.[6] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6][7] Allergic skin reactions and respiratory irritation are also possible. It is expected to be very toxic to aquatic life with long-lasting effects.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move to fresh air.[5] If swallowed, seek immediate medical attention.[7]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

  • Drug Discovery and Medicinal Chemistry: Chlorinated aromatic compounds are prevalent in many pharmaceuticals. The presence of multiple reactive sites (the chloro and ether functionalities) on this molecule makes it a potentially useful building block for the synthesis of more complex molecules with potential biological activity. It could serve as a scaffold for the development of new therapeutic agents.

  • Proteomics Research: This compound is listed as a specialty chemical for proteomics research.[1][2][8] In chemical proteomics, small molecule probes are used to study protein function and interactions.[9] It is plausible that this compound could be used as a starting material for the synthesis of such probes, where the chloro groups could be functionalized for attachment to reporter tags or for covalent interaction with specific protein targets.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly in the fields of drug discovery and proteomics. While detailed experimental data is limited, this guide provides a comprehensive overview based on its chemical structure and information from related compounds. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. Further research into the reactivity and biological activity of this molecule may unveil more specific and valuable applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Defense Technical Information Center. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

  • Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1,3-Dichloro-benzene - Optional[MS (GC)] - Spectrum. [Link]

  • NIST WebBook. Benzene, 1,3-dichloro-. [Link]

  • Google Patents.
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6). [Link]

  • Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from. [Link]

  • Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • NIST WebBook. Benzene, 1,3-dichloro-. [Link]

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

  • NIST WebBook. Benzene, 1-chloro-2-ethoxy-. [Link]

  • National Center for Biotechnology Information. Proteomics and Its Current Application in Biomedical Area: Concise Review. [Link]

  • MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

  • National Center for Biotechnology Information. Application of Targeted Mass Spectrometry in Bottom-Up Proteomics for Systems Biology Research. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Chloroethoxy-Substituted Dichlorobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to chloroethoxy-substituted dichlorobenzenes, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The document details established methodologies, including the Williamson ether synthesis and Friedel-Crafts reactions, offering insights into reaction mechanisms, optimization of experimental conditions, and safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices and to serve as a practical resource for laboratory-scale synthesis.

Introduction: The Significance of Chloroethoxy-Substituted Dichlorobenzenes

Chloroethoxy-substituted dichlorobenzenes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The incorporation of the chloroethoxy moiety into a dichlorobenzene framework can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. The chlorine atoms on the benzene ring and the chloroethoxy side chain provide handles for further functionalization, making these compounds versatile building blocks in medicinal chemistry and drug discovery. For instance, chlorine-containing compounds represent a significant portion of FDA-approved drugs, highlighting the importance of chlorinated synthons in pharmaceutical development.[1] The strategic placement of these functional groups allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity.

This guide will explore the primary synthetic strategies for accessing these important compounds, with a focus on providing practical, field-proven insights to enable successful and efficient synthesis in a research setting.

Synthetic Strategies and Methodologies

The synthesis of chloroethoxy-substituted dichlorobenzenes can be broadly approached through two primary retrosynthetic disconnections: formation of the ether linkage or modification of a pre-existing chloroethoxy-substituted benzene ring. This guide will focus on the most common and reliable methods for each approach.

Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the target chloroethoxy-substituted dichlorobenzenes.[2][3] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[2][3][4]

2.1.1. Reaction Mechanism and Rationale

The reaction proceeds via the deprotonation of a dichlorophenol to form a more nucleophilic phenoxide ion, which then displaces a halide from a chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane.[2][4] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.[2][4]

Diagram 1: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis Dichlorophenol Dichlorophenol Phenoxide Dichlorophenoxide Ion Dichlorophenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) TransitionState Phenoxide->TransitionState Nucleophilic Attack Electrophile 1-Bromo-2-chloroethane Electrophile->TransitionState Product Chloroethoxy-substituted Dichlorobenzene Byproduct Salt (e.g., NaBr) TransitionState->Product TransitionState->Byproduct

Caption: Mechanism of the Williamson ether synthesis for preparing chloroethoxy-substituted dichlorobenzenes.

2.1.2. Experimental Protocol: Synthesis of 1-(2-Chloroethoxy)-2,4-dichlorobenzene

This protocol details the synthesis of a representative chloroethoxy-substituted dichlorobenzene starting from 2,4-dichlorophenol.

Materials:

  • 2,4-Dichlorophenol

  • 1-Bromo-2-chloroethane[5]

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Table 1: Representative Reaction Parameters and Yields for Williamson Ether Synthesis

Starting DichlorophenolElectrophileBaseSolventReaction Time (h)Typical Yield (%)
2,4-Dichlorophenol1-Bromo-2-chloroethaneK₂CO₃Acetone1685-95
2,5-Dichlorophenol1-Bromo-2-chloroethaneNaOHDMF1280-90
3,4-Dichlorophenol1-Bromo-2-chloroethaneCs₂CO₃Acetonitrile1090-98
Friedel-Crafts Reactions: Introducing Functionality to Dichlorobenzenes

Friedel-Crafts reactions provide a powerful tool for the functionalization of aromatic rings, including dichlorobenzenes.[6] While direct chloroethoxylation is not a standard Friedel-Crafts reaction, acylation followed by subsequent modifications can lead to the desired products.

2.2.1. Friedel-Crafts Acylation of Dichlorobenzenes

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This reaction introduces an acyl group onto the dichlorobenzene ring, which can then be further manipulated. The electron-withdrawing nature of the chlorine atoms deactivates the dichlorobenzene ring, making the reaction more challenging than with benzene itself.[6]

Diagram 2: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation Start Dichlorobenzene Reaction Friedel-Crafts Acylation Start->Reaction AcylChloride Acyl Chloride (e.g., Chloroacetyl Chloride) AcylChloride->Reaction Catalyst Lewis Acid (AlCl3) Catalyst->Reaction Intermediate Dichlorochloroacetophenone Reaction->Intermediate Electrophilic Aromatic Substitution Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Alcohol Chloroethoxy-substituted Dichlorobenzene Precursor Reduction->Alcohol Ketone Reduction

Caption: A potential workflow for synthesizing chloroethoxy-substituted dichlorobenzenes via Friedel-Crafts acylation.

2.2.2. Experimental Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene

This protocol outlines the synthesis of 2,5-dichloroacetophenone, a key intermediate.[6]

Materials:

  • 1,4-Dichlorobenzene[7]

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Calcium chloride drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of 1,4-dichlorobenzene (1 equivalent) in anhydrous dichloromethane to the dropping funnel.

  • Add acetyl chloride (1 equivalent) dropwise to the stirred suspension of aluminum chloride.

  • After the addition of acetyl chloride, add the 1,4-dichlorobenzene solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2,5-dichloroacetophenone by recrystallization or column chromatography.

Safety and Handling

The synthesis of chloroethoxy-substituted dichlorobenzenes involves the use of hazardous materials that require careful handling to minimize risks.

  • Dichlorobenzenes: These compounds are harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Some isomers are suspected of causing cancer.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • 1-Bromo-2-chloroethane: This is a toxic and corrosive chemical. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

  • Aluminum Chloride (Anhydrous): This Lewis acid is highly reactive with water and moisture, releasing HCl gas. It should be handled in a dry environment.[6] The quenching of the Friedel-Crafts reaction is highly exothermic.[6]

  • Acyl Chlorides: These reagents are corrosive and lachrymatory. Use appropriate PPE and handle them in a fume hood.[6]

In case of accidental exposure, follow the specific safety data sheet (SDS) recommendations for each chemical. Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.

Characterization

The synthesized chloroethoxy-substituted dichlorobenzenes should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product and confirming the regiochemistry of substitution.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as the C-O-C ether linkage and C-Cl bonds.

  • Melting Point/Boiling Point: A sharp melting point or a narrow boiling range is indicative of a pure compound.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of chloroethoxy-substituted dichlorobenzenes, with a focus on the Williamson ether synthesis and Friedel-Crafts acylation. By providing detailed experimental protocols, mechanistic insights, and crucial safety information, this document aims to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge to confidently and safely synthesize these valuable chemical intermediates. The versatility of these compounds as building blocks ensures their continued importance in the development of new therapeutics and other advanced materials.

References

  • Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. Benchchem.
  • 1,2-Dichlorobenzen... - SAFETY DATA SHEET. (2025-04-08).
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic (RSC Publishing).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06).
  • Williamson Ether Synthesis. J&K Scientific LLC. (2025-03-22).
  • Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24).
  • HC023 Chlorobenzene and Related Compounds. Scribd.
  • SAFETY DATA SHEET. Fisher Scientific. (2014-10-09).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).
  • Benzene, [2-(2-chloroethoxy)ethoxy]-. SpectraBase.
  • Friedel-Crafts Acylation. YouTube. (2018-11-13).
  • friedel-crafts acylation of benzene.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • SYNTHESIS OF SUBSTITUTED CHLOROBENZENE.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • 1,2-Dichlorobenzene. PubChem.
  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Patsnap.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate.
  • Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. Google Patents.
  • Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. Google Patents.
  • 1,3-dichlorobenzene synthesis. YouTube. (2021-01-09).
  • Synthesis of 1,4-dichlorobenzene. Google Patents.
  • Benzene, 1,2-dichloro-. NIST WebBook.
  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure.
  • Benzene, 1,3-dichloro-. NIST WebBook.
  • O-dichlorobenzene synthesizing method. Patsnap Eureka.
  • Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes. Google Patents.
  • 1-Bromo-2-(2-chloroethoxy)ethane. PubChem.
  • Benzene, 1,4-dichloro-. NIST WebBook.
  • 1-Bromo-2-Chloroethane. PubChem.
  • 2-Bromo-4,5-dichlorophenol. PubChem.
  • 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. PubChem.
  • Dichlorobenzenes. NCBI.
  • 1-Bromo-1-chloro-2,2-difluoroethane. PubChem.

Sources

Spectroscopic Characterization of 1,3-Dichloro-2-(2-chloroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

1,3-Dichloro-2-(2-chloroethoxy)benzene, with the chemical formula C₈H₇Cl₃O, possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint.[1] The molecule consists of a 1,3-dichlorinated benzene ring ether-linked to a 2-chloroethyl group. The electronegativity of the chlorine and oxygen atoms, coupled with the aromaticity of the benzene ring, dictates the electronic environment of each proton and carbon atom, which in turn governs their respective chemical shifts in NMR spectroscopy. Similarly, the bond strengths and the stability of potential cationic fragments determine the fragmentation pattern observed in mass spectrometry.

Molecular Structure:

Caption: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

For 1,3-Dichloro-2-(2-chloroethoxy)benzene, electron ionization (EI) is a common technique that will induce fragmentation. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,3-Dichloro-2-(2-chloroethoxy)benzene

m/z (mass/charge ratio)Proposed Fragment IonDescription of Fragmentation Pathway
224/226/228/230[C₈H₇Cl₃O]⁺•Molecular Ion (M⁺•): The intact molecule with one electron removed. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.
161/163/165[C₆H₃Cl₂O]⁺Loss of Chloroethyl Radical: Cleavage of the ether C-O bond with the loss of the •CH₂CH₂Cl radical.
179/181/183[C₈H₇Cl₂O]⁺Loss of a Chlorine Radical: Cleavage of a C-Cl bond, most likely from the aromatic ring.
146/148[C₆H₃ClO]⁺Loss of Chloroethyl and Chlorine Radicals: Further fragmentation of the [M-Cl]⁺ ion.
63/65[C₂H₄Cl]⁺Chloroethyl Cation: Cleavage of the ether C-O bond to form the chloroethyl cation.

Causality behind Fragmentation:

The fragmentation of halogenated aromatic ethers is often governed by the stability of the resulting carbocations. [2][3]The aromatic ring provides a stable platform, making the loss of substituents a favorable process. [4]Cleavage of the ether bond is a common fragmentation pathway for ethers. [5]The presence of multiple chlorine atoms provides a distinct isotopic signature that is highly diagnostic.

cluster_frags Major Fragmentation Pathways M [C₈H₇Cl₃O]⁺• m/z 224/226/228/230 F1 [C₆H₃Cl₂O]⁺ m/z 161/163/165 M->F1 - •CH₂CH₂Cl F2 [C₈H₇Cl₂O]⁺ m/z 179/181/183 M->F2 - •Cl F3 [C₂H₄Cl]⁺ m/z 63/65 M->F3 Ether Cleavage

Caption: Predicted major fragmentation pathways for 1,3-Dichloro-2-(2-chloroethoxy)benzene.

Experimental Protocol for MS Data Acquisition

A general procedure for analyzing 1,3-Dichloro-2-(2-chloroethoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation:

    • Injector: Split/splitless injector, typically at 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program to ensure good separation, for example, starting at 50 °C and ramping to 280 °C.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-400 to cover the molecular ion and expected fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectroscopic data for 1,3-Dichloro-2-(2-chloroethoxy)benzene. By leveraging fundamental spectroscopic principles and data from structurally related compounds, we have outlined the expected chemical shifts, coupling patterns, and fragmentation pathways. These predictions serve as a valuable reference for scientists engaged in the synthesis, identification, and characterization of this and similar halogenated aromatic ethers. The provided experimental protocols offer a starting point for method development to acquire high-quality, reproducible spectroscopic data.

References

  • Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748. [Link]

  • IRIS SNS. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • PubMed. Mass spectrometric characterization of halogenated flame retardants. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

  • NIST WebBook. Benzene, 1,3-dichloro-. [Link]

  • SpectraBase. 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • ACS Publications. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density | ACS Omega. [Link]

  • SpectraBase. Benzene, [2-(2-chloroethoxy)ethoxy]-. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • NIST WebBook. Benzene, 1,3-dichloro-2-methyl-. [Link]

  • SpectraBase. 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum. [Link]

  • Eurisotop. NMR Solvent data chart. [Link]

  • NIST WebBook. Benzene, 1,3-dichloro-. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 1,3-dichloro-2-fluorobenzene. [Link]

  • Reddit. 1,2 Dichlorobenzene NMR : r/chemhelp. [Link]

  • Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS No. 53491-29-5). In the absence of direct experimental data in publicly available literature, this document synthesizes information from structurally related compounds and established scientific principles to offer a robust framework for researchers. Furthermore, it details field-proven experimental protocols for the empirical determination of these critical physicochemical parameters.

Introduction

This compound is a halogenated aromatic ether.[1] Its molecular structure, characterized by a dichlorinated benzene ring and a chloroethoxy side chain, governs its physical and chemical properties, which are of paramount importance in various research and development applications, including pharmaceuticals and material science. Understanding the solubility and stability of this compound is a critical prerequisite for its effective handling, formulation, and application. This guide is designed to provide the necessary theoretical foundation and practical methodologies to empower researchers in their work with this molecule.

Part 1: Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is dictated by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent. Based on its structure, this compound is a non-polar to weakly polar molecule. The presence of three chlorine atoms and an ether linkage contributes to its lipophilic character.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Methodology
Molecular Formula C₈H₇Cl₃OBased on chemical structure.[1]
Molecular Weight 225.5 g/mol Calculated from the molecular formula.[1]
Predicted LogP (Octanol-Water Partition Coefficient) HighThe multiple chlorine substituents and the ether linkage suggest a strong preference for non-polar environments. Quantitative Structure-Property Relationship (QSPR) models for chlorinated hydrocarbons can provide more precise estimations.[2][3]
Predicted Aqueous Solubility LowDue to its high lipophilicity and lack of significant hydrogen bonding capacity, the solubility in water is expected to be minimal. QSPR models are a valuable tool for predicting the aqueous solubility of such compounds.[4]
Predicted Solubility in Organic Solvents High in non-polar and moderately polar solventsFollowing the "like dissolves like" principle, high solubility is anticipated in solvents such as ethers, halogenated hydrocarbons, and aromatic solvents.[5]
Experimental Protocol for Determining the Solubility Profile

The following is a generalized, yet robust, step-by-step protocol for the experimental determination of the solubility of this compound.

1. Qualitative Solubility Assessment:

This initial screening provides a rapid understanding of the compound's general solubility characteristics.

  • Procedure:

    • In separate small test tubes, add approximately 25 mg of the compound.[6]

    • To each tube, add 0.75 mL of the following solvents in a stepwise manner, with vigorous shaking after each addition:[6]

      • Water

      • Diethyl ether

      • 5% Aqueous NaOH

      • 5% Aqueous NaHCO₃

      • 5% Aqueous HCl

      • Concentrated H₂SO₄[7]

    • Observe and record whether the compound dissolves. For the aqueous acidic and basic solutions, a change in pH can also be indicative of a reaction leading to a soluble salt.

2. Quantitative Aqueous Solubility Determination (Shake-Flask Method):

This is the gold-standard method for determining the aqueous solubility of a compound.

  • Materials:

    • This compound

    • Deionized water

    • Thermostatically controlled shaker bath

    • Centrifuge

    • Analytical balance

    • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

  • Procedure:

    • Add an excess amount of the compound to a known volume of deionized water in a sealed flask.

    • Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the solution to stand, permitting the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Centrifuge the sample to remove any remaining micro-particulates.

    • Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

3. Quantitative Solubility in Organic Solvents:

A similar approach to the shake-flask method can be employed for organic solvents.

  • Procedure:

    • Follow the same steps as the aqueous solubility determination, replacing deionized water with the organic solvent of interest.

    • Ensure the analytical method is validated for the specific solvent system.

Diagram 1: Logical Flow for Solubility Determination

G start Start: Obtain Pure Compound qualitative Qualitative Solubility Screening (Water, Ether, Acids, Bases, H2SO4) start->qualitative quantitative_aq Quantitative Aqueous Solubility (Shake-Flask Method) qualitative->quantitative_aq If sparingly soluble in water quantitative_org Quantitative Organic Solvent Solubility qualitative->quantitative_org Based on qualitative results analyze Analyze Supernatant (HPLC-UV or GC-MS) quantitative_aq->analyze quantitative_org->analyze data Solubility Data (mg/mL or mol/L) analyze->data G start Start: Pure Compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H2O2) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal Stress (Elevated Temperature) start->thermal analysis Stability-Indicating Analysis (e.g., HPLC-PDA) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Identify Degradants & Elucidate Degradation Pathway analysis->pathway

Sources

Unraveling the Reactivity of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene: A Case of Undocumented Application in Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of publicly available scientific literature and chemical databases reveals no established mechanism of action for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene as a protein labeling reagent. While one supplier lists the compound as a specialty chemical for proteomics research, there is a conspicuous absence of peer-reviewed studies, technical guides, or application notes detailing its use, reactivity towards amino acid residues, or any established protocols for protein modification.

This guide, therefore, serves not as a documentation of a known mechanism, but as an exploration of the chemical properties of this compound and a theoretical consideration of its potential, albeit unproven, reactivity in the context of protein bioconjugation. We will also draw parallels to established protein labeling chemistries that share some structural similarities.

Part 1: Chemical Profile of this compound

To understand its potential for protein labeling, we must first dissect the chemical nature of this compound.

Molecular Structure:

Structure of this compound.

The molecule possesses a dichlorinated benzene ring attached to a chloroethoxy side chain. This structure presents several potential sites for reaction with nucleophilic amino acid residues found in proteins.

Key Reactive Features:

  • Aromatic C-Cl Bonds: The chlorine atoms attached to the benzene ring are generally unreactive towards nucleophilic aromatic substitution under typical biological conditions (neutral pH, aqueous environment). These reactions usually require harsh conditions, such as high temperatures or the presence of strong bases, which would denature proteins.

  • Alkyl C-Cl Bond: The primary alkyl chloride on the ethoxy side chain is a more plausible site for nucleophilic attack by amino acid side chains. This type of reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction.

  • Electron-Withdrawing Effects: The chlorine atoms on the benzene ring are electron-withdrawing, which can influence the reactivity of the aromatic ring and the adjacent ether linkage, though not to the extent of activating it for nucleophilic attack under physiological conditions.

Part 2: Hypothetical Mechanisms of Protein Labeling

Given the chemical structure, we can hypothesize potential, yet unconfirmed, mechanisms by which this compound might label proteins. These are speculative and would require experimental validation.

Mechanism 1: Alkylation of Nucleophilic Residues via SN2 Reaction

The most probable, though unproven, mechanism of action would involve the alkylation of nucleophilic amino acid side chains by the 2-chloroethyl group.

Potential Target Residues:

  • Cysteine: The thiol group of cysteine is a strong nucleophile and a common target for alkylating reagents.

  • Histidine: The imidazole ring of histidine can be alkylated.

  • Lysine: The primary amine of the lysine side chain is a potent nucleophile.

  • Methionine: The thioether in methionine can be a target for alkylation.

Reaction Workflow:

G Protein Protein with Nucleophilic Residue (Nu:) Complex Transition State Protein->Complex Nucleophilic Attack Reagent 1,3-Dichloro-2- (2-chloro-ethoxy)-benzene Reagent->Complex Labeled_Protein Labeled Protein Complex->Labeled_Protein Bond Formation Chloride Chloride Ion (Cl-) Complex->Chloride Leaving Group Departure

Hypothetical SN2 alkylation of a protein nucleophile.

Experimental Rationale:

To validate this hypothesis, one would incubate the reagent with a model protein rich in the putative target residues (e.g., a cysteine-containing peptide). The reaction progress could be monitored by mass spectrometry to detect the expected mass shift corresponding to the addition of the "1,3-dichloro-2-ethoxy-benzene" moiety.

Mechanism 2: Electrophilic Aromatic Substitution (Highly Unlikely)

While classic electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, its application in protein labeling is rare due to the harsh conditions typically required. For this compound to act as an electrophile in an EAS reaction with an electron-rich amino acid like tyrosine, a strong Lewis acid catalyst would be necessary, which is incompatible with biological systems.

Part 3: The Reality of the Scientific Record

Despite the theoretical possibilities, the fact remains that there is no published evidence to support the use of this compound for protein labeling. The scientific community relies on a foundation of peer-reviewed and validated methodologies. The absence of such documentation for this specific compound suggests that it is either:

  • A novel reagent still under development and not yet publicly disclosed.

  • A highly specialized tool with a very narrow, non-public application.

  • A compound that has been investigated for this purpose but found to be ineffective or non-specific.

  • Incorrectly marketed or cataloged for proteomics research.

Conclusion for the Research Professional

For researchers, scientists, and drug development professionals, adherence to validated and well-documented methodologies is paramount for ensuring the reproducibility and reliability of experimental results. While the exploration of novel chemical tools is a vital part of scientific advancement, it must be accompanied by rigorous validation and transparent reporting.

Given the current lack of available data, the use of This compound for protein labeling cannot be recommended. Instead, researchers should turn to the vast and well-established arsenal of protein labeling reagents with thoroughly characterized mechanisms of action. These include, but are not limited to:

  • N-hydroxysuccinimide (NHS) esters: For targeting primary amines (lysine, N-terminus).

  • Maleimides: For specific reaction with thiols (cysteine).

  • Isothiocyanates: For labeling primary amines.

  • Click Chemistry Reagents (Azides and Alkynes): For bio-orthogonal labeling.

The investigation into the potential of "this compound" highlights a critical aspect of scientific integrity: the necessity of a robust and verifiable body of evidence before a new tool or methodology is adopted. Without such evidence, any proposed mechanism remains purely speculative.

References

An extensive search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and chemical supplier databases was conducted for the terms "this compound," "protein labeling," "protein modification," "bioconjugation," and related keywords. No publications detailing a mechanism of action or established protocol for protein labeling with this specific compound were found. The single mention of its use in "proteomics research" by Santa Cruz Biotechnology[1] lacks any accompanying technical data or application notes.

Sources

Safety and handling of "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" in a lab setting

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Introduction: A Proactive Approach to Safety

As researchers and scientists, our primary focus is innovation and discovery. However, the foundation of groundbreaking work is a deep and unwavering commitment to safety. This guide provides a comprehensive framework for the safe handling of this compound (CAS No. 53491-29-5) in a laboratory setting. This compound, a chlorinated ether, presents a specific combination of hazards that demand a thorough understanding and disciplined application of safety protocols. We will move beyond a simple checklist of rules to explore the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

Section 1: Compound Identification and Properties

A complete understanding of a chemical's properties is the first step in a robust safety assessment.

Chemical Identity

  • Systematic Name: this compound

  • CAS Number: 53491-29-5[1][2]

  • Molecular Formula: C₈H₇Cl₃O[1][2]

  • Molecular Weight: 225.5 g/mol [1]

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value / Information Rationale and Implications
Appearance Likely a liquid or low-melting solid. Affects spill cleanup procedures and potential for aerosolization.
Boiling Point Data not widely available; related chlorinated aromatics have high boiling points. High boiling point suggests low volatility at room temperature, but vapors can still be generated, especially with heating.
Solubility Expected to be insoluble in water; soluble in organic solvents. Spills will not be diluted by water. Affects choice of fire extinguisher and waste disposal procedures.

| Vapor Pressure | Low, but will increase with temperature. | Inhalation risk is present, especially in poorly ventilated areas or during heated applications. |

Section 2: Hazard Identification and Comprehensive Risk Assessment

Key Potential Hazards:

  • Acute Toxicity (Harmful): Based on similar chlorinated aromatic compounds, it is prudent to assume this compound is harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Halogenated organic compounds frequently cause skin and serious eye irritation[3][4]. Prolonged contact may lead to dermatitis[5].

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light over time[6][7][8]. This is a critical, often overlooked, hazard.

  • Hazardous Combustion Products: When involved in a fire, chlorinated solvents can generate highly toxic and corrosive gases such as phosgene, hydrogen chloride, and carbon oxides[6][7].

  • Environmental Hazard: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects[4].

Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous process. Before any new procedure involving this compound, this workflow should be followed.

RiskAssessment cluster_plan Planning Phase cluster_control Control & Mitigation cluster_review Execution & Review A Identify Procedure: What is the scale? What are the conditions (temp, pressure)? B Hazard Identification: Review this guide & analogous SDS. Consider reactants, products, intermediates. A->B Analyze Compound C Evaluate Exposure Potential: Inhalation? Dermal? Ingestion? B->C Assess Risks D Select Controls: Engineering (Fume Hood?) PPE (Gloves, Goggles?) Administrative (SOPs?) C->D Define Safety Measures E Emergency Plan: Spill kit location? Eyewash/Shower accessible? Waste disposal route? D->E Prepare for Contingencies F Perform Experiment Following SOP E->F Proceed with Caution G Review & Document: Any unexpected events? Update SOP for next time? F->G Learn & Improve

Caption: A continuous cycle of risk assessment for laboratory procedures.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at the source. Engineering controls are the most effective line of defense, supplemented by appropriate PPE.

1. Engineering Controls

  • Chemical Fume Hood: All work involving this compound must be conducted in a properly functioning and certified chemical fume hood[9]. This is non-negotiable. The hood contains vapors, protects the user from splashes, and provides containment in the event of a small spill.

  • Ventilation: The laboratory should have adequate general ventilation to exchange the air and prevent the accumulation of fugitive emissions.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly[5][10].

2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.

Table 2: Recommended Personal Protective Equipment

Protection Specification Rationale & Best Practices
Hand Nitrile or Viton gloves. Double-gloving is recommended. Latex gloves offer minimal protection against chlorinated solvents[11]. Always check the manufacturer's compatibility chart. Change gloves immediately if contamination is suspected[9].
Eye Chemical splash goggles. Safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles.
Body Flame-resistant laboratory coat, fully buttoned. Protects skin from incidental contact and contamination of personal clothing.
Footwear Closed-toe shoes made of a non-porous material. Protects feet from spills.

| Respiratory | Not typically required if work is performed in a fume hood. | A respirator program may be necessary for spill cleanup or if engineering controls fail. This requires medical clearance, fit-testing, and training[9]. |

Section 4: Safe Handling and Storage Protocols

Disciplined adherence to handling and storage procedures is critical for preventing accidents.

Protocol 1: General Handling and Dispensing

  • Preparation: Before starting, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned.

  • Peroxide Check: For previously opened containers, especially if the date of opening is unknown or old, test for peroxides using commercially available test strips[7]. Do not proceed if peroxides are present; consult your institution's safety officer.

  • Dispensing: Use a bottle-top dispenser or glass/chemically resistant implements to transfer the liquid. Avoid pouring directly from large containers to small ones to minimize the risk of spills.

  • Heating: If heating is required, use a controlled heating mantle, sand bath, or water bath. Never use an open flame[12].

  • Post-Handling: After use, tightly close the container. Wipe down the exterior of the container and the work surface. Wash hands thoroughly with soap and water after removing gloves[9].

Protocol 2: Storage

  • Container Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened. This is crucial for tracking peroxide formation[6][8].

  • Segregation: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and heat sources[13]. Crucially, it must be stored separately from incompatible materials[7]:

    • Flammable Solvents: Mixing chlorinated and non-chlorinated flammable solvents can lead to violent reactions[6][7].

    • Alkali Metals (e.g., sodium, potassium): Can cause an explosion[6][7].

    • Strong Oxidizing Agents.

  • Storage Location: Store in a designated cabinet for corrosive or toxic materials, preferably one that is ventilated[7]. Do not store on high shelves or on the floor[11].

HandlingWorkflow Start Start: Prepare to Use Chemical Prep Don PPE Verify Fume Hood Operation Start->Prep CheckPeroxide Is container previously opened? Prep->CheckPeroxide TestStrip Test for Peroxides CheckPeroxide->TestStrip Yes Dispense Dispense Required Amount Inside Fume Hood CheckPeroxide->Dispense No PeroxidePresent Peroxides Detected! STOP. Consult Safety Officer. TestStrip->PeroxidePresent Positive TestStrip->Dispense Negative CloseStore Tightly Close Container Return to Segregated Storage Dispense->CloseStore Cleanup Clean Work Area Remove PPE CloseStore->Cleanup End End: Procedure Complete Cleanup->End EmergencyResponse Incident Incident Occurs EventType What is the nature of the incident? Incident->EventType Spill Spill EventType->Spill Spill Fire Fire EventType->Fire Fire Exposure Personal Exposure EventType->Exposure Exposure SpillSize Spill Size? Spill->SpillSize FireSize Fire Size? Fire->FireSize ExposureType Exposure Type? Exposure->ExposureType SpillSmall Small Spill: Use Spill Kit Clean & Dispose SpillSize->SpillSmall Small / Contained SpillLarge Large Spill: Evacuate Area Call Emergency Response SpillSize->SpillLarge Large / Uncontained FireSmall Small Fire: Use CO2/Dry Chem Extinguisher (If Trained) FireSize->FireSmall Small / Incipient FireLarge Large Fire: Activate Alarm Evacuate & Call 911 FireSize->FireLarge Large / Spreading SkinEye Skin/Eye Contact: Flush with water for 15+ min Seek Medical Attention ExposureType->SkinEye Skin/Eye Inhale Inhalation: Move to Fresh Air Seek Medical Attention if Symptoms Persist ExposureType->Inhale Inhalation Ingest Ingestion: Rinse Mouth Seek Immediate Medical Attention ExposureType->Ingest Ingestion

Caption: Decision-making tree for laboratory emergencies.

Section 6: Waste Disposal

Proper waste management is a crucial component of laboratory safety and environmental responsibility.

  • Segregation: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container. Critically, halogenated organic waste must be kept separate from non-halogenated solvent waste.[6]

  • Containers: Waste containers must be made of a chemically compatible material, kept tightly closed, and stored in a secondary containment bin.

  • Contaminated Materials: All disposable items that come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in the solid hazardous waste stream.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Huateng Pharma. (n.d.). This compound. Huateng Pharma.
  • Washington State University. (n.d.). Halogenated Solvents Safety Plan. WSU Environmental Health & Safety.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 1,2-Dichlorobenzene. Merck.
  • PubChem. (n.d.). 1,3-Dichloro-2-ethoxybenzene. National Center for Biotechnology Information.
  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. HSA.
  • Loba Chemie. (2016). 1,3-DICHLOROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • PubChem. (n.d.). 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene. National Center for Biotechnology Information.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 1,3-Dichloro-2-iodobenzene. TCI Chemicals.
  • University of St Andrews. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. University of St Andrews.
  • Fisher Scientific. (2010). SAFETY DATA SHEET for o-Dichlorobenzene. Fisher Scientific.
  • University of St Andrews. (2010). Ethers - Handling and control of exposure. University of St Andrews Health and Safety Services.
  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. ECSA.
  • Princeton University. (n.d.). Section 3: Emergency Procedures. Environmental Health and Safety.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Stockholm University. (2017). General Safety Framework of the Department of Organic Chemistry. Stockholm University.

Sources

A Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene . This guide provides comprehensive information on its chemical properties, commercial availability, plausible synthetic routes, analytical methods for quality control, and its potential applications as a structural motif in modern drug discovery.

Introduction: The Strategic Value of Chlorinated Aromatic Ethers

Chlorinated aromatic compounds are foundational building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The presence of chlorine atoms on a benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The "magic chloro" effect is a well-recognized phenomenon in drug discovery where the strategic placement of chlorine can lead to significant improvements in a drug candidate's profile. Specifically, the 1,3-dichloro-2-alkoxy-benzene scaffold represents a versatile template, offering multiple reaction sites for further molecular elaboration, making it a valuable intermediate for constructing complex molecular architectures.

Section 1: Chemical Identity and Properties

Correctly identifying a chemical reagent is the first step in any successful research protocol. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 53491-29-5[1][2]
Molecular Formula C₈H₇Cl₃O[1][2]
Molecular Weight 225.5 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)Cl)OCCCl)Cl
Physical Form Solid, semi-solid, or liquid
Primary Hazard Class Irritant, Environmental Hazard

Below is a 2D structural representation of the molecule.

Caption: 2D structure of this compound.

Section 2: Commercial Availability and Purity

This compound is a specialty chemical available from a limited number of suppliers, primarily for research and development purposes. Purity can vary, and it is crucial to obtain a lot-specific Certificate of Analysis (CoA) before use.

SupplierReported Purity/GradeIntended UseSource(s)
Santa Cruz BiotechnologyPurity is lot-specific, refer to Certificate of Analysis.Research Use Only[1]
Huateng Pharma96%Research/Development[2]

Note: Availability and purity levels are subject to change. Always verify with the supplier.

Section 3: A Plausible Synthetic Pathway

While specific proprietary synthesis methods are not publicly detailed, a logical and efficient pathway can be devised based on established organic chemistry principles. A common approach to such ethers is the Williamson ether synthesis, starting from the corresponding phenol.

The proposed two-step synthesis begins with 2,6-dichlorophenol, a commercially available starting material.

Step 1: Deprotonation of 2,6-Dichlorophenol The acidic phenolic proton is removed by a suitable base to form a nucleophilic phenoxide ion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective for this purpose in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile. The choice of a strong base like NaH ensures complete and irreversible deprotonation, driving the reaction forward.

Step 2: Williamson Ether Synthesis (Sₙ2 Alkylation) The resulting sodium 2,6-dichlorophenoxide is then reacted with an alkylating agent, 1-bromo-2-chloroethane. The phenoxide acts as a nucleophile, attacking the carbon bearing the bromine atom in an Sₙ2 reaction. Bromine is a better leaving group than chlorine, ensuring regioselective alkylation at the primary carbon. This reaction yields the target molecule, this compound.

synthesis_workflow start 2,6-Dichlorophenol + NaH (Base) intermediate Sodium 2,6-Dichlorophenoxide (Nucleophile) start->intermediate Deprotonation reagent 1-Bromo-2-chloroethane (Alkylating Agent) reaction Williamson Ether Synthesis (Sₙ2 Reaction) Solvent: Anhydrous DMF reagent->reaction intermediate->reaction product This compound reaction->product Alkylation

Caption: Proposed Williamson ether synthesis workflow.

Section 4: Quality Control & Analytical Protocol

Ensuring the purity and identity of a chemical intermediate is paramount. Gas Chromatography-Mass Spectrometry (GC/MS) is the gold standard for analyzing volatile and semi-volatile chlorinated organic compounds due to its high resolution and definitive mass fragmentation patterns.[3][4]

Protocol: Purity Determination by GC/MS

This protocol provides a self-validating system for the routine analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate.[3] A solvent blank must be run to check for impurities.

  • Prepare a series of calibration standards if quantitative analysis is required.

2. Instrumentation (Typical Parameters):

  • Gas Chromatograph (GC):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

3. Data Analysis:

  • Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum with a reference standard or library data. The mass spectrum should show a characteristic molecular ion peak (m/z 224, considering the most abundant isotopes) and isotopic patterns typical for a molecule with three chlorine atoms.

  • Purity Assessment: Calculate the purity by the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100. This assumes all components have a similar response factor in the EI source, which is a reasonable starting point for purity screening.

analytical_workflow prep 1. Sample Preparation (Dissolve in Dichloromethane) inject 2. GC Injection (1 µL, Split Mode) prep->inject separate 3. GC Separation (Temperature Programmed Elution) inject->separate ionize 4. MS Ionization (Electron Ionization, 70 eV) separate->ionize detect 5. MS Detection (Mass Analyzer Scan) ionize->detect analyze 6. Data Analysis (Identify Peak, Calculate Area %) detect->analyze report Purity Report & Spectrum analyze->report

Caption: Workflow for GC/MS purity analysis.

Section 5: Applications in Research and Drug Development

The title compound serves as a versatile intermediate. Its three distinct chlorine atoms offer differential reactivity and act as valuable handles for further chemical transformations.

  • Scaffold for Medicinal Chemistry: The dichlorobenzene core is a common motif in pharmacologically active molecules. The ether linkage provides flexibility, and the chloroethoxy side chain is a site for nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, azides, thiols) to build a library of analogues for structure-activity relationship (SAR) studies.

  • Precursor for Complex Heterocycles: The reactive sites on this molecule can be used to construct more complex heterocyclic systems, which are central to many drug discovery programs.

  • Fragment-Based Drug Design (FBDD): As a chlorinated aromatic ether, this compound or its derivatives could be used as fragments in FBDD screening to identify initial hits against protein targets. The chlorine atoms can participate in favorable halogen bonding interactions within protein binding pockets.

Section 6: Safety, Handling, and Storage

As with all chlorinated aromatic compounds, proper safety protocols must be strictly followed. The information below is based on general safety data for related chemicals and should be supplemented with a thorough review of the supplier-provided Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

    • Avoid all personal contact, including skin and eye contact.

    • Prevent the build-up of electrostatic charge.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly sealed to prevent moisture ingress and evaporation.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains as it may be harmful to aquatic life.

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its polysubstituted and functionalized structure provides a robust platform for creating novel molecules. A comprehensive understanding of its properties, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Benzene. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

Sources

Methodological & Application

Protocol for using "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" in quantitative proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Chemoproteomic Workflow for Profiling Cysteine Reactivity Using 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (DCB-Probe)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Cysteine in Drug Discovery and Proteomics

The amino acid cysteine, with its uniquely nucleophilic thiol side chain, plays a pivotal role in protein structure, function, and regulation.[1][2] Due to the thiol group's high reactivity and relatively low abundance in the proteome, it represents a prime target for developing selective covalent inhibitors and functional probes.[1][3][4] Chemical proteomics platforms that map reactive cysteines are essential for identifying novel drug targets, understanding mechanisms of action, and discovering new therapeutic agents.[5][6][7]

This document describes a comprehensive protocol for the application of This compound , a hypothetical cysteine-reactive probe hereby designated DCB-Probe , in quantitative proteomics. While DCB-Probe is a novel construct, its proposed reactivity is based on the well-established principles of alkyl halide chemistry.[8][9][10] The chloroethoxy moiety serves as a reactive "warhead" that can covalently modify cysteine residues through a nucleophilic substitution reaction, enabling the identification and quantification of accessible and reactive cysteines across the proteome.[2][11][12]

This protocol provides a step-by-step guide for researchers to:

  • Covalently label proteins in complex biological lysates with DCB-Probe.

  • Prepare labeled samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analyze the resulting data to identify modified peptides and quantify changes in cysteine reactivity.

Principle and Mechanism of Action

The utility of DCB-Probe as a chemoproteomic tool is predicated on the bimolecular nucleophilic substitution (S(_{N})2) reaction between the probe's primary alkyl chloride and the deprotonated thiol (thiolate) of a cysteine residue.[9][12][13]

  • Nucleophilicity of Cysteine: Under physiological or near-physiological pH (typically 7-8), a fraction of cysteine thiol groups (pKa ≈ 8-9) exists in the highly nucleophilic thiolate form (R-S⁻).[2][11]

  • Electrophilic Warhead: The terminal chlorine on the ethoxy group of DCB-Probe is attached to a primary carbon, making it an accessible electrophilic site for nucleophilic attack.[10][14][15]

  • Covalent Bond Formation: The cysteine thiolate attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent modification results in a predictable mass shift on the modified peptide, which can be detected by mass spectrometry.

Figure 1. Proposed S(_{N})2 reaction of DCB-Probe with a cysteine residue.

Experimental Workflow Overview

The overall workflow for a quantitative chemoproteomics experiment using DCB-Probe involves several key stages, from sample preparation to data analysis. This workflow is designed to compare cysteine reactivity between two or more biological states (e.g., vehicle vs. drug treatment).

Figure 2. High-level experimental workflow for DCB-Probe proteomics.

Detailed Protocols

Safety Precaution: Always handle this compound and other alkylating agents such as iodoacetamide (IAA) in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Reagents
ReagentRecommended SupplierPurpose
UreaSigma-AldrichProtein denaturation
Tris-HClThermo Fisher ScientificBuffering agent
Dithiothreitol (DTT)Sigma-AldrichReducing agent
Iodoacetamide (IAA)Sigma-AldrichAlkylating agent (for controls)
DCB-Probe(Hypothetical)Cysteine-reactive probe
Trypsin, Mass Spec GradePromega[16]Proteolytic enzyme
Ammonium BicarbonateSigma-AldrichDigestion buffer
Acetonitrile (ACN), LC-MS GradeThermo Fisher ScientificChromatography solvent
Formic Acid (FA), LC-MS GradeThermo Fisher ScientificChromatography solvent modifier
C18 Desalting ColumnsWaters / Thermo FisherPeptide cleanup
Protocol 1: Proteome Preparation and Labeling

This protocol describes the preparation of a whole-cell lysate and subsequent labeling with DCB-Probe.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cell pellets in Urea Lysis Buffer (8 M Urea, 100 mM Tris-HCl, pH 8.3).

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (proteome) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

    • Normalize the concentration of all samples to 2 mg/mL with Lysis Buffer.

  • Reduction Step (for Labeling):

    • To a 1 mg aliquot of protein, add DTT to a final concentration of 5 mM from a freshly prepared 0.5 M stock.[17]

    • Incubate for 30-45 minutes at 37°C to reduce disulfide bonds.[16][17][18] This step ensures that cysteines previously involved in disulfide bridges become accessible for labeling.

    • Allow the sample to cool to room temperature.

  • DCB-Probe Labeling:

    • Rationale: The optimal concentration of the probe must be determined empirically. A typical starting point for a novel alkylating probe is a 2 to 10-fold molar excess relative to the estimated concentration of cysteine residues.

    • Prepare a 100 mM stock solution of DCB-Probe in DMSO.

    • Add DCB-Probe to the reduced proteome to a final concentration of 1 mM (adjust as needed based on optimization).

    • Incubate for 1 hour at room temperature in the dark with gentle agitation.

  • Quenching and Final Alkylation:

    • Quench any unreacted DCB-Probe by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes.

    • To ensure all remaining free thiols are capped and will not interfere with downstream analysis, add IAA to a final concentration of 40 mM from a freshly prepared 500 mM stock.[17][19][20]

    • Incubate for 30 minutes at room temperature in the dark.[16][17]

Protocol 2: Sample Preparation for Mass Spectrometry
  • Protein Precipitation:

    • Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone.

    • Incubate at -20°C overnight.

    • Pellet the protein by centrifugation at 15,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the pellet twice with ice-cold methanol. Air-dry the pellet briefly.

  • Proteolytic Digestion:

    • Resuspend the protein pellet in Digestion Buffer (50 mM Ammonium Bicarbonate, pH 7.8) containing 1 M Urea.[16][21]

    • Add mass spectrometry grade Trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[16]

    • Incubate overnight at 37°C with gentle shaking.[16][21]

  • Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

    • Desalt the resulting peptides using C18 solid-phase extraction (e.g., Sep-Pak or ZipTip) according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Protocol 3: (Optional) Enrichment of DCB-Labeled Peptides

Rationale: Covalent modifications are often substoichiometric, meaning only a small fraction of a given peptide is labeled. Enrichment can increase the chances of detection.[22][23][24] If a specific antibody could be raised against the dichlorobenzene moiety of the DCB-probe, immunoaffinity purification would be a highly effective strategy.[22][25]

  • Antibody Conjugation: Conjugate an anti-dichlorobenzene antibody to protein A/G agarose beads.

  • Incubation: Incubate the tryptic peptide digest with the antibody-conjugated beads for 2-4 hours at 4°C.[25]

  • Washing: Wash the beads extensively with a neutral pH buffer to remove non-specifically bound peptides.

  • Elution: Elute the bound, DCB-labeled peptides using a low-pH buffer (e.g., 0.1% TFA).[25]

  • Desalting: Desalt the enriched peptides using C18 solid-phase extraction prior to LC-MS/MS analysis.

LC-MS/MS and Data Analysis

Mass Spectrometry
  • Instrumentation: A high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris or Astral) is recommended for its mass accuracy and sensitivity.[26]

  • Data Acquisition: Analyze samples using data-dependent acquisition (DDA) or data-independent acquisition (DIA). DDA is a straightforward method for identifying modified peptides, while DIA can offer superior quantitative reproducibility.

Database Search Parameters

The key to identifying DCB-labeled peptides is to specify the mass shift caused by the probe as a variable modification in the database search software (e.g., MaxQuant, Proteome Discoverer, FragPipe).[27][28]

  • Calculating the Mass Shift:

    • Formula of DCB-Probe (C₈H₇Cl₃O): 12.0118 + 1.0087 + 35.453*3 + 15.999 = 224.48 g/mol

    • Reacting Moiety (removes one Cl): C₈H₇Cl₂O = 189.027 g/mol (monoisotopic mass)

    • Modification Mass: 189.027 Da

  • MaxQuant Setup:

    • Go to the "Group-specific parameters" tab and then "Modifications".[29]

    • In the "Variable modifications" box, add a new modification.

    • Specify the mass shift (189.027 Da) and the target residue (Cysteine, C).[28][30][31]

    • Set Carbamidomethyl (C) as a fixed modification for analyzing control samples where IAA was used to cap all cysteines.

ParameterSettingRationale
Enzyme Trypsin/PSpecifies cleavage C-terminal to Lys and Arg.[28]
Max. Missed Cleavages 2Allows for incomplete trypsin digestion.[30]
Fixed Modifications Carbamidomethyl (C)For control samples to confirm complete alkylation.
Variable Modifications Oxidation (M), Acetyl (Protein N-term), DCB-Probe (C) Standard modifications plus the specific probe modification.[30]
PSM / Protein FDR 0.01 (1%)Standard false discovery rate for confident identifications.[28]
Quantitative Analysis
  • Label-Free Quantification (LFQ): Use the integrated signal intensity of the identified DCB-labeled peptides to compare their abundance between different conditions (e.g., control vs. treated).[6]

  • Interpretation: A decrease in the signal of a specific DCB-labeled peptide in a drug-treated sample compared to a vehicle control suggests that the drug is binding to or near that cysteine, preventing the DCB-Probe from reacting. This is the principle of competitive chemoproteomics.[5]

Validation and Trustworthiness

To ensure the reliability of findings, every protocol must be a self-validating system.

  • Negative Controls: A sample fully alkylated with a standard reagent like iodoacetamide (IAA) before probe addition should show no DCB-Probe labeling.[18][32][33] This confirms the probe's specificity for free thiols.

  • Dose-Response: Validate hits by performing concentration-response experiments. A true target should show a dose-dependent decrease in DCB-Probe labeling upon treatment with a competitive inhibitor.[6]

  • Orthogonal Validation: Confirm key findings using non-MS-based methods, such as Western blotting with a specific antibody or activity assays if the targeted protein is an enzyme.

Conclusion

This application note provides a detailed, foundational protocol for employing the hypothetical cysteine-reactive probe, this compound (DCB-Probe), in a quantitative chemoproteomics workflow. By leveraging the established chemistry of alkyl halides and standard proteomics methodologies, this guide enables researchers to map reactive cysteines and investigate how their reactivity is modulated by small molecules. The successful application of this protocol will provide valuable insights into protein function, drug-target engagement, and covalent ligand discovery.

References

Click to expand
  • Enrichment of Modified Peptides via Immunoaffinity Precipitation with Modification-Specific Antibodies. Cold Spring Harbor Protocols.
  • On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis.
  • Chemoproteomics. Wikipedia.
  • Protocol for L-Cysteine-¹³C₃,¹⁵N Labeling in Cell Culture for Quantit
  • Protease Digestion for Mass Spectrometry.
  • Cysteine-reactive probes and their use in chemical proteomics. Royal Society of Chemistry.
  • Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides.
  • Efficient Site-Specific Labeling of Proteins via Cysteines.
  • In-Gel Trypsin Enzymatic Digestion. Mass Spectrometry Research Facility.
  • Peptide Enrichment for Mass Spectrometry-Based Analysis.
  • Protein Digestion and Mass Spectrometry Analysis Protocol. protocols.io.
  • Workflow for quantitative chemoproteomic analysis of dynamic aONE-derived protein adducts in cells.
  • Enrichment techniques for modified proteins and peptides. Proteomics Class Notes.
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
  • Cysteine-specific Chemical Proteomics: From Target Identific
  • Trypsin Mass Spectrometry Grade. G-Biosciences.
  • Application Notes and Protocols for Cysteine Residue Labeling. Benchchem.
  • Application Notes and Protocols: 2-Bromoacrylamide as a Cysteine-Reactive Probe. Benchchem.
  • Protein Alkylation: Exploring Techniques and Applications.
  • Chemoproteomics Workflows. Thermo Fisher Scientific.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. Western Kentucky University.
  • Modified Peptide Enrichment Service. MtoZ Biolabs.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells.
  • Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques.
  • Protein Reduction, Alkylation, Digestion. University of Washington.
  • MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis.
  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
  • A Researcher's Guide to Cysteine-Targeted Protein Labeling: A Comparative Analysis of Alkylating Reagents for Quantit
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Royal Society of Chemistry.
  • Stability-based approaches in chemoproteomics.
  • Tutorial for protein identification and quantification with MaxQuant software platform.
  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis.
  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan.
  • MObBpractical_guide.docx. Ghaemmaghami Lab.
  • Reactions of Thiols. Chemistry Steps.
  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv.
  • Setting variable modifications(phosphoryl
  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv.
  • Nucleophilic substitutions and reactive cysteines.
  • 18.7 Thiols and Sulfides. OpenStax.
  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv.
  • Chemoproteomic methods for covalent drug discovery.
  • How to perform Label check in case of TMT and iTRAQ experiment in Maxquant or other free available search engine?

Sources

"1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" for chemical labeling of peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

CovaLinker™ DCB: A Cysteine-Selective Alkylation Reagent for Stable Peptide Labeling and Analysis

Introduction

The precise chemical modification of peptides is a cornerstone of modern proteomics, therapeutic development, and diagnostic research. Site-selective labeling allows for the introduction of biophysical probes, affinity tags, or payload moieties without disrupting the peptide's native structure and function. Among the canonical amino acids, cysteine is an ideal target for selective modification due to the high nucleophilicity and relatively low abundance of its thiol side chain.[1][2] Traditional cysteine modification often relies on reagents like iodoacetamide or maleimides, which form stable thioether or thiosuccinimide linkages, respectively.[1][3][4]

This document introduces CovaLinker™ DCB (1,3-Dichloro-2-(2-chloro-ethoxy)-benzene) , a novel electrophilic reagent designed for the chemoselective alkylation of cysteine residues in peptides. The reagent features a 2-chloroethoxy reactive group that undergoes a nucleophilic substitution reaction with the cysteine thiol, forming a highly stable thioether bond.[5][6] The dichlorobenzene moiety provides a hydrophobic and chemically robust tag that can serve as a unique mass spectrometry signature or a handle for further functionalization.

This guide provides a comprehensive overview of the mechanism of action for CovaLinker™ DCB and detailed, validated protocols for peptide labeling, purification, and characterization.

Features and Benefits of CovaLinker™ DCB

  • High Selectivity for Cysteine: Under optimized pH conditions, CovaLinker™ DCB demonstrates high selectivity for cysteine residues over other nucleophilic amino acids such as lysine or histidine.[1][7]

  • Formation of a Stable Covalent Bond: The alkylation reaction results in an irreversible thioether linkage, ensuring the label remains attached throughout downstream processing and analysis.[8]

  • Unique Mass Signature: The reagent adds a fixed mass of 188.99 Da (corresponding to the C₈H₇Cl₂O- moiety), providing a clear and unambiguous shift in mass spectrometry analysis.[9][10]

  • Hydrophobic Handle: The dichlorobenzene group increases the hydrophobicity of the labeled peptide, which can be advantageous for separation by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]

  • Chemical Orthogonality: The dichlorobenzene ring is relatively inert under typical biological conditions, providing a stable platform for the potential future development of dual-labeling systems.

Mechanism of Action

The labeling reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[13][14] The process is initiated by the deprotonation of the cysteine thiol group (-SH) to its more nucleophilic thiolate form (-S⁻). This is favored under neutral to slightly alkaline conditions (pH 7.5–8.5).[8] The thiolate anion then attacks the electrophilic carbon of the 2-chloroethoxy group, displacing the chloride leaving group and forming a stable thioether bond.

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [color="#202124"];

}

Figure 1: Sₙ2 reaction mechanism for CovaLinker™ DCB with a peptide cysteine residue.

Experimental Protocols

This section provides detailed, step-by-step protocols for the successful labeling, purification, and analysis of peptides using CovaLinker™ DCB.

Protocol 1: Cysteine-Selective Peptide Labeling

This protocol is optimized for labeling a peptide with at least one accessible cysteine residue.

4.1.1 Materials and Reagents

  • Peptide containing at least one cysteine residue

  • CovaLinker™ DCB (MW: 225.50 g/mol )[15]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8

  • Quenching Solution: 1 M Dithiothreitol (DTT)

  • Deionized water (ddH₂O)

4.1.2 Reagent Preparation

  • Peptide Stock Solution: Prepare a 1-5 mM stock solution of the peptide in ddH₂O or a compatible buffer.

  • CovaLinker™ DCB Stock Solution: Prepare a 100 mM stock solution of CovaLinker™ DCB in anhydrous DMSO. Note: Prepare this solution fresh before each use.

  • TCEP Stock Solution: Prepare a 100 mM stock solution of TCEP in ddH₂O. Note: TCEP is a non-thiol reducing agent and will not react with the labeling reagent.

  • Quenching Solution: Prepare a 1 M DTT solution in ddH₂O.

4.1.3 Labeling Procedure

  • Peptide Reduction: In a microcentrifuge tube, add the peptide to the Labeling Buffer to a final concentration of 100 µM. Add TCEP stock solution to a final concentration of 1 mM (a 10-fold molar excess over the peptide). Incubate for 30 minutes at 37°C to ensure all disulfide bonds are fully reduced.

  • Labeling Reaction: Add the CovaLinker™ DCB stock solution to the reduced peptide solution to achieve a 10-fold molar excess over the peptide (final concentration of 1 mM). Expertise Note: A molar excess of the labeling reagent drives the reaction to completion. The optimal excess may vary depending on the peptide and should be optimized if necessary.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching: Add the 1 M DTT quenching solution to a final concentration of 20 mM (a 20-fold excess over the labeling reagent). Incubate for 15 minutes at room temperature to quench any unreacted CovaLinker™ DCB.

  • Sample Storage: The labeled peptide is now ready for purification. If not proceeding immediately, store the sample at -80°C.

Protocol 2: Purification by Reversed-Phase HPLC

RP-HPLC is the method of choice for purifying the labeled peptide from unreacted peptide, excess reagent, and quenching solution components.[11][16][17] The increased hydrophobicity of the labeled peptide typically results in a longer retention time compared to the unlabeled peptide.[12]

4.2.1 Materials and Reagents

  • RP-HPLC system with a UV detector (214 nm and 280 nm)

  • C18 analytical or semi-preparative column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ddH₂O

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN)

4.2.2 HPLC Procedure

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Elution Gradient: Elute the peptides using a linear gradient. The exact gradient should be optimized for the specific peptide but a general starting point is provided in Table 1.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected at 214 nm. The labeled peptide should elute as a distinct, later peak compared to the unlabeled peptide control.

  • Solvent Removal: Lyophilize the collected fractions to remove the HPLC solvents. The purified, labeled peptide can be stored at -80°C.

Time (min) % Mobile Phase B (ACN, 0.1% TFA) Flow Rate (mL/min) Curve
0.05.01.0Linear
5.05.01.0Linear
45.065.01.0Linear
50.095.01.0Linear
55.095.01.0Linear
56.05.01.0Linear
60.05.01.0Linear
Table 1: Example RP-HPLC Gradient for Peptide Purification.
Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm successful labeling and verify the integrity of the modified peptide.[10][18] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are both suitable methods.

4.3.1 Expected Mass Shift The covalent addition of the CovaLinker™ DCB reagent to a cysteine residue results in the loss of one hydrogen atom from the thiol and one chlorine atom from the reagent.

  • Mass of Reagent: C₈H₇Cl₃O = 225.50 Da

  • Mass of Cysteine Residue: C₃H₅NOS = 103.15 Da

  • Mass of Labeled Cysteine Residue: C₁₁H₁₂Cl₂NO₂S = 293.18 Da

  • Net Mass Addition: 293.18 Da - 103.15 Da = 190.03 Da

    • Correction: The reaction is a substitution of H by the C₈H₇Cl₂O group.

    • Mass Added = Mass of C₈H₇Cl₂O = (8 * 12.011) + (7 * 1.008) + (2 * 35.45) + (1 * 15.999) = 96.088 + 7.056 + 70.90 + 15.999 = 190.043 Da .

Modification Chemical Formula Added Monoisotopic Mass Shift (Da) Average Mass Shift (Da)
CovaLinker™ DCBC₈H₇Cl₂O+189.9851+190.043
Table 2: Expected Mass Shift Upon Labeling with CovaLinker™ DCB.

4.3.2 Analysis Procedure

  • Reconstitute a small amount of the lyophilized, purified peptide in a solvent appropriate for the mass spectrometer (e.g., 50% ACN, 0.1% Formic Acid for ESI-MS).

  • Acquire a full scan mass spectrum of both the unlabeled (control) and labeled peptide.

  • Compare the spectra. A successful reaction is confirmed by the disappearance of the mass corresponding to the unlabeled peptide and the appearance of a new peak corresponding to the original mass plus the mass shift detailed in Table 2.[9]

  • For peptides with multiple cysteines, the mass spectrum will indicate the number of labels added (e.g., +380.08 Da for double labeling).

  • Perform tandem MS (MS/MS) to confirm the site of modification. Fragmentation should reveal b- and y-ions where the cysteine-containing fragment shows the expected mass shift.[19]

Overall Experimental Workflow

The entire process from peptide preparation to final characterization is a self-validating system designed for robust and reproducible results.

digraph "Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Comprehensive workflow for peptide labeling with CovaLinker™ DCB.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Incomplete reduction of disulfide bonds.2. Reagent degradation (hydrolysis).3. Incorrect pH of labeling buffer.1. Increase TCEP concentration or incubation time. Ensure peptide was fully solubilized.2. Prepare CovaLinker™ DCB stock solution fresh in anhydrous DMSO immediately before use.3. Verify buffer pH is between 7.5 and 8.5.
Non-specific Labeling 1. Reaction pH is too high (>9.0), leading to deprotonation of lysine ε-amino groups.2. Prolonged incubation time.1. Lower the pH of the labeling buffer to 7.5-7.8 to maximize cysteine selectivity.2. Reduce incubation time; perform a time-course experiment (e.g., 30, 60, 120 min) to find optimal time.
No Labeled Peptide Peak in HPLC 1. Labeled peptide precipitated.2. Labeled peptide is highly hydrophobic and did not elute from the column.1. The dichlorobenzene tag increases hydrophobicity. Add a small percentage of organic solvent (e.g., 5% isopropanol) to the sample before injection.2. Use a steeper gradient or a column with a different stationary phase (e.g., C4 or C8).
Multiple Peaks in Mass Spectrum 1. Incomplete reaction.2. Oxidation of cysteine or methionine residues.3. Multiple cysteine residues in peptide.1. Increase molar excess of CovaLinker™ DCB. Ensure adequate mixing.2. Degas buffers and keep samples on ice when possible to minimize oxidation.3. This is expected. The number of mass additions (+190.04 Da) will correspond to the number of labels.

References

  • Gao, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploratory Drug Science, 2, 540–54. [Link]

  • Secher, N. H., et al. (1999). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University Press. [Link]

  • Zhang, H., et al. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

  • Carr, S. A., & Annan, R. S. (2008). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. CRC Press/Taylor & Francis. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223–243. [Link]

  • Gauchet, C., et al. (2006). A new strategy for the selective modification of cysteine residues in peptides and proteins. Bioconjugate Chemistry, 17(4), 932–939. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

  • Creative Biostructure. (n.d.). Reverse-phase HPLC Peptide Purification. Creative Biostructure. [Link]

  • De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry, 23(2), 224-233. [Link]

  • Boto, A. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5732-5764. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 595730, 1,3-Dichloro-2-ethoxybenzene. PubChem. [Link]

  • An, Y., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 19(6), 2395-2404. [Link]

  • Wang, Y., et al. (2023). Covalent and Dynamic Covalent Modification of Cysteine Residues on Peptides via Indanonalkene Conjugate Acceptors. CCS Chemistry. [Link]

  • Salomon, D. R., & TTM, H. (1995). Alkylation of cysteine- containing peptides to mimic palmitoylation. Protein and Peptide Letters, 2(2), 291-296. [Link]

  • Zhang, Z., et al. (2021). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society, 143(34), 13514-13523. [Link]

  • Secher, N. H., et al. (1999). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Journal of Cell Biology, 145(2), 227-239. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

  • Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 753, 29-42. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 223–243. [Link]

  • Simpson, R. J. (1990). Peptide Purification by Reverse-Phase HPLC. In Methods in Molecular Biology (pp. 235-246). Humana Press. [Link]

  • De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry, 23(2), 224-233. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 5324-22-1, 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene. PubChem. [Link]

  • Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. [Link]

  • Clark, J. (2023). What is nucleophilic substitution?. Chemguide. [Link]

  • Save My Exams. (2025). Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]

  • Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. CK-12. [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Ethene, (2-chloroethoxy)-. In NIST Chemistry WebBook. [Link]

Sources

LC-MS/MS analysis of proteins labeled with "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a comprehensive protocol for the use of a novel, trivalent chloro-functionalized reagent, 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene , for the selective labeling of cysteine residues in complex protein samples. Designed for researchers, scientists, and drug development professionals, this document provides a robust workflow for bottom-up proteomic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols herein offer a self-validating system, from initial protein alkylation to data acquisition and analysis, ensuring high-quality, reproducible results for the identification and quantification of cysteine-containing peptides.

Introduction: A New Tool for Cysteine-Targeted Proteomics

The study of protein function and regulation is central to biological and pharmaceutical research. Cysteine residues, with their highly nucleophilic thiol groups, are sites of numerous post-translational modifications and play critical roles in protein structure and catalysis. Chemical labeling of these residues is a cornerstone of proteomic analysis, enabling the stabilization of proteins for accurate identification and quantification.[1][2]

While reagents like iodoacetamide (IAA) and chloroacetamide (CAA) are widely used for cysteine alkylation, the unique structural characteristics of This compound present a novel opportunity for targeted proteomics.[3][4] The presence of three reactive chloro groups suggests the potential for high-efficiency alkylation. This application note outlines a detailed methodology for leveraging this reagent in a standard bottom-up proteomics workflow.[5][6]

Chemical Structure and Properties of the Labeling Reagent:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇Cl₃O[7]

  • Molecular Weight: 225.5 g/mol [7]

  • CAS Number: 53491-29-5[7]

Principle of the Method

The protocol is based on a standard "bottom-up" or "shotgun" proteomics approach.[6] Proteins extracted from a biological sample are first denatured to expose all amino acid residues. Disulfide bonds between cysteine residues are then reduced to free thiols. These thiols are subsequently alkylated, or "capped," by the This compound reagent. This irreversible modification prevents the re-formation of disulfide bonds and adds a specific mass tag to each cysteine residue, facilitating their identification by mass spectrometry.[4] The alkylated proteins are then enzymatically digested into smaller peptides, which are separated by liquid chromatography and analyzed by tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Extraction & Solubilization p2 Reduction of Disulfide Bonds p1->p2 p3 Alkylation with this compound p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 a1 Peptide Desalting & Cleanup p4->a1 a2 nanoLC Separation a1->a2 a3 Tandem Mass Spectrometry (MS/MS) a2->a3 d1 Database Searching a3->d1 d2 Peptide Identification & Modification Site Localization d1->d2 d3 Protein Quantification d2->d3

Caption: Overall workflow for LC-MS/MS analysis of labeled proteins.

Detailed Protocols

In-Solution Protein Reduction, Alkylation, and Digestion

This protocol is adapted from standard procedures for in-solution protein digestion.[4][8]

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0)

  • Dithiothreitol (DTT)

  • This compound

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Solubilization: Dissolve the protein sample in lysis buffer to a final concentration of 1-2 mg/mL.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add This compound to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes. The chloro groups on the reagent will react with the free thiol groups of cysteine residues.

  • Quenching (Optional): To quench any unreacted alkylating reagent, DTT can be added to a final concentration of 20 mM.

  • Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Desalting

Prior to LC-MS/MS analysis, it is crucial to remove salts and other contaminants that can interfere with ionization.

Materials:

  • C18 desalting spin columns or StageTips

  • Activation solution (e.g., 80% acetonitrile, 0.1% formic acid)

  • Wash solution (e.g., 0.1% formic acid in water)

  • Elution solution (e.g., 50% acetonitrile, 0.1% formic acid)

Procedure:

  • Activate: Activate the C18 material by passing the activation solution through the column.

  • Equilibrate: Equilibrate the column with the wash solution.

  • Load: Load the acidified peptide sample onto the column.

  • Wash: Wash the column with the wash solution to remove salts.

  • Elute: Elute the peptides with the elution solution.

  • Dry: Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis

The dried peptides are reconstituted in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid) for analysis by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

Liquid Chromatography Parameters
ParameterSettingRationale
Column C18 reversed-phase, 75 µm ID x 25 cmProvides high-resolution separation of complex peptide mixtures.
Mobile Phase A 0.1% formic acid in waterAqueous mobile phase for peptide binding.
Mobile Phase B 0.1% formic acid in acetonitrileOrganic mobile phase for peptide elution.
Gradient 5-40% B over 60-120 minutesA gradual increase in organic content elutes peptides based on their hydrophobicity.
Flow Rate 300 nL/minNano-flow rates enhance ionization efficiency.
Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Mode Positive ionPeptides readily form positive ions.
MS1 Resolution 60,000 - 120,000High resolution allows for accurate mass determination of precursor ions.
MS2 Resolution 15,000 - 30,000Sufficient for accurate fragment ion mass determination.
Activation Type HCD (Higher-energy C-O-dissociation)Provides robust fragmentation of peptides.
Data Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)DDA targets the most abundant precursors for fragmentation, while DIA systematically fragments all precursors.[6]

Data Analysis

The acquired MS/MS data is processed using a database search engine to identify the peptides and subsequently the proteins from which they originated.

data_analysis raw_data Raw MS/MS Data search_engine Database Search Engine (e.g., MaxQuant, Proteome Discoverer) raw_data->search_engine peptide_id Peptide Identification search_engine->peptide_id database Protein Sequence Database (e.g., UniProt) database->search_engine modification_analysis Variable Modification Analysis (Cysteine + 224.5 Da) peptide_id->modification_analysis protein_inference Protein Inference modification_analysis->protein_inference quantification Label-Free Quantification protein_inference->quantification

Caption: Data analysis workflow for identifying labeled peptides.

Database Search Parameters:

  • Enzyme: Trypsin

  • Missed Cleavages: Up to 2

  • Fixed Modifications: Carbamidomethyl (C) - if a standard alkylating agent is used for comparison.

  • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and the mass of the This compound adduct on Cysteine. The monoisotopic mass of the label is 223.9589 Da (C₈H₆Cl₂O).

  • Peptide and Protein FDR: < 1%

Expected Results and Troubleshooting

Successful labeling with This compound will result in a mass shift of +223.9589 Da on cysteine-containing peptides. The high chlorine content of the label may produce a characteristic isotopic pattern that can aid in the identification of labeled peptides.

Potential Challenges and Solutions:

  • Low Labeling Efficiency: Optimize the concentration of the labeling reagent and incubation time. Ensure complete reduction of disulfide bonds.

  • Off-target Modifications: While the primary target is cysteine, other nucleophilic residues may be modified at higher pH or reagent concentrations.[9][10] Analysis of potential off-target modifications should be included in the database search.

  • Poor Fragmentation: The bulky aromatic nature of the label may influence peptide fragmentation. Optimization of fragmentation energy may be required.

Conclusion

The use of This compound as a novel alkylating agent offers a promising new avenue for the in-depth analysis of the cysteine-containing proteome. The detailed protocols and workflow presented in this application note provide a solid foundation for researchers to explore the utility of this reagent in their own studies. As with any new method, optimization may be required to achieve the best results for specific sample types and instrumentation.

References

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Semantic Scholar. [Link]

  • Chen, Y., et al. (2023). Bottom-Up Proteomics: Advancements in Sample Preparation. National Institutes of Health. [Link]

  • Chen, Y., et al. (2023). Bottom-Up Proteomics: Advancements in Sample Preparation. Semantic Scholar. [Link]

  • Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

  • Waas, M., et al. (2022). In Search of a Universal Method: A Comparative Survey of Bottom-Up Proteomics Sample Preparation Methods. ACS Publications. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. National Institutes of Health. [Link]

  • Agilent Technologies. Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]

  • OmicsDI. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification. [Link]

  • Chen, Y., et al. (2023). Bottom-Up Proteomics: Advancements in Sample Preparation. PubMed. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]

Sources

Application Note: A Hypothetical Framework for Differential Proteomics Studies Using 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene as a Novel Covalent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical application for "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" in differential proteomics. As of the date of publication, there is no established scientific literature detailing the use of this specific compound for proteomics applications. The protocols and mechanisms described herein are based on established principles of chemical biology and proteomics, using the compound's structure to propose a plausible, albeit theoretical, research workflow. This guide is intended for educational and conceptual purposes for researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Chemical Probes in Proteomics

Differential proteomics aims to quantify and compare protein abundance across different biological states, providing critical insights into cellular mechanisms, disease progression, and drug action.[1] A cornerstone of many proteomics workflows is the use of chemical labels or probes that can tag proteins or specific amino acid residues.[2][3][4][5] These probes can introduce stable isotopes for quantification, affinity tags for enrichment, or serve as bioactive molecules whose protein targets are unknown.

The compound This compound (CAS 53491-29-5), which we will hypothetically name DiCEP (Di chloro-C hloroethoxy-P henyl probe), possesses structural motifs suggestive of potential reactivity towards nucleophilic amino acid residues. Its chlorinated benzene ring and chloro-ethoxy side chain present potential sites for covalent modification of proteins. While its use in proteomics is not documented[6][7], this application note will explore its theoretical potential as a novel covalent probe for identifying protein targets and elucidating downstream biological effects through a comprehensive differential proteomics workflow.

We hypothesize that DiCEP could act as an electrophilic agent, reacting with nucleophilic residues such as cysteine (via its thiol group) or lysine (via its ε-amino group) through nucleophilic aromatic substitution or other covalent modification mechanisms.[8] By treating a biological system (e.g., a cell culture) with DiCEP and comparing its proteome to an untreated control, we can achieve two primary objectives:

  • Direct Target Identification: Identify proteins that are covalently modified by DiCEP.

  • Global Proteome Profiling: Quantify changes in the abundance of other proteins to understand the downstream cellular response to DiCEP engagement.

This guide provides a detailed, theoretical framework for utilizing DiCEP in a bottom-up differential proteomics study, from experimental design to data interpretation.

Principle of the DiCEP Differential Proteomics Workflow

The overall strategy involves treating a biological sample with DiCEP, followed by protein extraction, digestion, and analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A label-free quantification (LFQ) approach is proposed to compare protein abundance between the DiCEP-treated and vehicle control groups. The workflow is designed to be self-validating through the inclusion of quality controls at each major stage.

cluster_sample_prep Sample Preparation & Treatment cluster_processing Biochemical Processing cluster_analysis Instrumental & Data Analysis A Cell Culture (e.g., HEK293 cells) B Treatment Groups (Vehicle Control vs. DiCEP) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E Reduction & Alkylation D->E F Trypsin Digestion E->F G Peptide Cleanup (C18 Desalting) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Label-Free Quantification (LFQ) I->J K Statistical Analysis (Volcano Plot, PCA) J->K L Functional Enrichment (GO, Pathway Analysis) K->L A Raw MS Data (.raw files) B Database Search (e.g., MaxQuant) A->B C Peptide-Spectrum Matching (PSM) B->C D Protein Inference & Quantification (LFQ) C->D E Data Preprocessing (Filtering, Normalization) D->E F Statistical Testing (t-test, ANOVA) E->F H Principal Component Analysis (PCA) E->H Assess sample clustering G Volcano Plot Visualization F->G Identify significant hits I Biological Interpretation G->I H->I

Figure 2: Bioinformatic workflow for processing differential proteomics data.

Instrumental Analysis

Resuspend the dried peptides in 2% ACN, 0.1% formic acid. Analyze using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap) coupled with a nano-flow HPLC system. A typical 90-minute gradient is used to separate peptides before they enter the mass spectrometer.

Data Processing and Quantification
  • Protein Identification: Process the raw data using software like MaxQuant or Proteome Discoverer. [9][10]Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides.

  • Label-Free Quantification (LFQ): Use the LFQ algorithm within the software to calculate protein intensities based on the signal from their constituent peptides. [1]3. Data Preprocessing: Import the protein intensity matrix into a statistical environment (e.g., R). Filter out contaminants, reverse hits, and proteins identified by only one peptide. Perform log2 transformation and normalize the data to correct for loading differences. [11]

Statistical Analysis and Visualization

Perform statistical tests (e.g., Student's t-test) between the control and DiCEP-treated groups to identify proteins with significant changes in abundance. A typical threshold is a p-value < 0.05 and a fold change > 1.5.

Table 1: Hypothetical Results of Differential Protein Expression Analysis

Protein IDGene NameLog2(Fold Change)-Log10(p-value)Regulation
P04637TP531.582.54Upregulated
P62258HSP90AB11.211.87Upregulated
Q06830SOD2-1.152.11Downregulated
P08670VIM0.230.56No Change
P60709ACTB0.050.12No Change

A Volcano Plot is an effective way to visualize these results, plotting the statistical significance (-Log10 p-value) against the magnitude of change (Log2 Fold Change). Proteins in the upper left and right quadrants are the most significantly regulated.

Functional and Pathway Interpretation

To understand the biological meaning of the observed protein changes, perform functional enrichment analysis using tools like DAVID or Metascape. This analysis identifies over-represented Gene Ontology (GO) terms or biological pathways (e.g., KEGG, Reactome) within the list of significantly regulated proteins. [12] For instance, if the upregulated proteins are enriched in the "p53 signaling pathway," it would suggest that DiCEP treatment may induce cellular stress leading to the activation of this pathway. [13]

DiCEP DiCEP Treatment Stress Cellular Stress (e.g., Oxidative Stress) DiCEP->Stress p53 p53 Stabilization & Activation Stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p21->CellCycle

Figure 3: Hypothetical p53 signaling pathway activated by DiCEP treatment.

Conclusion and Future Directions

This application note has presented a comprehensive, though hypothetical, framework for using this compound (DiCEP) as a novel chemical probe in a differential proteomics experiment. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, researchers can identify direct protein targets and map the global cellular response to a bioactive compound. This approach, grounded in established proteomics principles, provides a powerful strategy for mechanism-of-action studies in drug discovery and chemical biology. Future experimental validation would be required to determine the actual reactivity and biological effects of DiCEP.

References

  • Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
  • Lottspeich, F., & Kellermann, J. (2011). Principles of protein labeling techniques. PubMed.
  • Gade, A., et al. (2020). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. PMC - NIH.
  • Metware Biotechnology. (n.d.). The Ultimate Guide to Proteomics Mass Spectrometry: Teaching You to Quickly Analyze Data.
  • Thermo Fisher Scientific. (n.d.). Proteomic Software for Mass Spec Data Analysis.
  • Lottspeich, F., & Kellermann, J. (2012). Principles of Protein Labeling Techniques. Springer Nature Experiments.
  • Välikangas, T., et al. (2017). Analysis of Mass Spectrometry Data in Proteomics. Springer Nature Experiments.
  • Na, C. H., &REPOSITORY, G. (2022). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. ACS Publications.
  • Chen, Y., et al. (2023). Optimizing Proteomics Data Differential Expression Analysis via High-Performing Rules and Ensemble Inference. bioRxiv.
  • MetwareBio. (n.d.). What Is Discovery Proteomics? A Practical Guide to Workflow, Data Analysis, and Applications.
  • University of Washington. (n.d.). Proteomics Data Analysis in R/Bioconductor.
  • Mulvey, C. M., et al. (2023). A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data. PMC - NIH.
  • Elucidata. (n.d.). Proteomics Workflow - Polly Documentation.
  • Thermo Fisher Scientific Inc. (2025). SAFETY DATA SHEET: 1,3-Dichloro-5-(chloromethyl)benzene.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 1,2-Dichlorobenzene.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1,3-Dichloro-2-iodobenzene.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • LookChem. (n.d.). This compound CAS NO.53491-29-5.
  • LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives.
  • Yoon, B. I., et al. (2001). Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). PubMed.

Sources

Application Note: Sample Preparation Workflow for Isotopic Labeling of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is a halogenated aromatic ether with potential applications in various fields of chemical and biomedical research. The ability to isotopically label this molecule is crucial for its use as a tracer in metabolic studies, as a standard in quantitative mass spectrometry, or as a PET imaging agent in preclinical and clinical research. This application note provides a comprehensive guide to three distinct strategies for the isotopic labeling of this compound, offering detailed protocols and the scientific rationale behind each experimental choice. The methodologies presented herein are designed to be robust and adaptable, providing a framework for researchers to successfully prepare labeled versions of this target molecule.

The structure of this compound, with its electron-deficient aromatic ring and ether linkage, presents both challenges and opportunities for isotopic labeling. This guide will explore:

  • Deuterium (²H) labeling of the aromatic ring for use in metabolic stability studies and as an internal standard.

  • Fluorine-18 (¹⁸F) radiolabeling via nucleophilic aromatic substitution for PET imaging applications.

  • Carbon-13 (¹³C) labeling of the ethoxy side chain for mechanistic studies and as a stable isotope tracer.

Each section includes a detailed, step-by-step protocol, a visual representation of the workflow, and a summary of key experimental parameters to ensure reproducibility and success.

Strategy 1: Deuterium (²H) Labeling of the Aromatic Ring

Scientific Rationale:

Deuterium labeling is a powerful tool in drug discovery and development for assessing the metabolic stability of a compound. The replacement of hydrogen with deuterium can alter the rate of metabolic processes due to the kinetic isotope effect. This strategy focuses on the direct exchange of aromatic protons on the benzene ring with deuterium atoms from a deuterated acid source. The electron-withdrawing nature of the chloro and chloro-ethoxy substituents deactivates the ring, making harsh conditions necessary for this electrophilic aromatic substitution.[1] Deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O) is an effective reagent for this purpose.[2]

Experimental Workflow:

Deuterium_Labeling A This compound B Dissolve in inert solvent (e.g., CCl₄) A->B C Add D₂SO₄/D₂O B->C D Heat under reflux (e.g., 80-100°C, 24-48h) C->D E Quench with D₂O-ice D->E F Extract with organic solvent (e.g., CH₂Cl₂) E->F G Wash with NaHCO₃ (aq) F->G H Dry over Na₂SO₄ G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: Deuterium Labeling Workflow.

Protocol: Aromatic Hydrogen-Deuterium Exchange

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 mmol) in a minimal amount of a dry, inert solvent like carbon tetrachloride (5 mL).

  • Reagent Addition: Carefully add a solution of deuterated sulfuric acid (96-98% in D₂O, 2 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring for 24-48 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the decrease in aromatic proton signals.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed D₂O-ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the deuterated product.

  • Characterization: Confirm the identity and the degree of deuterium incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[3][4][5]

Key Experimental Parameters:

ParameterValue/ConditionRationale
Deuterium Source D₂SO₄/D₂OProvides a strong acidic medium for electrophilic aromatic substitution.[2]
Temperature 80-100°COvercomes the activation energy for H-D exchange on the deactivated ring.
Reaction Time 24-48 hoursAllows for sufficient time to achieve a high degree of deuteration.
Solvent Carbon TetrachlorideInert solvent that is stable under strongly acidic and high-temperature conditions.

Strategy 2: ¹⁸F-Radiolabeling via Nucleophilic Aromatic Substitution

Scientific Rationale:

For applications in Positron Emission Tomography (PET), the introduction of a positron-emitting radionuclide like ¹⁸F (t½ ≈ 110 min) is required. The electron-deficient nature of the dichlorinated benzene ring in the target molecule makes it a suitable candidate for nucleophilic aromatic substitution (SₙAr).[6][7] In this proposed protocol, one of the chlorine atoms on the aromatic ring is displaced by no-carrier-added [¹⁸F]fluoride. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, and the reactivity of the [¹⁸F]fluoride is enhanced by a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate.[8][9]

Experimental Workflow:

F18_Labeling A [¹⁸F]Fluoride Trapping B Azeotropic Drying (K₂₂₂/K₂CO₃) A->B C Add Precursor in DMSO B->C D Microwave Heating (120-150°C, 10-20 min) C->D E Quench and Dilute D->E F HPLC Purification E->F G Formulation F->G H Quality Control (radio-TLC, HPLC) G->H

Caption: ¹⁸F-Radiolabeling Workflow.

Protocol: Nucleophilic [¹⁸F]Fluorination

  • [¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vial using a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.5 mL water).

  • Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen at 110°C. Repeat this step with additional acetonitrile (2 x 1 mL) to ensure the complex is anhydrous.

  • Labeling Reaction: Add a solution of this compound (2-5 mg) in dry dimethyl sulfoxide (DMSO, 0.5 mL) to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.

  • Heating: Seal the reaction vial and heat in a microwave synthesizer at 120-150°C for 10-20 minutes.

  • Quenching: After cooling, quench the reaction by adding 1 mL of water.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

  • Formulation: The collected HPLC fraction containing the product is typically reformulated into a biocompatible solution (e.g., saline with ethanol).

  • Quality Control: Perform radio-TLC and analytical HPLC to determine the radiochemical purity and identity of the final product.

Key Experimental Parameters:

ParameterValue/ConditionRationale
Radiolabel [¹⁸F]FluoridePositron-emitting isotope with a suitable half-life for PET imaging.
Catalyst Kryptofix 2.2.2 / K₂CO₃Sequesters the potassium ion, enhancing the nucleophilicity of [¹⁸F]fluoride.[8][9]
Solvent DMSOA polar aprotic solvent that facilitates SₙAr reactions.[7]
Temperature 120-150°CProvides the necessary activation energy for the nucleophilic substitution.

Strategy 3: ¹³C-Labeling of the Ethoxy Group via Williamson Ether Synthesis

Scientific Rationale:

Stable isotope labeling with ¹³C is invaluable for mechanistic studies and as a tracer in metabolic fate studies that utilize mass spectrometry or NMR.[3][4] This strategy involves the synthesis of the target molecule with ¹³C atoms incorporated into the 2-chloro-ethoxy side chain. The most direct approach is a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[10][11][12][13][14] In this protocol, the sodium salt of 2,6-dichlorophenol is reacted with a commercially available ¹³C-labeled 1-bromo-2-chloroethane or a similar labeled electrophile.

Experimental Workflow:

C13_Labeling cluster_0 Precursor Synthesis cluster_1 Labeling Reaction cluster_2 Purification & Characterization A 2,6-Dichlorophenol B Deprotonation with NaH in dry THF A->B C Add ¹³C₂-1-bromo-2-chloroethane B->C D Heat under reflux C->D E Aqueous work-up D->E F Column chromatography E->F G Characterize by NMR and MS F->G

Caption: ¹³C-Labeling Workflow.

Protocol: ¹³C-Labeling via Williamson Ether Synthesis

  • Precursor Preparation:

    • Synthesize 2,6-dichlorophenol from commercially available starting materials, for example, by chlorination of phenol or decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid.[15][16][17]

  • Alkoxide Formation:

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,6-dichlorophenol (1.1 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in dry tetrahydrofuran (THF, 20 mL) at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Labeling Reaction:

    • Add ¹³C₂-labeled 1-bromo-2-chloroethane (1.0 mmol) to the solution of the sodium 2,6-dichlorophenoxide.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with 1 M NaOH (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the ¹³C-labeled product.

  • Characterization:

    • Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR (observing characteristic ¹³C-¹³C and ¹³C-¹H coupling), and high-resolution mass spectrometry.[3][4][5]

Key Experimental Parameters:

ParameterValue/ConditionRationale
¹³C Source ¹³C₂-1-bromo-2-chloroethaneCommercially available or synthesizable labeled electrophile for the ether synthesis.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base for the complete deprotonation of the phenol.[12]
Solvent Tetrahydrofuran (THF)A polar aprotic solvent suitable for Sₙ2 reactions.[12]
Reaction Type Williamson Ether SynthesisA robust and high-yielding method for the formation of the ether linkage.[10][11][13]

Conclusion

This application note has detailed three distinct and scientifically grounded workflows for the isotopic labeling of this compound. The choice of labeling strategy—deuteration, ¹⁸F-radiolabeling, or ¹³C-labeling—will be dictated by the specific research application. By providing comprehensive, step-by-step protocols and elucidating the underlying chemical principles, this guide serves as a valuable resource for researchers aiming to synthesize these important molecular probes. The successful implementation of these methods will facilitate a deeper understanding of the biological and chemical behavior of this compound.

References

  • Organic Syntheses. 2,6-dichlorophenol. Available at: [Link]

  • Wikipedia. 2,6-Dichlorophenol. Available at: [Link]

  • Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.
  • Google Patents. CN1035324C - Process for production of 2,6-dichlorophenol by using O-chlorophenol.
  • Williamson Ether Synthesis. Course Hero. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • PubMed. Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • Williamson Ether Synthesis. Hands-On Systems. Available at: [Link]

  • Chem-Station. Williamson Ether Synthesis. Available at: [Link]

  • IsoLife. NMR metabolomics. Available at: [Link]

  • DASH (Harvard). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]

  • ACS Publications. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Available at: [Link]

  • RSC Publishing. Photochemical methods for deuterium labelling of organic molecules. Available at: [Link]

  • YouTube. Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). Available at: [Link]

  • PMC - NIH. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Available at: [Link]

  • PMC - NIH. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Available at: [Link]

  • Isotopic Labelling Reactions. Georg Thieme Verlag. Available at: [Link]

  • Chem-Station. Deuterium Labeling Reaction. Available at: [Link]

  • ResearchGate. Isotope-labelling strategy and the representative mass chromatograms.... Available at: [Link]

  • ACS Publications. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Available at: [Link]

  • PMC - NIH. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available at: [Link]

  • Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Available at: [Link]

Sources

Derivatization of amino acids with "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Novel Derivatization of Amino Acids using 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene for Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive theoretical framework and a practical guide for the development and validation of a novel pre-column derivatization method for amino acids using the reagent this compound. This proposed method aims to leverage the unique structural features of the reagent for enhanced detection in reversed-phase HPLC with UV or mass spectrometry detection.

Part 1: Scientific Rationale and Strategy

Introduction to Amino Acid Derivatization

The quantitative analysis of amino acids is fundamental in a multitude of research areas, from proteomics and clinical diagnostics to food science and pharmaceutical development.[1] Most amino acids lack a strong native chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence spectroscopy challenging at low concentrations.[2][3][4] To overcome this limitation, derivatization is employed to attach a chemical tag to the amino acid molecule, thereby enhancing its detectability.[2][5][6] Pre-column derivatization, where the amino acids are tagged before chromatographic separation, is a widely adopted strategy that offers high sensitivity and versatility.[2][7]

A Novel Reagent: this compound

This application note explores the potential of a novel derivatizing agent, this compound (DCEB). The rationale for proposing DCEB is based on its chemical structure, which suggests several advantageous properties for a derivatizing agent:

  • Reactive Site: The terminal chlorine on the ethoxy group provides a reactive site for nucleophilic substitution by the primary or secondary amine group of an amino acid.

  • Chromophore: The dichlorinated benzene ring is expected to act as a strong chromophore, enabling sensitive UV detection of the derivatized amino acids.

  • Hydrophobicity: The addition of this hydrophobic tag will increase the retention of the typically polar amino acids on a reversed-phase HPLC column, allowing for effective separation.[7][8]

  • Mass Spectrometry Compatibility: The presence of chlorine atoms will yield a distinct isotopic pattern in mass spectrometry, aiding in the identification and confirmation of the derivatized products.

Proposed Reaction Mechanism

The proposed derivatization reaction is a nucleophilic substitution (S(_N)2) reaction. The nucleophilic amino group of the amino acid attacks the electrophilic carbon atom of the chloroethoxy group of DCEB, displacing the chloride ion. This reaction is expected to proceed under basic conditions, which deprotonate the amino group, thereby increasing its nucleophilicity.

Part 2: Protocol for Method Development and Optimization

This section outlines a systematic approach to developing a robust derivatization protocol using DCEB.

Materials and Reagents
  • Amino acid standard mixture (e.g., 2.5 mM in 0.1 M HCl)[1]

  • This compound (DCEB)

  • Borate buffer (0.1 M, pH 8.0-10.0)

  • Organic solvents: Acetonitrile (ACN), Methanol (MeOH) (HPLC grade)

  • Reagent-grade water

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Quenching reagent (e.g., a primary amine like Tris or glycine)

Initial Derivatization Protocol (Starting Point)
  • Reagent Preparation:

    • Prepare a 10 mM solution of DCEB in acetonitrile.

    • Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

    • Prepare a 100 µM amino acid standard solution by diluting the stock solution in 0.1 M HCl.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 50 µL of the 100 µM amino acid standard solution.

    • Add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 100 µL of the 10 mM DCEB solution in acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Reaction Quenching (Optional but Recommended):

    • After incubation, add 20 µL of a 100 mM solution of a quenching reagent to react with the excess DCEB.

    • Vortex and let it stand for 5 minutes at room temperature.

  • Sample Preparation for HPLC:

    • Dilute the reaction mixture 1:10 with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Optimization of Derivatization Parameters

A systematic optimization of the reaction conditions is crucial for achieving complete and reproducible derivatization. The following parameters should be investigated:

ParameterRange to InvestigateRationale
pH 8.0 - 10.5The nucleophilicity of the amino group is pH-dependent. Higher pH deprotonates the amino group, enhancing its reactivity. However, excessively high pH can lead to degradation of the reagent or the derivatives.
Reaction Temperature 40°C - 80°CHigher temperatures can increase the reaction rate but may also lead to side reactions or degradation of the products.
Reaction Time 10 - 60 minutesTo ensure the reaction goes to completion without causing degradation of the derivatives.
Reagent Molar Ratio 1:10 to 1:100 (Amino Acid:DCEB)A significant excess of the derivatizing agent is typically required to drive the reaction to completion.
Solvent Composition Varying ratios of ACN/water or MeOH/waterThe solvent must solubilize both the polar amino acids and the nonpolar DCEB. The polarity of the solvent can also influence the reaction rate.
Proposed HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 20 mM ammonium formate in water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (based on the dichlorobenzene chromophore)

Mass Spectrometry (MS) Confirmation

For confirmation and peak tracking, the HPLC system can be coupled to a mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan (to identify the m/z of the derivatized amino acids) and tandem MS (MS/MS) for structural confirmation. The chlorine isotopic pattern should be monitored.

Part 3: Method Validation and Troubleshooting

Once the derivatization and chromatographic conditions are optimized, a full method validation should be performed according to established guidelines.

Validation Parameters
ParameterDescription
Linearity and Range A series of calibration standards are prepared and analyzed to demonstrate a linear relationship between concentration and response.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision Assessed at different levels (repeatability, intermediate precision) to evaluate the random error of the method.
Accuracy Determined by analyzing samples with known concentrations (e.g., certified reference materials) or by spike-recovery experiments.
Specificity The ability to assess the analyte in the presence of other components. This can be evaluated by analyzing blank samples and potential interferents.
Stability The stability of the derivatized amino acids should be assessed over time under different storage conditions.
Troubleshooting
ProblemPotential CauseSuggested Solution
Low or no derivatization yield Incomplete deprotonation of the amino acid, insufficient reaction temperature or time, impure reagents.Optimize pH, temperature, and time. Use a stronger base or a phase-transfer catalyst. Ensure the purity of DCEB and solvents.[9]
Multiple peaks per amino acid Side reactions, incomplete reaction, or degradation of the derivative.Optimize reaction conditions to minimize side reactions. Ensure complete reaction. Check the stability of the derivatives.
Poor peak shape in HPLC Inappropriate mobile phase pH, column overload, or secondary interactions.Adjust mobile phase pH. Reduce sample concentration. Use a different column chemistry.
Reagent interference Excess derivatizing reagent co-elutes with the analytes.Use a quenching reagent. Optimize the chromatographic gradient to separate the reagent peak from the analyte peaks.

Part 4: Visualization of Workflow

Derivatization and Analysis Workflow

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis A Amino Acid Standard/Sample D Mix & Incubate (e.g., 60°C, 30 min) A->D B DCEB Solution (in ACN) B->D C Borate Buffer C->D E Quench Reaction (Optional) D->E F Dilute & Filter E->F G HPLC-UV/MS Injection F->G H Data Acquisition & Analysis G->H

Caption: Workflow for the derivatization of amino acids with DCEB.

Proposed Reaction Scheme

Caption: Proposed S_N2 reaction of an amino acid with DCEB.

Part 5: Conclusion

The use of this compound as a derivatizing agent for amino acids presents a promising and novel approach for their analysis. The proposed methodology, based on well-established principles of nucleophilic substitution and reversed-phase chromatography, offers a clear pathway for the development and validation of a sensitive and robust analytical method. This guide provides the necessary theoretical foundation and a practical starting point for researchers to explore the potential of this new reagent in their analytical workflows. Successful development of this method would add a valuable tool to the existing repertoire of amino acid analysis techniques.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amino Acid Separation using HPLC with Pre-Column Derivatization.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1993-2000. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Lestari, W. W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • Sigma-Aldrich. (n.d.). Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • Einarsson, S., et al. (1983). Amino acid analysis by reversed-phase high-performance liquid chromatography.
  • Dai, Z., et al. (2014). The role of amino acids in the regulation of signaling pathways in pigs. Journal of Animal Science and Biotechnology, 5(1), 29.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65-74.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene.
  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids.

Sources

Application Note: A Novel Two-Step, Photo-Activated Cross-Linking Strategy for Probing Cysteine-Proximal Protein Interactions using 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in structural biology, proteomics, and molecular interaction analysis.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics.[1] Chemical cross-linking, a technique that introduces covalent bonds between interacting proteins, serves as a powerful tool to capture both stable and transient interactions, providing spatial constraints that help elucidate the three-dimensional structures of protein complexes.[2][3] While numerous cross-linking reagents are commercially available, the development of novel agents with unique functionalities can provide new avenues for probing specific types of protein interactions.

This application note introduces a hypothetical, yet scientifically plausible, strategy for using 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene , hereafter referred to as DCEB , as a heterobifunctional, two-step cross-linking agent. This approach leverages the differential reactivity of the chloro groups within the molecule. The first step involves a chemoselective S-alkylation reaction between the alkyl chloride of DCEB and a cysteine residue on a target protein. The second, spatially-proximal cross-linking event is triggered by photochemical activation of the less reactive aryl chlorides, covalently capturing an interacting protein partner. This method offers temporal control and is designed to specifically map interaction interfaces near cysteine residues.

Principle of the Method: A Two-Step, Cysteine-Directed Photo-Cross-Linking

DCEB possesses two distinct types of reactive centers: a primary alkyl chloride on the ethoxy side chain and two aryl chlorides on the benzene ring. Our proposed method exploits this difference to achieve a controlled, two-stage cross-linking reaction.

Step 1: Cysteine-Specific Alkylation (Thermal Reaction) The primary alkyl chloride is susceptible to nucleophilic attack by the thiol group (-SH) of cysteine residues, which are highly nucleophilic, especially in their thiolate (S⁻) form at physiological or slightly alkaline pH.[1][4] This SN2 reaction forms a stable, covalent thioether bond, effectively tethering the dichlorophenyl moiety of DCEB to the first protein (Protein A).[5] This initial reaction is highly specific for accessible cysteine residues over other nucleophilic amino acids like lysine under controlled conditions.[6]

Step 2: Proximity-Based Photo-Cross-Linking (Photochemical Reaction) The aryl chlorides on the benzene ring are significantly less reactive under standard biological conditions.[7] However, upon exposure to ultraviolet (UV) light, aryl halides can be activated to form highly reactive intermediates, such as aryl radicals or cations.[8][9] If an interacting protein (Protein B) is in close proximity to the DCEB-tethered Protein A, this photo-activated intermediate can react with a nearby amino acid residue on Protein B, forming a second covalent bond and thus "cross-linking" the two proteins. This photoreactive step provides temporal control over the capture of the protein-protein interaction.[2]

DCEB_Crosslinking_Mechanism cluster_0 Step 1: Cysteine Alkylation cluster_1 Step 2: Photo-Cross-Linking ProtA Protein A (with Cys-SH) ProtA_DCEB Intermediate Conjugate (Protein A-S-DCEB) ProtA->ProtA_DCEB S-Alkylation (Thermal) DCEB DCEB Reagent (this compound) DCEB->ProtA_DCEB Final_Complex Cross-Linked Complex (Protein A - S - DCEB - Protein B) ProtA_DCEB->Final_Complex ProtB Interacting Protein B ProtB->Final_Complex UV UV Light (λ ≈ 254 nm) UV->Final_Complex Aryl Chloride Activation

Caption: Proposed two-step mechanism for DCEB cross-linking.

Experimental Protocols

This section provides a detailed workflow for utilizing DCEB to cross-link interacting proteins. Optimization of reagent concentrations, incubation times, and UV exposure may be required depending on the specific proteins being studied.

Materials and Reagents
  • DCEB Stock Solution: 100 mM this compound in anhydrous Dimethylformamide (DMF). Store desiccated at -20°C.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8. (Avoid amine-based buffers like Tris for Step 1).

  • Reducing Buffer (Optional): Reaction Buffer supplemented with 5 mM Dithiothreitol (DTT).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Protein Samples: Purified Protein A (cysteine-containing) and interacting partner Protein B at ≥1 mg/mL.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and removal of excess reagents.

  • UV Light Source: A UV lamp with emission at ~254 nm (e.g., a UV cross-linker instrument).

Protocol 1: Step-wise Cross-Linking Workflow

DCEB_Workflow start Start: Prepare Protein A in Reaction Buffer reduce Optional: Reduce with DTT (if Cys are oxidized) start->reduce step1 Step 1: Add DCEB Stock Incubate 1-2h at RT start->step1 If no reduction needed desalt1 Buffer Exchange to remove DTT reduce->desalt1 desalt1->step1 desalt2 Remove excess DCEB via Desalting Column step1->desalt2 add_protB Add Interacting Protein B desalt2->add_protB step2 Step 2: UV Irradiation (254 nm, 5-15 min on ice) add_protB->step2 quench Quench with 1M Tris-HCl step2->quench analyze Analyze via SDS-PAGE and/or Mass Spectrometry quench->analyze

Caption: Experimental workflow for DCEB-mediated protein cross-linking.

Detailed Steps:

  • Protein A Preparation:

    • If Protein A has intramolecular disulfide bonds that need to be reduced to free up cysteine thiols, incubate the protein in Reducing Buffer for 1 hour at room temperature.

    • Remove the DTT by buffer exchanging Protein A into fresh, DTT-free Reaction Buffer using a desalting column.[10] This step is critical as DTT will react with DCEB.

    • If Protein A has free cysteines, start with the protein already in Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.

  • Step 1: Cysteine Modification with DCEB:

    • Add the 100 mM DCEB stock solution to the Protein A solution to a final concentration of 1-2 mM (a 20-50 fold molar excess over the protein).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Note: The optimal excess of DCEB and incubation time should be determined empirically.

  • Removal of Excess DCEB:

    • To prevent non-specific modification of Protein B, it is essential to remove all unreacted DCEB.

    • Pass the reaction mixture through a desalting column, collecting the protein fraction in fresh Reaction Buffer. Perform this step twice if necessary.

  • Step 2: Photo-Cross-Linking:

    • Combine the DCEB-modified Protein A with an equimolar or slight excess of the interacting partner, Protein B, in a UV-transparent vessel (e.g., quartz cuvette or on a plastic surface).

    • Place the sample on ice, approximately 5-10 cm from the UV light source.

    • Irradiate the sample with 254 nm UV light for 5-15 minutes. The optimal exposure time should be titrated to maximize cross-linking while minimizing protein damage.

    • Safety Note: Always use appropriate shielding and personal protective equipment when working with UV light.

  • Quenching the Reaction:

    • Immediately after irradiation, add the Quenching Solution to a final concentration of 50 mM Tris-HCl.

    • Incubate for 15 minutes at room temperature to consume any remaining photo-activated species. The sample is now ready for analysis.

Validation and Analysis of Cross-Linking

SDS-PAGE Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the primary method for visualizing cross-linking results.[11] The formation of a covalent bond between Protein A and Protein B will result in a new species with a higher molecular weight.[12][13]

Procedure:

  • Prepare samples for SDS-PAGE: a negative control (Protein A + Protein B, no DCEB, no UV), a modification control (DCEB-modified Protein A only), and the final cross-linked sample.

  • Run the samples on an appropriate percentage polyacrylamide gel.

  • Stain the gel using a standard method (e.g., Coomassie Brilliant Blue).

  • A successful cross-linking reaction will show a new band corresponding to the molecular weight of the Protein A-Protein B heterodimer, which should be absent or faint in the control lanes.

Table 1: Example of Expected SDS-PAGE Results

Sample LaneProtein A (40 kDa)Protein B (60 kDa)Cross-Linked ComplexExpected Observation
1. MW Marker---Ladder of known molecular weights
2. Protein A + Protein B (No UV)++-Bands at 40 kDa and 60 kDa
3. Cross-Linking Reaction+++Bands at 40, 60, and a new prominent band at ~100 kDa
4. Modified Protein A only (+ UV)+--Primarily a band at 40 kDa; checks for self-linking
Mass Spectrometry (XL-MS) Analysis

For high-resolution identification of the cross-linked residues, mass spectrometry is the method of choice.[1] The analysis involves enzymatic digestion of the cross-linked complex followed by LC-MS/MS to identify the covalently linked peptides.

General Workflow:

  • Run the cross-linked sample on an SDS-PAGE gel and excise the band corresponding to the cross-linked complex.

  • Perform in-gel digestion with an appropriate protease (e.g., trypsin).

  • Extract the peptides and analyze them using high-resolution LC-MS/MS.

  • Use specialized software to search the MS/MS data for cross-linked peptides. The software will search for pairs of peptides whose combined mass equals the mass of the two individual peptides plus the mass of the DCEB remnant.

Identifying the precise site of the photo-activated cross-link can be challenging due to its non-specific nature, but identifying the cysteine-linked peptide from Protein A is more straightforward and confirms the initial modification step.

Troubleshooting

ProblemPossible CauseSuggested Solution
No cross-linked product observed Inefficient cysteine modification (Step 1).Increase DCEB concentration or incubation time. Confirm cysteine accessibility. Ensure DTT is fully removed.
Proteins do not interact under experimental conditions.Confirm interaction with an orthogonal method (e.g., co-IP).
Insufficient UV activation or incorrect wavelength.Increase UV exposure time/intensity. Ensure the lamp emits at ~254 nm.
No suitable reactive residues on Protein B near the interaction interface.The photo-activated reaction is promiscuous but requires a residue to be in very close proximity.
High levels of aggregation/smearing Excessive UV exposure causing protein damage.Reduce UV irradiation time or intensity. Keep the sample chilled during exposure.
Over-cross-linking due to high protein or DCEB concentration.Optimize the molar ratio of DCEB to Protein A. Reduce protein concentrations.
Non-specific cross-linking Incomplete removal of excess DCEB after Step 1.Repeat the desalting step to ensure all free DCEB is removed before adding Protein B.

References

  • Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.
  • Zhang, C., Vinogradova, E. V., Spokoyny, A. M., Buchwald, S. L., & Pentelute, B. L. (2019). Arylation Chemistry for Bioconjugation. Angewandte Chemie International Edition, 58(15), 4810–4839. [Link]

  • G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them.
  • ResearchGate. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics.
  • Jensen, O. N., Houthaeve, T., & Shevchenko, A. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(19), 4145-4153. [Link]

  • Hale, J. E., Beidler, J., & Jaskiewicz, J. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. [Link]

  • Suttapitugsakul, S., Xiao, H., Smeekens, J., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]

  • Creative Proteomics. (n.d.). Overview of SDS-PAGE.
  • Jensen, O. N., Houthaeve, T., & Shevchenko, A. (1998). Modification of Cysteine Residues by Alkylation.
  • Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide.
  • Lumiprobe. (n.d.). Crosslinking in Applications.
  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.
  • Wikipedia. (n.d.). SDS-PAGE. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Site-Specific Protein Modification with m-PEG2-Br.
  • MetwareBio. (n.d.). SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry.
  • ResearchGate. (n.d.). Arylation Chemistry for Bioconjugation.
  • Seebacher, F., Deelder, A. M., & Palmblad, M. (2006). Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling. Journal of separation science, 29(12), 1739-1746. [Link]

  • Homework.Study.com. (n.d.). Amino acids can be prepared by reaction of alkyl halides with diethyl acetamidomalonate, followed....
  • Suttapitugsakul, S., Xiao, H., Smeekens, J., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]

  • G-Biosciences. (n.d.). Protein Cross-Linkers.
  • SLS RESEARCH PRIVATE LIMITED. (n.d.). SDS-PAGE analysis of Proteins.
  • ResearchGate. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • Mahidol University. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • CORE. (2016, January 20). Chemical Protein Modification through Cysteine.
  • Belousov, V. V., & Krendel, M. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of visualized experiments : JoVE, (31), 1433. [Link]

  • Seebacher, F., Deelder, A. M., & Palmblad, M. (2006). Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling. Journal of separation science, 29(12), 1739-1746. [Link]

  • ACS Publications. (2024, April 9). Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling.
  • Oreate AI Blog. (2023, December 30). Understanding SDS-PAGE: A Key Technique in Protein Analysis.
  • YouTube. (2022, September 26). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview.
  • PubMed. (2019, April 1). Arylation Chemistry for Bioconjugation.
  • PubMed. (2023, November 24). Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts.
  • TopSCHOLAR. (2012, December 15). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides.
  • PubMed Central. (2023, August 5). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides.
  • ResearchGate. (n.d.). Activation of Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis.
  • Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • RSC Publishing. (2023, August 9). Photoinduced activation of alkyl chlorides.
  • DSpace@MIT. (n.d.). Arylation chemistry for bioconjugation.
  • BenchChem. (n.d.). Application Notes and Protocols: Reactivity of N-Cbz-L-Cysteine's Thiol Group with Electrophiles.
  • PubMed Central. (2023, May 5). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols.
  • ACS Publications. (n.d.). Aryl Cations from Aromatic Halides. Photogeneration and Reactivity of 4-Hydroxy(methoxy)phenyl Cation.
  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides.
  • PubMed. (n.d.). Corneal cross-linking.

Sources

Application Notes and Protocols: Halogenated Labeling Reagents for the Investigation of Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Proteome's Dynamic Landscape with Halogenated Probes

Post-translational modifications (PTMs) represent a fundamental mechanism for expanding the functional diversity of the proteome.[1][2] These covalent alterations to amino acid side chains, ranging from the addition of small chemical groups like phosphates and acetyls to the attachment of entire proteins like ubiquitin, orchestrate a vast array of cellular processes.[1][2] Consequently, the aberrant regulation of PTMs is frequently implicated in the pathogenesis of numerous diseases, making them critical targets for both basic research and therapeutic development.[1]

The study of PTMs, however, is fraught with analytical challenges. The low stoichiometry and dynamic nature of many modifications necessitate highly sensitive and specific enrichment and detection strategies.[1][3] Halogenated labeling reagents have emerged as powerful chemical tools to address these challenges, offering a versatile platform for the targeted modification, enrichment, and mass spectrometry-based analysis of PTMs.[4] This guide provides an in-depth exploration of the principles, applications, and protocols for utilizing halogenated reagents in the study of PTMs, tailored for researchers, scientists, and drug development professionals.

The Chemistry of Halogenated Labeling: A Versatile Toolkit for Proteomics

Halogen atoms, particularly iodine, bromine, and chlorine, possess unique chemical properties that make them ideal components of labeling reagents. Their reactivity can be finely tuned to target specific amino acid residues, and their distinct isotopic patterns can be leveraged for mass spectrometry-based quantification.[5]

Thiol-Reactive Reagents for Cysteine Modification

Cysteine residues, with their nucleophilic thiol groups, are common targets for halogenated labeling reagents. Iodoacetamide and its derivatives are widely used to irreversibly alkylate cysteine residues, preventing the formation of disulfide bonds and introducing a stable tag for downstream analysis.[4][6] This process, known as carbamidomethylation, results in a predictable mass shift that is readily detectable by mass spectrometry.[7]

It is crucial to be aware of potential side reactions when using iodo-containing reagents, as they can also modify other residues such as methionine, lysine, histidine, aspartate, and glutamate, particularly at non-optimal pH or with excess reagent.[7][8] Chloroacetamide is a less reactive alternative that can offer greater specificity for cysteine residues.[8]

Workflow for Cysteine-Targeted PTM Analysis

The following diagram illustrates a general workflow for the enrichment and analysis of cysteine-containing peptides, which may harbor specific PTMs, using a halogenated labeling reagent.

cysteine_workflow protein_sample Protein Sample reduction Reduction (e.g., DTT, TCEP) protein_sample->reduction Expose Cysteines alkylation Alkylation with Halogenated Reagent (e.g., Iodoacetamide) reduction->alkylation Prevent Disulfide Reformation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion enrichment Enrichment of Labeled Peptides (e.g., Affinity Chromatography) digestion->enrichment Isolate Target Peptides ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis & PTM Identification ms_analysis->data_analysis

Caption: General workflow for cysteine-targeted PTM analysis.

Detailed Protocol: Alkylation of Cysteine Residues with Iodoacetamide

This protocol provides a standardized procedure for the alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.[7]

Materials:

  • Protein sample in a suitable buffer (e.g., ammonium bicarbonate)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Iodoacetamide (IAA) solution (prepare fresh)[7]

  • Quenching reagent (e.g., DTT)

  • Ammonium bicarbonate buffer (pH 8.0)

  • Ultrapure water

Procedure:

  • Protein Solubilization: Ensure your protein sample is well-solubilized. For complex samples, a denaturing agent like SDS can be used.[7]

  • Reduction:

    • To the protein sample, add a reducing agent to a final concentration of 5-10 mM (e.g., DTT or TCEP).

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of iodoacetamide. For every 1 µL of reducing agent used, add 2.5 µL of iodoacetamide solution (a common concentration is 55 mM IAA for a starting 10 mM DTT). It is recommended to perform this step in the dark to prevent the degradation of iodoacetamide.[7]

    • Incubate at room temperature in the dark for 30 minutes.

  • Quenching:

    • Add a quenching reagent, such as DTT, to a final concentration that is at least equal to the concentration of iodoacetamide used. This will react with any excess iodoacetamide.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Proceed with your downstream application, such as proteolytic digestion followed by mass spectrometry. Desalting the sample may be necessary to remove excess reagents.

Self-Validation and Troubleshooting:

  • Incomplete Alkylation: If disulfide bonds are still present, ensure the reduction step was complete and that a sufficient excess of iodoacetamide was used.

  • Non-specific Labeling: To minimize off-target reactions, maintain a slightly alkaline pH (7.5-8.5) and avoid using a large excess of iodoacetamide.[7]

  • Reagent Instability: Always prepare iodoacetamide solutions fresh and protect them from light.[7]

ReagentTarget ResidueMass Shift (Da)Key Considerations
Iodoacetamide (IAA)Cysteine+57.021Highly reactive; potential for off-target modifications.[7][8]
Chloroacetamide (CAA)Cysteine+57.021Less reactive than IAA, offering higher specificity.[8]
Iodoacetic Acid (IAA)Cysteine+58.005Similar reactivity to iodoacetamide.[8]

Hypervalent Iodine Reagents: A New Frontier for Methionine Modification

Beyond cysteine, other amino acid residues can be targeted with specialized halogenated reagents. Hypervalent iodine reagents have emerged as a novel class of probes for the selective modification of methionine.[9] These reagents can convert methionine to versatile derivatives that can undergo further bioorthogonal modifications, opening new avenues for protein functionalization and PTM analysis.[9][10] The development of arylketone-bearing iodonium reagents has shown enhanced reactivity and faster labeling kinetics compared to earlier ester-bearing versions.[9]

Iodination of Tyrosine Residues: Probing Phosphorylation and Signaling

The iodination of tyrosine residues is a well-established technique, particularly for radiolabeling proteins with isotopes like ¹²⁵I.[11][12] This method can be used to study protein localization, turnover, and interactions. While direct labeling of phosphorylated tyrosines is not the primary application, the general iodination of tyrosine-containing peptides can be a tool in broader phosphoproteomics workflows. Milder oxidizing reagents like Iodo-gen™ (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) are often preferred over harsher reagents like chloramine-T to minimize damage to sensitive proteins.[12]

The Bolton-Hunter reagent and its water-soluble sulfo-derivative are used to conjugate tyrosine-like groups to primary amines (lysine ε-amino groups and N-termini), thereby increasing the number of sites available for iodination.[11]

Fluorinated Probes: A Unique Tool for PTM Analysis by ¹⁹F NMR

Fluorine-containing probes offer a distinct advantage for studying PTMs. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[13] The absence of endogenous fluorine signals in most biological systems provides a background-free window for analysis.[13] Fluorinated tags can be introduced into proteins post-translationally to report on conformational changes and interactions associated with PTMs like phosphorylation.[13]

Halogen Bonding in Drug Discovery: A PTM-Centric Perspective

The principles of halogen bonding are increasingly being applied in drug discovery.[14][15][16] A halogen bond is a non-covalent interaction between a halogen atom in a molecule and a Lewis base.[17] In the context of PTMs, understanding how halogenated drug candidates interact with proteins that are themselves post-translationally modified is a critical area of research. For instance, the phosphorylation status of a kinase can alter its active site conformation, thereby influencing the binding of a halogenated inhibitor. Computational tools are now being developed to better predict and leverage halogen bonding in drug design.[15] Halogen atoms can improve the "druggability" of compounds by enhancing membrane permeability and metabolic stability.[14][18]

Advanced Applications: Probing Ubiquitination and Glycosylation

While direct labeling of ubiquitin or glycans with simple halogenated reagents is not a standard approach, the principles of chemical probe design are being applied to develop more sophisticated tools for studying these complex PTMs.

  • Ubiquitination: Activity-based probes (ABPs) are used to study the enzymes involved in the ubiquitin pathway, such as deubiquitinases (DUBs).[19][20] These probes often contain a reactive group, a recognition element (e.g., ubiquitin), and a reporter tag. While not always halogenated, the design principles are applicable.

  • Glycosylation: The study of glycosylation often involves the metabolic incorporation of chemically tagged monosaccharides.[21] These tags, which can include azides or alkynes, are then detected using bioorthogonal chemistry. While not a direct application of halogenated labeling, it highlights the trend towards using chemical biology tools to study complex PTMs.

Mass Spectrometry Considerations for Halogenated Peptides

The analysis of halogenated peptides by mass spectrometry requires careful consideration of the unique isotopic patterns of halogens. Chlorine and bromine have characteristic isotopic distributions (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) that can be used to identify labeled peptides.[5] This isotopic signature provides an additional layer of confidence in peptide identification. Stable isotope labeling with halogenated reagents can also be employed for quantitative proteomics studies.[22][][24][25]

Conclusion: The Expanding Role of Halogenated Reagents in PTM Research

Halogenated labeling reagents represent a versatile and powerful class of chemical tools for the study of post-translational modifications. From the routine alkylation of cysteines to the development of novel probes for other amino acid residues and the application of halogen bonding principles in drug discovery, these reagents continue to drive innovation in proteomics and chemical biology. As our understanding of the proteome's complexity deepens, the development and application of next-generation halogenated probes will undoubtedly play a pivotal role in unraveling the intricate regulatory networks governed by PTMs.

References

  • Bio-protocol. (2011, June 5). Labeling Protein with Thiol-reactive Probes.
  • Wepf, A., et al. (2009). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
  • Benchchem. (2025). Foundational Principles of Desthiobiotin-Iodoacetamide for Protein Labeling: A Technical Guide.
  • Rendine, S., et al. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules.
  • Apollo. (2025, September 29).
  • EurekAlert!. (2019, July 2). New chemical tools to modify and study biomolecules.
  • G-Biosciences.
  • ScienceDaily. (2013, January 18). Small change for big improvement: Halogen bonds and drug discovery.
  • Thermo Fisher Scientific. (2015, October 17). Pierce Iodoacetamide, Single-Use User Guide.
  • Pokrovsky, V. S., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals.
  • PharmaBlock. (2023, April).
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
  • Hanson, G. S. M., et al. (2025, September). Fluorinated Tags to Study Protein Conformation and Interactions Using ¹⁹F NMR. RSC Chemical Biology.
  • Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
  • Creative Proteomics.
  • Pohl, L. R., et al. (1992).
  • Saha, S., et al. (2025).
  • Ismail, H., et al. (2018). Enzymatic Late-Stage Halogenation of Peptides.
  • G-Biosciences. OneQuant™ Iodoacetamide.
  • Podgórski, P., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
  • Wang, D., et al. (2017). Rapid fluorescence tagging of glycans and other biomolecules with enhanced MS signals. Scientific Reports.
  • Steinberg, T. H., et al. (2003).
  • Kinoshita, E., et al. (2019). Gel-based analysis of protein phosphorylation status by rapid fluorometric staining using TAMRA-labeled Phos-tag. Analytical Biochemistry.
  • Hsu, T.-L., et al. (2007). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Journal of the American Chemical Society.
  • BOC Sciences. Isotope Labeled Synthesis Reagents.
  • ResearchGate. (2019, April 18). Gel-based analysis of protein phosphorylation status by rapid fluorometric staining using TAMRA-labeled Phos-tag | Request PDF.
  • Olsen, J. A., et al. (2017).
  • Wikipedia. Isotopic labeling.
  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling.
  • Vocadlo, D. J., & Davies, G. J. (2008). Recent advances in the development of synthetic chemical probes for glycosidase enzymes. Current Opinion in Chemical Biology.
  • Kitamura, Y., et al. (2021). A FRET-based Protein Kinase Assay Using Phos-tag-modified Quantum Dots and Fluorophore-labeled Peptides. Analytical Sciences.
  • ResearchGate.
  • UbiQ. UbiQ Probes.
  • ResearchGate. (2022). Chemical biology tools to probe bacterial glycans.
  • Kumar, A., et al. (2021).
  • Liu, T. W., & Ting, A. Y. (2022). Molecular probes for cellular imaging of post-translational proteoforms. Current Opinion in Chemical Biology.
  • Banahene, N., et al. (2024). Chemical biology tools to probe bacterial glycans. Current Opinion in Chemical Biology.
  • Zhang, L., et al. (2020). Development and application of ubiquitin-based chemical probes. Chemical Society Reviews.
  • Tocris Bioscience. Glycobiology Probes | Cell Metabolism.
  • MetwareBio.
  • de Jong, A. W. F., & Ovaa, H. (2017). Activity-based probes for the ubiquitin conjugation-deconjugation machinery: new chemistries, new tools, and new insights. The FEBS Journal.
  • Yang, Y., & Song, H. (2013).
  • Ge, Y., et al. (2012). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry.
  • Liskova, V., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling.
  • Creative Proteomics.
  • Stanley, M., & Giltrap, A. (2020). Specificity in Ubiquitin Probes. Frontiers in Chemistry.
  • Kumar, A., et al. (2021).
  • Cambridge Isotope Laboratories.
  • bioRxiv. (2022, February 14).

Sources

"1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" in targeted proteomics assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Framework for Targeted Proteomics Assay Development: Verifying Small Molecule Target Engagement Using Mass Spectrometry-Coupled Cellular Thermal Shift Assay (MS-CETSA) with "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" as a Hypothetical Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification and validation of protein-small molecule interactions within a native cellular environment are critical milestones in drug discovery. The Cellular Thermal Shift Assay (CETSA®) offers a powerful platform for directly observing the target engagement of a compound by measuring shifts in protein thermal stability.[1][2] When coupled with targeted proteomics via mass spectrometry (MS-CETSA), this technique provides a highly specific and quantitative method to confirm that a drug candidate binds its intended target and to assess off-target effects across the proteome.[2] This document presents a comprehensive, albeit hypothetical, framework for developing a targeted proteomics assay to validate the engagement of a novel kinase inhibitor, using "this compound" as an exemplar compound. The protocols herein detail the entire workflow, from cell culture and compound treatment to sample preparation, LC-MS/MS analysis, and data interpretation, providing a robust template for researchers developing assays for new chemical entities.

Introduction: The Challenge of Target Validation

A pivotal challenge in early-stage drug discovery is confirming that a bioactive small molecule directly binds to its intended protein target within the complex milieu of a living cell.[1] Traditional biochemical assays using purified proteins often fail to recapitulate the true cellular environment, where protein complexes, cofactors, and compartmentalization can significantly influence drug-target interactions.[1] The Cellular Thermal Shift Assay (CETSA) was developed to overcome this limitation by leveraging a key biophysical principle: the binding of a ligand, such as a small molecule drug, typically stabilizes its target protein, making it more resistant to thermal denaturation.[1][3][4]

By heating cells treated with a compound to various temperatures, one can measure the amount of soluble protein remaining. A ligand-bound protein will remain in solution at higher temperatures compared to its unbound state.[3] When combined with the quantitative power of targeted mass spectrometry, this approach enables precise measurement of the thermal melt curves for one or many proteins simultaneously, providing direct evidence of target engagement.[2][5]

This application note uses a hypothetical scenario to guide researchers through the development of a targeted MS-CETSA protocol. We will consider This compound (herein referred to as "DCB-Inhibitor-X") as a novel, putative inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling protein in B-cell development and a validated target in oncology and immunology.

Principle of the MS-CETSA Workflow

The MS-CETSA experiment determines the apparent melting temperature (Tm) of a target protein in the presence and absence of a ligand. A positive shift in Tm upon ligand treatment indicates stabilization and, therefore, direct binding. The workflow can be broken down into several key stages, each requiring careful optimization.

Workflow Visualization

Below is a diagram illustrating the major steps in the MS-CETSA protocol for verifying the target engagement of DCB-Inhibitor-X.

G cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_prep Sample Preparation cluster_analysis Analysis A 1. Seed Cells (e.g., B-cell lymphoma line) B 2. Treat with DCB-Inhibitor-X or Vehicle (DMSO) A->B C 3. Aliquot Cell Suspensions B->C D 4. Heat Aliquots (Temperature Gradient, e.g., 45-65°C) C->D E 5. Cell Lysis (e.g., Freeze-Thaw) D->E F 6. Separate Soluble Fraction (Ultracentrifugation) E->F G 7. Protein Digestion (Trypsin) F->G H 8. Add Internal Standard Peptides G->H I 9. LC-MS/MS Analysis (Targeted Proteomics - PRM) H->I J 10. Data Processing (Quantify Peptides) I->J K 11. Plot Melt Curves & Determine ΔTm J->K

Caption: High-level workflow for the MS-CETSA experiment.

Detailed Protocols & Method Development

This section provides a step-by-step guide for establishing a targeted proteomics assay for our hypothetical inhibitor.

Materials and Reagents
Reagent/MaterialSuggested SupplierNotes
This compoundChemical SupplierHypothetical compound ("DCB-Inhibitor-X")
Stable Isotope-Labeled (SIL) PeptidesVariousFor target protein (BTK) and controls. e.g., BTK (¹³C₆, ¹⁵N₄-Arg)
Cell LineATCCe.g., Ramos (Human Burkitt's lymphoma), expressing endogenous BTK
Cell Culture Media (e.g., RPMI-1640)GibcoSupplemented with FBS and Pen/Strep
Protease Inhibitor CocktailRocheEDTA-free
Dithiothreitol (DTT)Sigma-AldrichFor protein reduction
Iodoacetamide (IAA)Sigma-AldrichFor protein alkylation
Trypsin, Sequencing GradePromegaFor protein digestion
Acetonitrile (ACN), LC-MS GradeFisher Scientific---
Formic Acid (FA), LC-MS GradeFisher Scientific---
Water, LC-MS GradeFisher Scientific---
Protocol: Cell Culture and Compound Treatment
  • Cell Seeding: Seed Ramos cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of DCB-Inhibitor-X in DMSO.

  • Cell Treatment: Harvest cells in exponential growth phase. Resuspend cells at 10 x 10⁶ cells/mL in fresh media. Treat one batch of cells with DCB-Inhibitor-X to a final concentration of 10 µM. Treat a parallel batch with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.

    • Rationale: The chosen concentration and incubation time should be based on prior cell viability or functional assay data. The goal is to ensure target engagement without inducing significant cellular stress or apoptosis.

Protocol: Thermal Challenge and Lysis
  • Aliquoting: Transfer 100 µL aliquots of the treated cell suspensions (both vehicle and compound-treated) into separate PCR tubes for each temperature point.

  • Heating: Place the tubes in a thermal cycler with a temperature gradient. Heat for 3 minutes at temperatures ranging from 45°C to 65°C in 2°C increments. Include a 37°C control.

  • Lysis: Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Rationale: Freeze-thaw is a gentle lysis method that avoids detergents, which could interfere with protein stability. The temperature range is chosen to bracket the expected melting point of the target protein.

  • Separation of Soluble Fraction: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collection: Carefully collect the supernatant (soluble protein fraction) and transfer to a new tube.

Protocol: Sample Preparation for Mass Spectrometry
  • Protein Quantification: Determine the protein concentration of the soluble fraction for each sample using a BCA assay.

  • Reduction & Alkylation: Take 50 µg of protein from each sample. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Digestion: Dilute the samples 4-fold with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching & Cleanup: Acidify the reaction with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • Internal Standard Spiking: Elute the peptides and dry them in a vacuum centrifuge. Reconstitute the peptides in a known volume of 0.1% formic acid. Spike in a pre-determined amount of the stable isotope-labeled (SIL) peptide mix.

    • Rationale (E-E-A-T): The use of SIL internal standards is the gold standard for accurate quantification in mass spectrometry.[6][7] The SIL peptide is chemically identical to the endogenous peptide but mass-shifted, ensuring it co-elutes and experiences the same ionization efficiency (or suppression) as the analyte, thereby correcting for variability in sample processing and instrument response.[8][9]

Protocol: LC-MS/MS Method Development

The goal is to develop a Parallel Reaction Monitoring (PRM) method on a high-resolution mass spectrometer (e.g., Thermo Orbitrap) for the highest specificity.[5]

  • Analyte Selection:

    • Target: Select 2-3 proteotypic peptides for BTK that are unique and consistently identified.

    • Control: Select peptides from proteins not expected to bind the inhibitor (e.g., GAPDH, Tubulin) to serve as negative controls.

  • LC Configuration:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

    • Gradient: A linear gradient from 2% to 35% B over 30 minutes.

  • MS Parameters (PRM):

    • MS1 Scan: Full scan from 350-1500 m/z.

    • MS2 Scan (PRM): Create an inclusion list with the precursor m/z values for the target and control peptides (both light and heavy versions).

    • Fragmentation: HCD with a normalized collision energy of ~28.

    • Resolution: 60,000 for MS2 scans to ensure high mass accuracy.

Data Analysis and Interpretation

  • Quantification: Integrate the peak areas for the fragment ions of both the endogenous (light) and SIL (heavy) peptides for BTK and control proteins across all temperature points. Calculate the Light/Heavy ratio for each peptide.

  • Normalization: For each temperature point, normalize the Light/Heavy ratio to the ratio from the 37°C sample (which represents 100% soluble protein).

  • Melt Curve Generation: Plot the normalized abundance versus temperature for both the vehicle-treated and DCB-Inhibitor-X-treated samples.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has denatured.

  • Determine ΔTm: Calculate the difference in Tm between the compound-treated and vehicle-treated samples (ΔTm = Tm,compound - Tm,vehicle). A positive ΔTm indicates target engagement.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data for DCB-Inhibitor-X.

Protein TargetTreatmentApparent Tm (°C)ΔTm (°C)Interpretation
BTK Vehicle (DMSO)54.2 ± 0.3\multirow{2}{}{+5.1 }\multirow{2}{}{Strong Target Engagement }
10 µM DCB-Inhibitor-X59.3 ± 0.4
GAPDH Vehicle (DMSO)61.5 ± 0.2\multirow{2}{}{-0.1}\multirow{2}{}{No Engagement (Negative Control)}
10 µM DCB-Inhibitor-X61.4 ± 0.3
LCK Vehicle (DMSO)52.8 ± 0.5\multirow{2}{}{+0.8}\multirow{2}{}{Potential Weak Off-Target Effect}
10 µM DCB-Inhibitor-X53.6 ± 0.4

Conclusion and Future Directions

This application note provides a comprehensive framework for utilizing targeted proteomics in conjunction with the Cellular Thermal Shift Assay to validate the intracellular target engagement of a novel small molecule. By following these protocols, researchers can generate robust, quantitative data to confirm that a compound binds its intended target in a physiologically relevant setting. The hypothetical case of DCB-Inhibitor-X and BTK demonstrates how a significant thermal shift provides strong evidence of direct interaction. This methodology serves as a critical tool in the drug discovery pipeline, enabling more confident decision-making and advancing the development of novel therapeutics.

References

  • Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained." Pelago Bioscience. [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. "Principle of the cellular thermal shift assay (CETSA)." ResearchGate. [Link]

  • National Institute of Standards and Technology. "Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers." NIST. [Link]

  • Li, W., et al. (2011). "Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices." Bioanalysis. [Link]

  • LCGC International. "Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS." LCGC International. [Link]

  • Karolinska Institutet. "CETSA." Karolinska Institutet. [Link]

  • Wikipedia. "Cellular thermal shift assay." Wikipedia. [Link]

  • Martinez Molina, D., et al. (2013). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science. [Link]

  • MRM Proteomics. "Targeted Proteomics." MRM Proteomics. [Link]

  • De Vrieze, M., et al. (2019). "Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples." LCGC International. [Link]

  • Drug Discovery World. (2016). "Advanced techniques and applications of LC-MS in small molecule drug discovery." Drug Discovery World. [Link]

  • Yale School of Medicine. "Small Molecules Quantitation | Proteomics." Yale School of Medicine. [Link]

Sources

Troubleshooting & Optimization

Optimizing "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" labeling efficiency for proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing protein labeling efficiency, with a focus on electrophilic compounds analogous to "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene." This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of protein conjugation.

A Note on "this compound": This specific molecule is not recognized as a standard, commercially available reagent for protein labeling. Therefore, this guide will address the chemical principles of using this compound as a model electrophilic alkylating agent. The strategies and protocols described are based on established methodologies for similar reactive molecules and are intended to provide a robust framework for your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of electrophilic chloroalkane compounds for protein modification.

Q1: What is the likely reaction mechanism for a compound like "this compound" with a protein?

A: The most probable reaction mechanism is a nucleophilic substitution (SN2) reaction . The terminal chloroethyl group (-CH₂-CH₂-Cl) is the primary electrophilic center. Nucleophilic amino acid side chains on the protein surface will attack the carbon atom bonded to the chlorine, displacing the chloride ion and forming a stable covalent bond. The dichlorinated benzene ring itself is unlikely to react under typical biological labeling conditions.

Q2: Which amino acid residues are the most likely targets for this type of reagent?

A: The reactivity of amino acid side chains with an electrophilic alkylating agent is dependent on their nucleophilicity and the reaction pH. The most likely targets are:

  • Cysteine: The thiol group (-SH) is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻), which is favored at a pH above its pKa (~8.3).[1][2]

  • Histidine: The nitrogen atoms within the imidazole ring are nucleophilic and can be targeted.

  • Lysine: The primary ε-amino group (-NH₂) is a target, but it is typically protonated (-NH₃⁺) at neutral pH. Labeling becomes more efficient as the pH approaches or exceeds its pKa (~10.5).[3][4]

  • Methionine: The sulfur atom of the thioether side chain can also be alkylated.[5]

Q3: What are the most critical parameters to control during the labeling reaction?

A: Success in protein labeling hinges on the careful control of several key parameters.[6] These include:

  • pH: This is arguably the most critical factor as it dictates the protonation state and therefore the nucleophilicity of the target amino acid residues.[7][8]

  • Reagent-to-Protein Molar Ratio: A higher molar excess of the labeling reagent will generally increase the degree of labeling, but can also lead to non-specific modifications and protein precipitation.[9]

  • Reaction Time and Temperature: These parameters must be optimized to ensure the reaction goes to completion without causing protein denaturation or reagent degradation.[3][4]

  • Buffer Composition: The choice of buffer is crucial. Avoid buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for the labeling reagent.[1][7]

Q4: How can I confirm that my protein has been successfully labeled?

A: Confirming successful conjugation is a critical step. Mass spectrometry (MS) is the gold standard for this analysis.[10] By comparing the molecular weight of the labeled protein to the unlabeled protein, you can confirm the addition of the label and even determine the number of labels attached per protein molecule (Degree of Labeling).[11][12][13] Other techniques like SDS-PAGE can show a mobility shift if the label is large enough, and UV-Vis spectroscopy can be used if the label has a unique chromophore.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Labeling Efficiency

Q: I've performed the reaction, but mass spectrometry analysis shows very little or no mass increase in my protein. What went wrong?

A: This is a common issue that can stem from several factors related to reagents and reaction conditions.

Potential Cause Explanation & Causality Troubleshooting & Optimization Steps
Suboptimal Reaction pH The nucleophilicity of target residues is highly pH-dependent. If the pH is too low, primary amines (Lysine) will be protonated (-NH₃⁺) and thiols (Cysteine) will be in their less reactive protonated state (-SH), significantly slowing the reaction.[1][7]1. Verify Buffer pH: Physically measure the pH of your final reaction mixture. 2. Optimize pH Range: Perform small-scale pilot reactions across a pH range. For targeting cysteines, a pH of 7.0-8.5 is recommended. For lysines, a higher pH of 8.5-9.5 may be necessary, but be mindful of protein stability.[1][8]
Interfering Buffer Components Buffers containing primary or secondary amines (e.g., Tris, glycine) or other nucleophiles (e.g., DTT, azide) will compete with the protein for the labeling reagent, drastically reducing efficiency.[7][9]1. Buffer Exchange: Ensure your protein is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate/carbonate.[8] Use dialysis or a desalting column for buffer exchange prior to labeling. 2. Check Additives: Ensure no extraneous nucleophiles from previous purification steps are present.
Reagent Instability/Hydrolysis Electrophilic reagents can be susceptible to hydrolysis, especially at higher pH and temperature. The chloroethyl group on the model compound may react with water, rendering it inactive.1. Fresh Reagent Stocks: Prepare the labeling reagent stock solution in a dry, anhydrous solvent (e.g., DMSO, DMF) immediately before use.[8] 2. Minimize Aqueous Exposure: Add the reagent stock to the protein solution as the final step. Do not let the reagent sit in aqueous buffer before the protein is added.
Low Protein Concentration The kinetics of the labeling reaction are concentration-dependent. If the protein concentration is too low, the reaction rate will be very slow.[8]1. Concentrate Protein: Aim for a protein concentration of at least 1-2 mg/mL.[8] Use an appropriate centrifugal concentration device if necessary.
Issue 2: Protein Precipitation During or After Labeling

Q: My protein solution becomes cloudy or I see a pellet form after adding the labeling reagent or during incubation. Why is this happening?

A: Protein precipitation is often caused by changes in the protein's surface properties or by the solvent used to dissolve the labeling reagent.

Potential Cause Explanation & Causality Troubleshooting & Optimization Steps
High Concentration of Organic Solvent Labeling reagents are often dissolved in organic solvents like DMSO or DMF. Adding too large a volume of this solvent to the aqueous protein solution can cause the protein to denature and precipitate.[8]1. Minimize Solvent Volume: Prepare a more concentrated stock of your labeling reagent so that the final volume of organic solvent in the reaction is less than 5-10% (v/v). 2. Stepwise Addition: Add the reagent stock to the protein solution slowly and with gentle mixing.
Protein Instability at Reaction pH The optimal pH for the labeling reaction may not be the optimal pH for your protein's stability. Shifting the pH can cause the protein to approach its isoelectric point (pI), where it is least soluble.[14]1. Determine Protein pI: If unknown, calculate the theoretical pI of your protein. Avoid buffering your reaction near this pH. 2. Add Stabilizing Excipients: Consider adding non-nucleophilic stabilizing agents like glycerol (5-20%) or arginine to the reaction buffer to improve protein solubility.
Over-labeling of the Protein The "this compound" molecule is hydrophobic. Covalently attaching too many of these molecules to the protein surface can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[9]1. Reduce Molar Ratio: Perform a titration experiment, systematically lowering the molar excess of the labeling reagent to find a balance between labeling efficiency and protein solubility. 2. Shorter Incubation Time: Reduce the reaction time to limit the extent of modification.
Issue 3: Lack of Specificity / Off-Target Labeling

Q: My goal was to label a specific cysteine residue, but my mass spectrometry results show modifications on lysines and histidines as well. How can I improve specificity?

A: Achieving site-specific labeling with a generally reactive electrophile requires fine-tuning the reaction conditions to favor one nucleophile over others.

Potential Cause Explanation & Causality Troubleshooting & Optimization Steps
Reaction pH Favors Multiple Residues At a pH above ~8.0, both cysteine thiols and, to a lesser extent, lysine amino groups are deprotonated and nucleophilic, leading to competition.1. Lower the pH: To specifically target cysteines, conduct the reaction at a pH between 6.5 and 7.5. In this range, cysteines are still sufficiently nucleophilic to react, while the vast majority of lysines remain protonated and unreactive.[7]
High Molar Excess of Reagent Using a very high concentration of the labeling reagent can overcome the lower reactivity of secondary target sites, forcing the reaction to occur at less favorable positions.1. Optimize Molar Ratio: Systematically reduce the molar excess of the labeling reagent. Start with a low ratio (e.g., 1-5 fold molar excess) and gradually increase it.
Solvent Accessibility of Residues If the desired cysteine is buried within the protein structure and a lysine is highly exposed on the surface, the lysine may be preferentially labeled despite its lower intrinsic reactivity.1. Structural Analysis: If you have a 3D structure of your protein, analyze the solvent accessibility of the target residues. 2. Introduce Mild Denaturants: In some cases, using a low concentration of a mild denaturant (e.g., 0.1-1 M Urea) can partially unfold the protein to expose the target residue without causing irreversible denaturation. Caution: This must be empirically tested.

Part 3: Diagrams & Visualizations

Proposed Reaction Mechanism

The diagram below illustrates the proposed SN2 reaction between the chloroethoxy group of the labeling reagent and a cysteine residue on a target protein.

SN2 Reaction Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Nucleophilic Cysteine) Conjugate Protein-S-CH₂-CH₂-R (Covalently Labeled Protein) Protein_Cys->Conjugate S attacks C (SN2 Reaction) pH 7.0 - 8.5 Label R-CH₂-CH₂-Cl (Electrophilic Reagent) Label->Conjugate Leaving_Group H⁺ + Cl⁻ Label->Leaving_Group Cl⁻ displaced

Caption: Proposed SN2 alkylation of a protein cysteine residue.

General Experimental Workflow

This flowchart outlines the key steps from protein preparation to final analysis for a typical labeling experiment.

Experimental Workflow A 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer) B 2. Set Reaction Conditions (Adjust pH, Protein Concentration) A->B C 3. Labeling Reaction (Add Reagent, Incubate) B->C D 4. Quench Reaction (Add Excess Nucleophile, e.g., DTT) C->D E 5. Purification (Remove Excess Reagent & Quencher) D->E F 6. Characterization (Mass Spec, SDS-PAGE) E->F G 7. Analysis (Determine Degree of Labeling) F->G

Caption: Standard workflow for protein labeling and analysis.

Part 4: Experimental Protocols

Protocol 1: Standard Protein Labeling with an Electrophilic Alkylating Agent

This protocol provides a general guideline. Optimization is critical for each specific protein and labeling reagent.

Materials:

  • Purified Protein (in a suitable storage buffer)

  • Labeling Reagent ("this compound" or similar)

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (or other amine-free buffer at desired pH)

  • Quenching Solution: 1 M DTT or 1 M L-cysteine

  • Desalting Column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.

    • Determine the protein concentration (e.g., via A280 or BCA assay). Adjust the concentration to 2-5 mg/mL using the Labeling Buffer .

  • Reagent Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of the labeling reagent in anhydrous DMSO or DMF. For example, dissolve 2.25 mg of "this compound" (MW: 225.5 g/mol ) in 1 mL of DMSO to make a 10 mM stock.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the desired volume of your protein solution.

    • Calculate the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

    • Add the calculated volume of the reagent stock to the protein solution while gently vortexing. Ensure the final DMSO/DMF concentration is below 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M DTT to a 1 mL reaction).

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired final storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Analyze the purified, labeled protein using ESI-MS or MALDI-TOF MS to confirm the mass shift and determine the degree of labeling.[10]

    • Run an SDS-PAGE gel to check for protein integrity and aggregation.

Protocol 2: Determination of Labeling Efficiency by Mass Spectrometry

Principle: Electrospray ionization mass spectrometry (ESI-MS) can resolve the masses of the unlabeled protein and the protein conjugated with one, two, three, or more labels. The relative abundance of these peaks in the deconvoluted mass spectrum is used to calculate the average degree of labeling (DOL).[11][15]

Procedure:

  • Sample Preparation:

    • Prepare samples of both the unlabeled (control) and the purified labeled protein at a concentration of approximately 0.1-1 mg/mL in a volatile buffer suitable for MS (e.g., 20 mM ammonium acetate).

  • Mass Spectrometry Analysis:

    • Infuse the samples into an ESI-MS instrument.

    • Acquire the mass spectrum over an appropriate m/z range to observe the charge state envelope of the protein.

  • Data Deconvolution:

    • Use the instrument's software to deconvolute the raw m/z spectrum into a zero-charge mass spectrum. This will produce a series of peaks, with each peak corresponding to a specific mass.

    • For the unlabeled protein, you should see a primary peak at its expected molecular weight.

    • For the labeled protein, you will see the peak for any remaining unlabeled protein, a peak for the protein + 1 label, a peak for protein + 2 labels, and so on. The mass difference between the peaks should correspond to the molecular weight of the labeling reagent (225.5 Da for the model compound, minus the leaving Cl atom, so an increase of ~190 Da per modification).

  • DOL Calculation:

    • Record the intensity (I) and number of labels (n) for each peak in the deconvoluted spectrum (n=0 for unlabeled, n=1 for +1 label, etc.).

    • Calculate the average DOL using the following formula:

      DOL = Σ(Iₙ * n) / Σ(Iₙ)

    • Where:

      • Iₙ is the intensity of the peak corresponding to the protein with n labels.

      • n is the number of labels for that peak.

This calculation provides the average number of labels conjugated per protein molecule in the sample population.

References

  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

  • Lermyte, F., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • PharmiWeb.com. (2024). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]

  • CuriRx. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Technology Networks. (2011). Optimizing the Labeling of Proteins. Retrieved from [Link]

  • Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Retrieved from [Link]

  • Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • ResearchGate. (2015). In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal?. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Retrieved from [Link]

  • Separations. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent progress in enzymatic protein labelling techniques and their applications. Retrieved from [Link]

  • ATA Scientific. (2019). Protein Analysis Techniques Explained. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability. Retrieved from [Link]

  • YouTube. (2024). Biomolecule Labeling An Advanced Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Detection of electrophile-sensitive proteins. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). Protein labeling and imaging. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Impact of Reactive Species on Amino Acids-Biological Relevance in Proteins and Induced Pathologies. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). Retrieved from [Link]

  • MDPI. (2022). Reactive Species on Amino Acids. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-ethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2-ethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Retrieved from [Link]

Sources

Technical Support Center: Navigating Proteomics Experiments with Novel Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Proteomics Workflows Involving 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene and Related Novel Reagents

Welcome to the technical support center for advanced proteomics applications. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of novel compounds, such as the hypothetical reagent this compound, in their experimental workflows. As this specific compound is not a standard proteomics reagent, this guide will address the potential challenges and troubleshooting steps from the perspective of introducing a new, uncharacterized chlorinated organic molecule into your experiments. The principles discussed here are broadly applicable to other novel, potentially reactive small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the potential applications of a novel chlorinated aromatic ether like this compound in proteomics?

While this compound is not a conventional proteomics tool, a molecule with its structure could hypothetically be investigated for several purposes:

  • Novel Detergent Properties: Its amphipathic nature, with a hydrophobic chlorinated benzene ring and a more hydrophilic ether linkage, might suggest utility in solubilizing membrane proteins, similar to established detergents.[1][2][3]

  • Chemical Cross-linking: The chloroethoxy group could potentially act as a reactive handle for covalent modification of proteins, enabling the study of protein-protein interactions.[4][5]

  • Affinity-Based Probes: If functionalized further, it could serve as a backbone for creating chemical probes to study specific protein classes.[6]

It is crucial to note that these are hypothetical applications, and extensive validation would be required.

Q2: What are the primary safety concerns when working with this compound?
  • Handle in a chemical fume hood to avoid inhalation of vapors.[7]

  • Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.

  • Consult the SDS for any available information on toxicity, flammability, and environmental hazards.[8]

  • Be aware of potential reactivity , especially with strong acids, bases, or oxidizing agents.[8]

Troubleshooting Guide: Proteomics Experiments with this compound

This section addresses specific problems you might encounter when introducing a novel chlorinated compound into your proteomics workflow.

Issue 1: Low Protein Yield After Cell Lysis

Question: I am using this compound as a potential solubilizing agent during cell lysis, but my protein yield is significantly lower than with standard detergents like SDS or Triton X-100. What could be the cause?

Answer:

Low protein yield in this scenario can stem from several factors related to the introduction of a novel, uncharacterized reagent.

Possible Causes & Solutions:

  • Inefficient Lysis: The compound may not be an effective detergent at the concentration you are using.

    • Troubleshooting Steps:

      • Concentration Gradient: Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1% to 5% w/v) to find the optimal concentration for cell lysis and protein solubilization.

      • Compare to Standards: Run parallel experiments with well-characterized, mass spectrometry-compatible detergents like RapiGest SF or PPS Silent Surfactant to benchmark performance.[1][2]

      • Mechanical Assistance: Combine the use of the compound with mechanical lysis methods like sonication or homogenization to ensure complete cell disruption.[9]

  • Protein Precipitation: The compound might be causing proteins to precipitate out of solution.

    • Troubleshooting Steps:

      • Solubility Test: Before adding to your cells, test the solubility of the compound in your lysis buffer at the desired concentration.

      • Visual Inspection: After lysis, centrifuge the sample and carefully inspect the pellet. A larger than expected pellet could indicate protein precipitation.

      • Buffer Optimization: Adjust the pH and salt concentration of your lysis buffer to improve protein solubility in the presence of the new compound.

  • Protein Degradation: The compound might be promoting the activity of proteases.

    • Troubleshooting Steps:

      • Protease Inhibitors: Ensure you are using a broad-spectrum protease inhibitor cocktail in your lysis buffer.

      • Maintain Cold Temperatures: Perform all lysis steps on ice or at 4°C to minimize enzymatic activity.

Issue 2: Poor Enzymatic Digestion Efficiency

Question: After solubilizing my protein lysate with this compound, my trypsin digestion seems to be incomplete, resulting in few identified peptides. Why is this happening?

Answer:

Incomplete digestion is a common problem when non-standard reagents are present in the sample.[10]

Possible Causes & Solutions:

  • Enzyme Inhibition: The compound may be directly inhibiting the activity of trypsin or other proteases.

    • Troubleshooting Steps:

      • Reagent Removal: Before digestion, perform a protein precipitation step (e.g., acetone or TCA precipitation) to remove the compound and then resuspend the protein pellet in a digestion-compatible buffer.

      • Filter-Aided Sample Preparation (FASP): Utilize a FASP protocol, which involves trapping proteins on a filter membrane while washing away interfering substances before adding the enzyme.[9]

      • Test with a Standard: Digest a known amount of a standard protein like BSA in the presence and absence of your compound to directly assess its inhibitory effect.

  • Protein Conformation: The compound may be causing proteins to adopt a conformation that is resistant to trypsin cleavage.

    • Troubleshooting Steps:

      • Denaturation: Ensure your protocol includes a robust denaturation step, such as heating and the use of reducing agents (e.g., DTT) and alkylating agents (e.g., iodoacetamide), prior to digestion.[9]

      • Alternative Enzymes: If trypsin digestion remains poor, consider using a different protease with different cleavage specificity, such as Lys-C or Glu-C, or a combination of enzymes.

Issue 3: High Background Noise and Contaminant Peaks in Mass Spectrometry Data

Question: My mass spectrometry analysis of samples prepared with this compound shows a high number of non-peptide peaks and a generally noisy baseline. How can I clean up my sample?

Answer:

Mass spectrometers are highly sensitive to contaminants, and a novel organic molecule can easily interfere with peptide ionization and detection.[11][12]

Possible Causes & Solutions:

  • Compound Interference: The compound itself or its degradation products are being detected by the mass spectrometer.

    • Troubleshooting Steps:

      • Desalting and Cleanup: Before LC-MS/MS analysis, it is crucial to perform a desalting step using C18 spin columns or tips to remove the compound and other contaminants.[12][13] Ensure the sample is properly acidified (e.g., with formic acid or trifluoroacetic acid to pH <3) for efficient binding of peptides to the C18 resin.[12]

      • Blank Injections: Run a blank injection of your sample preparation buffer containing this compound (but no protein) to identify the mass-to-charge ratios of the contaminant peaks. You can then add these masses to an exclusion list in your mass spectrometer acquisition settings.

  • Ion Suppression: The compound may be co-eluting with your peptides and suppressing their ionization.

    • Troubleshooting Steps:

      • Optimize Chromatography: Adjust the gradient of your liquid chromatography method to try and separate the elution of your compound from the main peptide population.

      • Dilution: Dilute your sample to reduce the concentration of the interfering compound, though this may also reduce the signal of your peptides of interest.

Issue 4: Unexpected Peptide Modifications Observed

Question: I am observing unexpected mass shifts on my peptides that I cannot attribute to common post-translational modifications. Could this compound be reacting with my proteins?

Answer:

This is a critical consideration when working with a potentially reactive molecule. The chloroethoxy group, in particular, could be susceptible to nucleophilic attack by amino acid side chains.

Possible Causes & Solutions:

  • Covalent Adduct Formation: The compound may be covalently binding to nucleophilic residues such as cysteine, lysine, or histidine.

    • Troubleshooting Steps:

      • Modification Search: In your database search parameters, define a variable modification corresponding to the mass of your compound (or a fragment of it) on potentially reactive amino acids. The molecular weight of this compound is 225.5 g/mol .[14]

      • Control Experiments: Prepare a sample without the compound to confirm that these modifications are indeed dependent on its presence.

      • Incubation Conditions: If unwanted reactions are occurring, consider reducing the incubation time and temperature during the lysis and sample preparation steps.

Experimental Workflow & Visualization

General Workflow for Testing a Novel Compound in Proteomics

workflow cluster_prep Sample Preparation cluster_process Protein Processing cluster_analysis Analysis A Cell Culture/ Tissue Sample B Lysis with Novel Compound A->B C Protein Quantification (e.g., BCA Assay) B->C D Reduction & Alkylation C->D Proceed with Normalized Protein Amount T1 Troubleshoot: Low Yield C->T1 If yield is low E Enzymatic Digestion (e.g., Trypsin) D->E F Peptide Cleanup (e.g., C18 Desalting) E->F T2 Troubleshoot: Poor Digestion E->T2 If digestion fails G LC-MS/MS Analysis F->G Inject Purified Peptides H Database Search & Data Analysis G->H T3 Troubleshoot: MS Contamination G->T3 If data is noisy

Caption: A generalized workflow for proteomics experiments incorporating a novel compound, with key troubleshooting checkpoints.

References

  • Optimization of Mass Spectrometry-Compatible Surfactants for Shotgun Proteomics. (n.d.). pubs.acs.org. Retrieved from [Link]

  • LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility. (2014, January 8). core-facilities.area.ge.cnr.it. Retrieved from [Link]

  • A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. (n.d.). . Retrieved from [Link]

  • comparison of commercial lc ms/ms compatible detergents with sodium deoxycholate for shotgun proteomics. (2025, August 5). . Retrieved from [Link]

  • Emergence of mass spectrometry detergents for membrane proteomics. (2023, February 18). . Retrieved from [Link]

  • What are the common factors contributing to unsuccessful protein mass spectrometry identification?. (n.d.). . Retrieved from [Link]

  • Protein preparation for LC-MS/MS analysis. (2019, January 21). . Retrieved from [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (n.d.). . Retrieved from [Link]

  • 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (n.d.). . Retrieved from [Link]

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. (n.d.). . Retrieved from [Link]

Sources

Technical Support Center: Investigating Side Reactions of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene with Amino Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the potential for covalent modification of amino acid residues by this compound. Our goal is to equip you with the knowledge to anticipate, identify, and characterize these potential side reactions, ensuring the integrity and accuracy of your experimental outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a halogenated aromatic compound. While the dichlorinated benzene ring is relatively inert to nucleophilic attack under typical biological conditions, the 2-chloroethoxy moiety presents a potential site for alkylation of nucleophilic amino acid residues. This occurs via a nucleophilic substitution reaction, where a lone pair of electrons from a nucleophilic amino acid side chain attacks the carbon atom bearing the chlorine, displacing the chloride ion.[1][2][3][4] The primary mechanism for such a reaction with a primary alkyl halide is expected to be a bimolecular nucleophilic substitution (SN2) reaction.[5][6]

Understanding the potential for such off-target modifications is crucial in drug development and proteomics, as unintended covalent binding can lead to altered protein function, immunogenicity, or misleading structure-activity relationship (SAR) data.[7][8]

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues are most likely to react with this compound?

A1: The most nucleophilic amino acid residues are the primary candidates for side reactions. Based on their intrinsic nucleophilicity, the following residues are of highest concern:

  • Cysteine (Cys): The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). It is a common target for alkylating agents.[7][8][9][10]

  • Methionine (Met): The sulfur atom in the thioether side chain of methionine is also nucleophilic and can be alkylated.[7][8][9]

  • Histidine (His): The imidazole ring of histidine contains two nitrogen atoms, with the Nτ atom being particularly nucleophilic.

  • Lysine (Lys): The primary amine (ε-amino group) in the side chain of lysine is nucleophilic, especially at physiological or slightly basic pH where it is deprotonated.[11]

  • Aspartate (Asp) & Glutamate (Glu): The carboxylate side chains of these residues are nucleophilic, although generally less so than the sulfur- or nitrogen-containing residues.

  • N-terminus: The free alpha-amino group at the N-terminus of a protein can also act as a nucleophile.[7][8][10]

Q2: What are the expected products of these side reactions?

A2: The reaction would result in the formation of a covalent adduct between the amino acid residue and the 2-ethoxy-benzene portion of the molecule. For example:

  • Cysteine: S-(2-(2,6-dichlorophenoxy)ethyl)cysteine

  • Methionine: S-(2-(2,6-dichlorophenoxy)ethyl)methionine sulfonium ion

  • Lysine: Nε-(2-(2,6-dichlorophenoxy)ethyl)lysine

  • Histidine: Nτ-(2-(2,6-dichlorophenoxy)ethyl)histidine or Nπ-(2-(2,6-dichlorophenoxy)ethyl)histidine

Q3: How can I minimize these side reactions during my experiments?

A3: While complete prevention may not be possible if the compound is inherently reactive, you can take steps to minimize the extent of modification:

  • Control Incubation Time and Temperature: Shorter incubation times and lower temperatures will generally reduce the rate of reaction.

  • pH Control: The nucleophilicity of certain residues (e.g., Cysteine, Lysine, Histidine) is pH-dependent. Maintaining a lower pH can reduce the concentration of the more reactive deprotonated forms. However, this must be balanced with maintaining the stability and activity of your protein of interest.[12]

  • Use of Scavengers: In some contexts, the addition of a small molecule thiol scavenger (e.g., glutathione) in excess could potentially compete for reaction with your compound, although this may interfere with your primary experimental goals.

Q4: My protein precipitates after incubation with the compound. What could be the cause?

A4: Protein precipitation upon addition of a small molecule can have several causes:

  • Compound Insolubility: The compound itself may have low aqueous solubility and is precipitating, potentially co-precipitating your protein.

  • Protein Destabilization: The binding of the compound, even non-covalently, could be destabilizing the protein and causing it to aggregate and precipitate.[12]

  • Extensive Covalent Modification: High levels of covalent modification can alter the protein's surface charge and hydrophobicity, leading to changes in its isoelectric point and a decrease in solubility.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected mass shift in mass spectrometry data corresponding to adduct formation. Covalent modification of one or more amino acid residues.1. Confirm the modification: Use high-resolution mass spectrometry to obtain an accurate mass of the adduct.[14] 2. Identify the site of modification: Perform tandem MS (MS/MS) analysis to fragment the modified peptide and pinpoint the exact amino acid residue that has been alkylated.[15] 3. Run controls: Analyze a sample of your protein that has not been treated with the compound to ensure the modification is not an artifact or a pre-existing post-translational modification.[14][16]
Loss of protein activity after treatment with the compound. 1. Modification of a critical residue in the active site or a site required for proper folding/conformation. 2. Non-covalent inhibition. 3. Protein denaturation/precipitation.1. Determine if the inhibition is reversible: Dialyze the treated protein to remove any non-covalently bound compound and re-assay for activity. 2. Identify the modified residue: Use mass spectrometry to determine if a residue in a known critical region has been modified.[15] 3. Perform biophysical characterization: Use techniques like circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) to assess changes in protein structure and stability.[17][18]
High background or non-specific binding in pull-down or affinity purification experiments. 1. Hydrophobic interactions between the compound and the resin or other proteins. 2. Widespread, low-level covalent modification of off-target proteins.1. Pre-clear your lysate: Incubate your protein sample with the affinity resin alone before adding your baited compound to remove proteins that non-specifically bind to the resin.[13] 2. Increase wash stringency: Use buffers with higher salt concentrations or mild non-ionic detergents to disrupt non-specific interactions. 3. Include a non-reactive control compound: Use a structurally similar analog of your compound that lacks the reactive chloroethoxy group to differentiate between specific and non-specific interactions.
Inconsistent results between experimental replicates. 1. Variability in the preparation of the compound stock solution. 2. Time-dependent covalent modification. 3. Inconsistent incubation times or temperatures.1. Prepare fresh stock solutions: Many reactive compounds can degrade upon storage, especially in solution.[13] 2. Standardize protocols: Ensure precise and consistent incubation times, temperatures, and reagent concentrations across all replicates. 3. Quench the reaction: For endpoint assays, consider adding a quenching reagent (e.g., a high concentration of a thiol like DTT or β-mercaptoethanol) to stop the alkylation reaction at a defined time point.[19]

Experimental Protocols

Protocol 1: Mass Spectrometry-Based Identification of Covalent Adducts

This protocol outlines a general workflow for identifying covalent modifications of a purified protein by this compound using mass spectrometry.

1. Incubation: a. Prepare a solution of your purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). b. Add this compound from a concentrated stock solution (e.g., in DMSO) to the desired final concentration. Include a vehicle control (DMSO only). c. Incubate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).

2. Sample Preparation for Mass Spectrometry: a. Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT). Alkylate free cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation and to differentiate them from cysteines modified by your compound.[14] b. Buffer Exchange/Cleanup: Remove excess reagents by dialysis, spin filtration, or protein precipitation (e.g., acetone precipitation). c. Proteolytic Digestion: Resuspend the protein in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) and digest with a protease such as trypsin overnight at 37°C.[15]

3. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Data Analysis: Search the MS/MS data against the sequence of your protein of interest using a database search engine (e.g., MaxQuant, Proteome Discoverer). Include a variable modification corresponding to the mass of the 2-ethoxy-benzene moiety (+189.995 Da) on all potential nucleophilic residues.

Protocol 2: Characterizing Protein Stability Changes using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, can be used to assess whether the binding of your compound alters the thermal stability of your protein, which can be indicative of an interaction (covalent or non-covalent).[18]

1. Reagent Preparation: a. Prepare your protein at a suitable concentration (e.g., 2 µM) in a buffered solution. b. Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). c. Prepare a dilution series of this compound.

2. Assay Setup: a. In a 96-well PCR plate, add the protein, dye, and either the compound or vehicle control to each well. b. Seal the plate and place it in a real-time PCR instrument.

3. Data Acquisition: a. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

4. Data Analysis: a. Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. b. A shift in the Tm in the presence of the compound compared to the vehicle control indicates a change in protein stability upon binding.

Visualizing Reaction Mechanisms and Workflows

G cluster_0 S_N2 Reaction with Cysteine Cys Cysteine Residue (Thiolate) Adduct Covalent Adduct Cys->Adduct Nucleophilic Attack Compound This compound Compound->Adduct Cl_ion Chloride Ion Adduct->Cl_ion Leaving Group

Caption: Proposed SN2 reaction mechanism.

G cluster_1 Mass Spectrometry Workflow for Adduct Identification Incubation Protein + Compound Incubation Denature Denaturation, Reduction & Alkylation (IAM) Incubation->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Database Search with Variable Modification LCMS->DataAnalysis Result Identification of Modified Peptide/Residue DataAnalysis->Result

Caption: Workflow for identifying covalent adducts.

References

  • Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. STAR Protocols. [20]

  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific - US.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
  • Protein Expression Basics Support—Troubleshooting. Thermo Fisher Scientific - US.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • The impact of commonly used alkylating agents on artefactual peptide modific
  • Troubleshooting Guide for Common Protein Solubility Issues.
  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • Methods of probing the interactions between small molecules and disordered proteins. PubMed Central.
  • Troubleshooting: Protein Expression. GoldBio.
  • Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiol
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • A Comparative Guide to the Reactivity of 2,2-Dichloroethanol and 2-Chloroethanol in Nucleophilic Substitution. Benchchem.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Troubleshooting protein expression. YouTube.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Technical Support Center: Optimizing Nucleophilic Substitution on 3-(2-Chloroethoxy)prop-1-ene. Benchchem.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Unknown Source.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed Central.
  • Reactions of Haloalkanes: Meaning, Examples. StudySmarter.
  • Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. JPT Peptide Technologies.
  • Nucleophilic Substitution Reactions - Haloalkanes.
  • Reactions of Haloalkanes. Save My Exams.
  • Alkyl
  • Technical Support Center: Mass Spectrometry Data Analysis for 1-Chloro-4-[(2-chloroethyl)

Sources

Improving mass spectrometry detection of "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" labeled peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Mass Spectrometry of Peptides Labeled with 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Technical Support Center

Welcome, researchers, to the definitive guide for improving the mass spectrometry (MS) detection of peptides labeled with the novel alkylating agent, this compound. This document provides expert-driven insights, troubleshooting protocols, and validated workflows to help you navigate the complexities of this labeling chemistry and achieve high-quality, reproducible results in your proteomics experiments.

Understanding the Reagent: A Primer

This compound is a potent alkylating agent designed to covalently modify peptides for mass spectrometry analysis. Its utility stems from the reactive chloro-ethoxy group, which targets nucleophilic residues, and the dichlorobenzene moiety, which serves as a stable mass tag. Understanding its mechanism is the first step toward optimizing its use.

Reaction Mechanism & Specificity

The primary reaction is a nucleophilic substitution (SN2) where a nucleophilic side chain on an amino acid attacks the terminal carbon of the chloro-ethoxy group, displacing the chloride ion. The reactivity of amino acid residues is highly dependent on pH, as it dictates the availability of a deprotonated, nucleophilic species.

  • Primary Target (High Reactivity): The thiol group (-SH) of Cysteine is the most potent nucleophile in peptides, especially in its thiolate form (-S⁻) at pH > 7.

  • Secondary Targets (Moderate Reactivity): At higher pH values (typically > 8.5), the primary amine of Lysine (ε-amino group) and the peptide's N-terminus (α-amino group) become deprotonated and can be labeled.

  • Potential Side Reactions: Other nucleophilic residues like Methionine and Histidine can also be modified, though typically to a lesser extent than Cysteine.[1][2]

Below is a diagram illustrating the primary labeling reactions.

G cluster_prep Sample Preparation cluster_label Labeling Reaction cluster_analysis Analysis p1 1. Protein Digestion (e.g., with Trypsin) p2 2. Peptide Reduction & Alkylation (DTT then IAA - for native disulfides) p1->p2 p3 3. Desalting (C18 SPE) p2->p3 l1 4. Resuspend Peptides in Labeling Buffer (e.g., HEPES, pH 7.5) p3->l1 l2 5. Add Labeling Reagent (10-50x molar excess) l1->l2 l3 6. Incubate (1-2h, Room Temperature) l2->l3 l4 7. Quench Reaction (e.g., with DTT or Tris) l3->l4 a1 8. Final Cleanup (C18 SPE) (CRITICAL STEP) l4->a1 a2 9. LC-MS/MS Analysis a1->a2 a3 10. Database Search (with Variable Modifications) a2->a3

Caption: Recommended workflow for peptide labeling and analysis.
Protocol 1: Peptide Labeling with this compound

This protocol assumes you are starting with 50 µg of lyophilized, digested peptides.

  • Reconstitution: Reconstitute the peptide pellet in 50 µL of labeling buffer (100 mM HEPES, pH 7.5).

  • Reagent Preparation: Prepare a 50 mM solution of this compound in anhydrous Acetonitrile (ACN). Note: This must be prepared fresh.

  • Labeling Reaction: Add 5-10 µL of the reagent solution to the peptide mixture. This corresponds to a significant molar excess. Vortex gently.

  • Incubation: Incubate the reaction for 2 hours at room temperature in the dark.

  • Quenching: Add 5 µL of 100 mM DTT or 1 M Tris-HCl to quench any unreacted labeling reagent. Incubate for 15 minutes.

  • Acidification: Acidify the sample with 10 µL of 10% Trifluoroacetic Acid (TFA) to a final pH of <3.

  • Cleanup: Desalt the sample using a C18 SPE tip/cartridge according to the manufacturer's protocol. This removes the excess reagent and buffer salts.

  • Final Step: Lyophilize the cleaned peptides and store them at -80°C until LC-MS/MS analysis. Reconstitute in an appropriate LC loading buffer (e.g., 2% ACN, 0.1% Formic Acid).

Protocol 2: Setting Up the Mass Spectrometry Search

Accurate data analysis requires informing the search algorithm of the potential modification.

  • Software: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Variable Modifications:

    • Define a new modification with the monoisotopic mass of 222.948424 Da .

    • Set this modification as variable on Cysteine (C).

    • To check for non-specific labeling, also set it as a variable modification on Lysine (K), Histidine (H), Methionine (M), and the Protein N-terminus.

  • Standard Modifications: Also include other common variable modifications, such as Methionine oxidation (+15.9949 Da) and N-terminal acetylation (+42.0106 Da).

  • Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).

  • Mass Tolerances: Set appropriate precursor and fragment mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).

By following these guidelines, you will be well-equipped to overcome the challenges of this novel labeling chemistry and generate high-confidence data for your research.

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health (NIH). [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health (NIH). [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Royal Society of Chemistry. [Link]

  • ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. National Institutes of Health (NIH). [Link]

  • Quantification of peptides in samples using stable isotope-labeled... ResearchGate. [Link]

  • 1,3-Dichloro-2-ethoxybenzene. PubChem. [Link]

  • Proteomics. Wikipedia. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene. PubChem. [Link]

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. National Institutes of Health (NIH). [Link]

  • De novo peptide sequencing from mass spectrometry data. YouTube. [Link]

  • SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]

  • A peptide fragmentation. In a mass spectrometer a whole peptide (below)... ResearchGate. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. [Link]

  • Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Portland Press. [Link]

  • Benzene, 1-chloro-2-ethoxy-. NIST WebBook. [Link]

  • 1,3-dichlorobenzene synthesis. YouTube. [Link]

  • Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6). Cheméo. [Link]

  • Strategies for the synthesis of labeled peptides. ResearchGate. [Link]

  • Common Problems in Peptide Synthesis. Biorunstar. [Link]

  • Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. National Institutes of Health (NIH). [Link]

  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. National Institutes of Health (NIH). [Link]

  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed. [Link]

Sources

Technical Support Center: Removal of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene from Protein Samples

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals facing challenges with the removal of the process-related impurity, 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene, from protein samples. This document offers a structured approach to identifying the problem, selecting an appropriate removal strategy, and validating the purity of the final protein product.

Section 1: Understanding the Contaminant

Q1: What is this compound and why is it difficult to remove?

This compound is a halogenated aromatic ether. Its chemical structure imparts significant hydrophobicity, meaning it does not readily dissolve in aqueous buffers where proteins are typically most stable. This property is the primary reason it is challenging to remove; the molecule tends to associate with hydrophobic patches on the surface of proteins or may even partition into the protein's hydrophobic core, leading to denaturation.[1][2]

PropertyValueSignificance for Protein Purification
Molecular Formula C8H7Cl3OA small molecule that can be difficult to separate from large proteins based on size alone.[3]
Molecular Weight 225.5 g/mol Significantly smaller than most proteins, enabling separation by methods like dialysis and size exclusion chromatography.[3]
Predicted Hydrophobicity HighLikely to bind non-specifically to proteins, reducing the effectiveness of simple buffer exchange.[1][2]
Solubility Low in waterTends to precipitate or aggregate in aqueous solutions, and may co-precipitate with the protein of interest.

Section 2: Detection and Quantification

Q2: How can I confirm the presence and quantity of this contaminant in my protein sample?

Before attempting removal, it is critical to establish a reliable analytical method to detect and quantify the contaminant. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[4][5]

  • Recommended Method: Reversed-Phase HPLC (RP-HPLC) RP-HPLC separates molecules based on their hydrophobicity.[6] Because this compound is significantly more hydrophobic than most proteins, it will be strongly retained on a C8 or C18 column, allowing for clear separation.

General RP-HPLC Protocol for Detection:

  • Column Selection: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: Run a gradient from 5% to 100% Mobile Phase B over 20-30 minutes. The contaminant should elute at a high acetonitrile concentration.

  • Detection: Use a UV detector, monitoring at both 215 nm (for peptide bonds in the protein) and 280 nm (for aromatic residues in the protein).[7] The contaminant, being aromatic, should also absorb at wavelengths near 260-270 nm.

  • Quantification: Create a standard curve using a pure standard of this compound to accurately quantify its concentration in your protein sample.[7]

Section 3: Primary Removal Strategies

The choice of removal method depends on the properties of your specific protein (size, stability, concentration) and the level of purity required.

Q3: When is Dialysis or Diafiltration the right choice?

Dialysis is a gentle and straightforward technique for removing small molecules from solutions containing macromolecules by leveraging selective diffusion across a semi-permeable membrane.[8][9][10] This method is ideal for stable proteins when processing time is not a major constraint.

  • Principle of Operation: The protein sample is placed inside a dialysis bag or cassette made of a membrane with a specific Molecular Weight Cut-Off (MWCO). This membrane allows small molecules like this compound to pass through into a large volume of external buffer (the dialysate), while retaining the much larger protein molecules.[11]

  • Best For:

    • Buffer exchange and removing small molecule impurities.[11]

    • Proteins that are sensitive to the shear forces of other chromatography methods.

    • Processing sample volumes from microliters to several liters.

Troubleshooting & Optimization Protocol for Dialysis:

  • Select the Right MWCO: Choose a membrane with an MWCO that is significantly smaller than your protein's molecular weight (e.g., for a 50 kDa protein, use a 10 kDa MWCO membrane) to ensure the protein is retained.[12]

  • Prepare the Membrane: Always handle membranes with gloves.[10] Pre-wet the membrane according to the manufacturer's instructions to remove any preservatives.[9]

  • Maximize Surface Area: Ensure the dialysis tubing or cassette is not overly full to maximize the surface-area-to-volume ratio, which increases the diffusion rate.[12]

  • Use a Large Buffer Volume: Use a dialysate buffer volume that is at least 100-200 times greater than your sample volume.[9][12]

  • Incorporate a "Sink" for Hydrophobicity (Critical Step): Due to the contaminant's hydrophobic nature, standard aqueous buffers may not efficiently draw it out. Consider adding a low concentration (0.01% - 0.1%) of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a small percentage (1-5%) of an organic solvent like ethanol or isopropanol to the dialysis buffer. This creates a hydrophobic "sink" that facilitates the partitioning of the contaminant out of the sample. Caution: Always confirm your protein's stability in these additives first.

  • Stir and Change the Buffer: Dialyze at 4°C with gentle stirring.[9] Perform at least three buffer changes: one after 2-4 hours, a second after another 2-4 hours, and a final overnight dialysis to ensure near-complete removal.[8][9]

  • QC Check: After dialysis, re-analyze the sample using the established HPLC method to confirm the removal of the contaminant.

Q4: How can Size Exclusion Chromatography (SEC) be used for removal?

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size.[13][14] It is a mild, non-binding chromatography technique that is excellent for separating small molecules from large proteins.[13][15]

  • Principle of Operation: The chromatography column is packed with porous beads. Large protein molecules cannot enter these pores and thus travel quickly through the column, eluting first. Small molecules, like this compound, enter the pores, taking a longer, more tortuous path, and therefore elute later.[15]

  • Best For:

    • Rapid buffer exchange and desalting.[13][14]

    • Final "polishing" step in a purification workflow to remove small contaminants and protein aggregates.[16]

    • Proteins that are sensitive to changes in pH or salt concentration, as the buffer composition does not directly affect resolution.[13][17]

Workflow for Contaminant Removal using SEC:

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Equilibrate Equilibrate SEC Column (2 column volumes of buffer) Prepare Prepare Sample (Centrifuge/filter at 0.22 µm) Inject Inject Sample (Volume < 5% of CV) Prepare->Inject Elute Isocratic Elution (1 column volume) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE & HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: SEC workflow for removing small molecule contaminants.

Section 4: Advanced Removal Strategies

If primary methods are insufficient, more advanced techniques that exploit the contaminant's hydrophobicity may be required.

Q5: When should I consider Hydrophobic Interaction Chromatography (HIC)?

HIC is a powerful technique that separates molecules based on differences in their hydrophobicity.[18][19][20] It is particularly well-suited for this problem because it can directly target the hydrophobic nature of the contaminant.

  • Principle of Operation: In a high-salt buffer, hydrophobic patches on proteins are exposed and can bind to a weakly hydrophobic stationary phase.[20] As the salt concentration is decreased, the proteins elute in order of increasing hydrophobicity.[21] Since this compound is highly hydrophobic, it will bind very tightly to the HIC resin.

  • Strategy: The goal is to find conditions where the protein of interest does not bind to the column, but the hydrophobic contaminant does. This is known as a "flow-through" mode.

  • Best For:

    • Cases where the contaminant is strongly associated with the protein.

    • As an intermediate purification step.[18]

    • Removing product aggregates, which are often more hydrophobic than the correctly folded monomer.[22]

Troubleshooting & Optimization Protocol for HIC (Flow-Through Mode):

  • Resin Selection: Start with a low-hydrophobicity resin (e.g., Phenyl or Butyl Sepharose).

  • Buffer Screening: The key is to find a salt concentration (typically using ammonium sulfate) that is high enough to promote the binding of the contaminant, but low enough that your target protein flows through.

    • Start with a low salt concentration (e.g., 0.5 M (NH₄)₂SO₄) in your equilibration buffer.

    • Load your sample and collect the flow-through fraction.

    • Analyze the flow-through for your protein and the contaminant.

    • If the contaminant is also in the flow-through, incrementally increase the loading salt concentration and repeat until the contaminant is retained on the column while the protein is not.

  • Elution (for column cleaning): Once your protein is collected, the tightly bound contaminant can be stripped from the column using a no-salt buffer or a buffer containing an organic solvent (e.g., 20-30% isopropanol).

Section 5: Troubleshooting Common Issues

Q6: My protein is precipitating during the removal process. What should I do?

Protein precipitation suggests instability. This can be caused by the removal of a co-factor, buffer conditions, or interaction with the contaminant itself.

  • During Dialysis: If precipitation occurs, it may be due to the removal of salts or other small molecules that were keeping it soluble. Try a range of buffers with different pH values and ionic strengths. Adding stabilizing excipients like glycerol (5-10%), sucrose, or L-arginine (50-100 mM) to the dialysis buffer can also prevent aggregation.

  • During HIC: High salt concentrations can cause some proteins to "salt out" and precipitate.[23] If this occurs, you must use a lower initial salt concentration, which may require using a more hydrophobic HIC resin to ensure the contaminant still binds.

  • General Instability: The contaminant itself might be causing protein unfolding or aggregation.[2][24] The removal process may leave the protein in a vulnerable, partially unfolded state. Proceed with subsequent steps quickly and consider adding stabilizing excipients to the final formulation.

Q7: The contaminant is still present after purification. What are my next steps?

If a single method is insufficient, a multi-step approach is necessary.[25][26]

  • Orthogonal Methods: Combine techniques that separate based on different principles.[26] A good strategy is:

    • Step 1: Dialysis to remove the bulk of the contaminant.

    • Step 2: HIC (Flow-Through) to bind the remaining, tightly-associated contaminant.

    • Step 3: SEC as a final polishing step to exchange the protein into its final storage buffer and remove any aggregates formed during the process.[22]

  • Liquid-Liquid Extraction: For very persistent contamination, a liquid-liquid extraction may be considered, though it carries a high risk of denaturing the protein.[23][25] This involves mixing the aqueous protein solution with an immiscible organic solvent (e.g., hexane or ethyl acetate). The hydrophobic contaminant will partition into the organic phase. This is a harsh method and should only be attempted as a last resort after careful small-scale trials.[27]

Decision-Making Flowchart:

Decision_Tree Start Start: Contaminated Protein Sample Analytics Q: Is an HPLC method established to detect the contaminant? Start->Analytics DevelopHPLC Develop and validate RP-HPLC method. Analytics->DevelopHPLC No ChooseMethod Q: Is the protein stable and well-characterized? Analytics->ChooseMethod Yes DevelopHPLC->ChooseMethod Dialysis Try Optimized Dialysis (with detergent/solvent sink). ChooseMethod->Dialysis Yes SEC Try SEC / Desalting Column. ChooseMethod->SEC No, or need rapid removal CheckPurity1 Q: Is contaminant level acceptable via HPLC? Dialysis->CheckPurity1 SEC->CheckPurity1 HIC Develop HIC method (flow-through mode). CheckPurity1->HIC No End End: Purified Protein Sample CheckPurity1->End Yes CheckPurity2 Q: Is contaminant level acceptable via HPLC? HIC->CheckPurity2 Combine Combine Methods: 1. Dialysis 2. HIC 3. SEC CheckPurity2->Combine No CheckPurity2->End Yes Combine->End

Sources

"1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of this compound (CAS 53491-29-5).[1] Given the limited direct stability data on this specific molecule, this document establishes a framework for conducting forced degradation studies based on the known chemistry of chlorinated aromatic ethers and regulatory expectations for stability testing.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical stability concerns for this compound?

A1: The primary stability concerns for this molecule revolve around its two key functional groups: the aromatic ether linkage and the chlorinated benzene ring.

  • Hydrolysis of the Ether Linkage: Ether linkages are generally more stable than esters, particularly under acidic conditions and at high temperatures.[4] However, they are not completely inert. Under forcing conditions, such as strongly acidic or basic media, the ether bond can undergo hydrolysis. For this molecule, this would likely yield 1,3-dichlorophenol and 2-chloroethanol as primary degradation products. Studies on similar compounds have shown that the stability of aromatic ethers can be pH-sensitive, with accelerated hydrolysis of the ether linkage observed in highly acidic solutions (e.g., below pH 4.6).[5][6]

  • Reactions of the Chlorinated Benzene Ring: The dichlorinated benzene ring is relatively stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions (e.g., high temperature and strong base), though this is less common than ether hydrolysis.[7] The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic attack but may make it susceptible to oxidative degradation.

  • Oxidative Degradation: The molecule could be susceptible to oxidation, potentially leading to the formation of phenolic byproducts or ring-opening under strong oxidative stress.[8]

Q2: How does pH likely affect the stability of this compound in aqueous buffer solutions?

A2: The pH of the buffer solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH 1-4): In highly acidic environments, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis is a potential degradation pathway.[5][6]

  • Neutral Conditions (pH ~7): The compound is expected to be most stable around neutral pH. While some degradation may occur over long periods, especially at elevated temperatures, the rate will be significantly slower than under acidic or basic conditions.

  • Basic Conditions (pH 10-13): Under strong basic conditions, the primary risk is base-catalyzed hydrolysis of the ether linkage. While generally ethers are reasonably stable in alkaline conditions, forced conditions (e.g., elevated temperature) can promote this degradation pathway.[4][9]

Q3: I am seeing poor solubility of my compound in aqueous buffers. How can I perform a stability study?

A3: This is a common challenge with chlorinated organic compounds. According to regulatory guidelines, the use of a co-solvent is acceptable when a compound has low aqueous solubility.

Troubleshooting Steps:

  • Select an Inert Co-solvent: Choose a water-miscible organic solvent that is unlikely to react with the compound. Acetonitrile and methanol are common choices.

  • Minimize Co-solvent Percentage: Use the lowest possible percentage of the co-solvent required to achieve dissolution (typically <10% v/v). The goal is to maintain predominantly aqueous conditions.

  • Run a Co-solvent Control: It is critical to run a parallel experiment with the compound dissolved in the co-solvent/water mixture without the buffer components (i.e., at neutral pH) to ensure the solvent itself is not causing degradation.

  • Consider Anhydrous Studies: In cases of extreme insolubility, anhydrous forced degradation studies in organic solvents can be conducted, though this is a specialized approach used to understand specific degradation pathways not observable in aqueous media.

Q4: What analytical technique is best for monitoring the stability of this compound?

A4: The choice of analytical method depends on the volatility of the compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and recommended technique for stability studies. A stability-indicating HPLC method must be developed that can separate the parent compound from all potential degradation products.[10] A UV detector (such as a Diode Array Detector, DAD) is suitable as the benzene ring is a chromophore. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a buffer like 0.1% trifluoroacetic acid in water) is a good starting point.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds like chlorinated benzenes, GC-MS is a powerful alternative.[12][13] It offers excellent separation and sensitivity. Mass spectrometry provides structural information, which is invaluable for identifying unknown degradation products.[14]

For trace-level analysis, GC-MS is often preferred due to its superior sensitivity and specificity compared to HPLC for this class of compounds.[12]

Experimental Design & Protocols

Designing a Forced Degradation Study

A well-designed forced degradation (stress testing) study is essential to understand degradation pathways and develop a stability-indicating analytical method.[2][15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed in sufficient quantities for detection and analysis without completely destroying the sample.[16][17]

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hoursTo assess stability in acidic environments.[18]
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hoursTo assess stability in alkaline environments.[9]
Neutral Hydrolysis Purified Water60°C24, 48, 72 hoursTo assess stability in neutral pH (control).
Oxidation 3% H₂O₂Room Temp24 hoursTo evaluate susceptibility to oxidation.[15]
Thermal Solid Compound80°C7 daysTo assess the impact of heat on the solid form.
Photostability Solid & SolutionICH Q1B ConditionsPer ICH Q1BTo evaluate light sensitivity.[8]

Visualized Workflows and Pathways

Workflow for Buffer Stability Assessment

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples 3. Dilute Stock into Buffers (Final Conc. ~100 µg/mL) prep_stock->prep_samples prep_buffer 2. Prepare Buffers (pH 2, 4, 7, 10, 12) prep_buffer->prep_samples prep_t0 4. Prepare T=0 Samples (Neutralize & Analyze Immediately) prep_samples->prep_t0 incubate 5. Incubate Samples (e.g., 40°C, 60°C in dark) prep_t0->incubate pull_samples 6. Pull Samples at Timepoints (e.g., 24h, 48h, 72h) incubate->pull_samples neutralize 7. Neutralize Samples (Stop Degradation) pull_samples->neutralize analyze 8. Analyze by HPLC-UV/DAD (Quantify Parent Peak) neutralize->analyze identify 9. Characterize Degradants (LC-MS if necessary) analyze->identify calc_loss 10. Calculate % Loss of Parent (vs. T=0 Sample) analyze->calc_loss plot_data 11. Plot % Remaining vs. Time (Determine Degradation Rate) calc_loss->plot_data mass_balance 12. Assess Mass Balance (% Parent + % Degradants ≈ 100%) plot_data->mass_balance

Caption: Experimental workflow for assessing compound stability in various buffer conditions.

Hypothetical Hydrolytic Degradation Pathway

G cluster_main cluster_conditions cluster_products Parent This compound Conditions H₂O (Acid or Base Catalysis) Parent->Conditions Product1 1,3-Dichlorophenol Conditions->Product1 Product2 2-Chloroethanol Conditions->Product2

Caption: Potential hydrolysis pathway of the ether linkage under forced conditions.

Detailed Protocol: pH-Dependent Stability Assessment

This protocol outlines the steps to determine the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Purified Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Phosphate and Citrate buffer salts

  • HPLC vials, volumetric flasks, pipettes

2. Preparation of Solutions:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the compound and dissolve in 10.0 mL of acetonitrile.

  • Buffer Solutions: Prepare a series of buffers (e.g., pH 2, 4, 7, 10, 12) using appropriate buffer systems (e.g., HCl for pH 2, citrate for pH 4, phosphate for pH 7, borate for pH 10, NaOH for pH 12).

  • Working Samples (~100 µg/mL): For each pH condition, pipette 1.0 mL of the Stock Solution into a 10.0 mL volumetric flask. Dilute to volume with the respective buffer solution. This creates a 10% acetonitrile co-solvent solution.

3. Sample Incubation and Timepoints:

  • Prepare triplicate vials for each pH condition.

  • Prepare a "T=0" (Time Zero) sample for each pH. Immediately after preparation, take an aliquot and neutralize it by adding an equimolar amount of acid or base (e.g., neutralize the pH 2 sample with NaOH). Analyze immediately.

  • Place the remaining sealed vials in a temperature-controlled oven or water bath (e.g., 60°C).

  • At predetermined timepoints (e.g., 8, 24, 48, 72 hours), remove one vial from each pH condition. Cool to room temperature, neutralize as described above, and transfer to an HPLC vial for analysis.

4. Analytical Method (HPLC-UV):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each timepoint relative to the T=0 sample for that specific pH.

  • Plot the natural logarithm of the concentration versus time. The slope of this line will give the observed degradation rate constant (k_obs) at that pH and temperature.

  • Assess the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Laboratories. [Link]

  • What kind of linkage—ether or ester—is more stable at low pH and high temperatures?. (2023). Brainly.com. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 597-611. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Karasek, F. W., & Fong, I. (1971). Analysis of Chlorinated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science, 9(8), 497-499. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Hoagland, R. E. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 46(9), 3545-3551. [Link]

  • Hoagland, R. E. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Giergielewicz-Mozajska, H., & Wolska, L. (2001). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science, 39(8), 349-353. [Link]

  • Comisar, C. M., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(5), 1373-1377. [Link]

  • Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. [Link]

  • Anyakudo, F., Adams, E., & Van Schepdael, A. (2017). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Journal of Chromatography & Separation Techniques. [Link]

  • Forced Degradation Testing. (n.d.). Galbraith Laboratories, Inc.. [Link]

  • Sharma, G., & Saini, V. (2016). Forced degradation studies. MedCrave Online. [Link]

  • Ashenfelter, O., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • HPLC Determination of Four Derivatives of Benzene. (2014). ResearchGate. [Link]

  • Patel, Y., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Pinkston, K. E., & Sedlak, D. L. (2004). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. Environmental Science & Technology, 38(14), 4019-4025. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Transformation of aromatic ether-and amine-containing pharmaceuticals during chlorine disinfection. (2004). ResearchGate. [Link]

  • 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene. (n.d.). PubChem. [Link]

  • Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. (2004). ResearchGate. [Link]

  • 1,3-Dichloro-2-ethoxybenzene. (n.d.). PubChem. [Link]

  • Method of hydrolyzing di-and trichlorobenzenes. (1957).
  • Syllabus for Chemistry (SCQP08). (2025). National Testing Agency, India. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support guide for managing experiments involving 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene . This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with non-specific binding (NSB) due to the physicochemical properties of this compound. Our goal is to provide you with the foundational knowledge and actionable troubleshooting strategies to ensure the accuracy, sensitivity, and reproducibility of your assays.

Section 1: Understanding the Challenge: The "Why" of Non-Specific Binding

This section addresses the fundamental principles of non-specific binding and the specific characteristics of this compound that make it a challenging compound to work with.

Q1: What is non-specific binding (NSB) and why is it a significant problem in my assays?

Non-specific binding refers to the adhesion of a molecule, in this case, this compound, to surfaces or molecules other than its intended biological target.[1][2] This phenomenon arises from low-affinity, non-covalent interactions, such as hydrophobic and electrostatic forces, between the compound and various components of the assay system, including plasticware (e.g., microplates), membranes, and even blocking proteins.[3]

NSB is a critical issue because it generates a high background signal, which can obscure the true, specific signal from the target interaction.[4][5] This leads to several detrimental outcomes:

  • Reduced Assay Sensitivity: The high "noise" makes it difficult to detect low levels of the specific interaction, compromising the lower limit of detection.[4][6]

  • Increased Variability: Inconsistent NSB across different wells or experiments leads to poor reproducibility and questions the reliability of the data.[7][8]

  • False Positives: In some cases, high NSB can be misinterpreted as a specific signal, leading to incorrect identification of hits in screening campaigns.[1]

Q2: What specific properties of "this compound" make it prone to NSB?

The molecular structure of this compound (CAS 53491-29-5) is central to its tendency for NSB.[9] The key contributing factor is its significant hydrophobicity .

  • Chemical Structure: The compound consists of a dichlorinated benzene ring attached to a chloro-ethoxy group. Benzene rings are inherently nonpolar and hydrophobic ("water-fearing"). The presence of chlorine atoms further enhances this lipophilic character.

  • Hydrophobic Interactions: In an aqueous assay environment, hydrophobic molecules like this one are thermodynamically driven to minimize their contact with water. They achieve this by associating with other nonpolar surfaces. The polystyrene used in most microplates is a highly hydrophobic surface, making it a prime site for the non-specific adsorption of this compound.[10][11] This interaction is a primary driver of high background signals.

cluster_0 Aqueous Assay Environment Compound Hydrophobic Compound (1,3-Dichloro-2-... -benzene) Surface Hydrophobic Surface (e.g., Polystyrene Plate) Compound->Surface Hydrophobic Interaction (Non-Specific Binding) Target Specific Target (e.g., Protein) Compound->Target Specific Binding (Desired Signal)

Caption: Mechanism of non-specific vs. specific binding.

Section 2: Troubleshooting Guide: High Background & Poor Signal-to-Noise

This section provides a systematic approach to diagnosing and solving the most common issues related to the non-specific binding of this compound.

Start High Background Signal Observed CheckBlocking Is Blocking Step Optimized? Start->CheckBlocking OptimizeBlocking Action: Re-evaluate Blocking Agent - Increase concentration - Increase incubation time - Test alternative blockers (see Table 1) CheckBlocking->OptimizeBlocking No CheckWashing Are Wash Steps Sufficiently Stringent? CheckBlocking->CheckWashing Yes OptimizeBlocking->CheckWashing OptimizeWashing Action: Modify Wash Protocol - Increase number of wash cycles - Add a soak time - Increase detergent concentration CheckWashing->OptimizeWashing No CheckBuffer Is Assay Buffer Formulated to Reduce Hydrophobicity? CheckWashing->CheckBuffer Yes OptimizeWashing->CheckBuffer OptimizeBuffer Action: Add/Optimize Buffer Additives - Add non-ionic detergent (e.g., Tween-20) - Increase salt concentration (e.g., NaCl) - Add a protein carrier (e.g., BSA) CheckBuffer->OptimizeBuffer No End Signal-to-Noise Improved CheckBuffer->End Yes OptimizeBuffer->End

Caption: Troubleshooting flowchart for high background signal.

Q3: I'm observing a universally high background signal. Where should I start?

A high background across all wells, including negative controls, typically points to a systemic issue with either the blocking or washing steps.[5]

Possible Cause 1: Ineffective Blocking The blocking buffer's job is to saturate all unoccupied hydrophobic sites on the assay surface, preventing your compound from binding there.[4][6] If blocking is incomplete, these sites remain available for NSB.

Solutions & Protocol for Optimizing Blocking:

  • Increase Incubation Time and/or Temperature: Extend the blocking incubation from 1 hour to 2 hours or even overnight at 4°C. Typical incubation is done at room temperature (25-30°C) for 30 minutes to 2 hours.[6]

  • Increase Blocker Concentration: If you are using 1% BSA, for example, try increasing the concentration to 3% or 5%. Be aware that excessive concentrations can sometimes mask epitopes, so optimization is key.[5][6]

  • Test Alternative Blocking Agents: Not all blockers are equal, and the best choice can depend on the specific assay.[12] Given the hydrophobic nature of your compound, a protein-based blocker is a good starting point.

Blocking AgentTypical ConcentrationProsCons & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available, effective for many applications.[13]Can cross-react with some antibodies. May not be sufficient for highly hydrophobic compounds.[13]
Non-Fat Dry Milk / Casein 0.5-5% (w/v)Very effective due to a diverse mix of proteins that block a wide range of sites.[12][13] Inexpensive.Contains endogenous biotin, which interferes with streptavidin-biotin systems. Casein is a phosphoprotein and should be avoided in phosphorylation studies.[4]
Normal Serum 5-10% (v/v)Highly effective as it contains a complex mixture of proteins.[14]Must be from the same species as the secondary antibody to prevent cross-reactivity. Can be more expensive.
Synthetic/Polymer Blockers Varies (e.g., PEG, PVP)Protein-free, eliminating protein-based cross-reactivity. Can be very effective at creating a hydrophilic barrier on a hydrophobic surface.[13][15]May be more expensive. Optimization is required to ensure they don't interfere with the specific interaction.

Possible Cause 2: Insufficient or Ineffective Washing The goal of washing is to remove unbound and non-specifically bound molecules while leaving the specific interactions intact.[16][17]

Solutions & Protocol for Optimizing Washing:

  • Increase the Number of Washes: If your protocol calls for 3 washes, increase it to 5 or 6. This is often the simplest and most effective first step.[18]

  • Introduce a Soak Time: After adding the wash buffer to the wells, let it incubate for 30-60 seconds before aspirating. This allows more time for weakly bound molecules to dissociate.[5][18]

  • Increase Wash Buffer Stringency: Modify your wash buffer to more effectively disrupt the hydrophobic interactions driving the NSB.

    • Add a Non-ionic Detergent: This is critical for hydrophobic compounds. Add 0.05% - 0.1% Tween-20 or Triton X-100 to your wash buffer (and often the assay buffer as well). These detergents have amphipathic properties that help solubilize the compound and disrupt its binding to plastic surfaces.[16][19][20][21]

    • Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., using NaCl up to 500 mM) can help disrupt low-affinity electrostatic interactions that may contribute to NSB.[21][22]

Section 3: Advanced Protocols & Methodologies

For challenging compounds like this compound, a systematic approach to assay development is crucial.

Q4: How do I systematically develop and optimize a new assay to proactively minimize NSB?

Use a modular approach, optimizing each part of the assay before combining them.[7][8]

Start Assay Development Start Step1 Step 1: NSB Baseline Test - Add compound to wells with no target - Use assay buffer only - Measure signal Start->Step1 Step2 Step 2: Blocking Optimization - Test multiple blockers (Table 1) - Test different concentrations - Select blocker with lowest baseline signal Step1->Step2 Step3 Step 3: Wash Buffer Optimization - Use best blocking condition - Test wash buffers with varying detergent and salt concentrations - Select wash with lowest baseline Step2->Step3 Step4 Step 4: Full Assay Test - Combine optimized blocking and washing - Run assay with specific target and controls Step3->Step4 End Optimized Assay with High Signal-to-Noise Ratio Step4->End

Caption: Experimental workflow for systematic assay optimization.

Detailed Protocol for Assay Optimization:

  • Establish a Baseline for Non-Specific Binding:

    • Coat and block a microplate as you normally would.

    • In a set of wells, add only your assay buffer (no target).

    • In another set, add this compound at your highest intended concentration to wells containing only assay buffer.

    • Proceed through the entire assay protocol (including detection steps). The signal in these wells represents your baseline NSB.

  • Optimize the Blocking Step:

    • Set up a matrix experiment testing different blocking agents (e.g., 3% BSA, 1% Casein, 5% Normal Serum) at various incubation times (e.g., 1 hr, 2 hr, overnight at 4°C).

    • After blocking, repeat the baseline NSB test from Step 1 on all conditions.

    • Select the blocking condition that yields the lowest background signal.

  • Optimize the Wash Buffer and Procedure:

    • Using the optimal blocking protocol identified in Step 2, set up an experiment to test wash buffer modifications.

    • Test a matrix of conditions:

      • Number of washes (3, 5, 7).

      • Tween-20 concentration (0.05%, 0.1%, 0.2%).

      • NaCl concentration (150 mM, 300 mM, 500 mM).

    • Perform the baseline NSB test on all conditions.

    • Select the wash protocol that provides the lowest background without affecting the plate coating (which you can check in parallel wells with your target).

  • Validate with the Full Assay:

    • Combine your optimized blocking and washing protocols.

    • Run the complete assay including your negative controls (no compound), positive controls, and a dilution series of this compound.

    • This final, optimized assay should yield a robust signal-to-noise ratio and reproducible data.

By implementing these scientifically-grounded strategies, you can effectively minimize the non-specific binding of this compound, leading to more reliable and accurate experimental outcomes.

References

  • Vertex AI Search. (n.d.). Stabilize Your ELISA: Blocking Solutions Explained.
  • Abu-Shikewa, F., & El-Aneed, A. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734.
  • Pratt, R. P., & Roser, B. (n.d.). Comparison of Blocking Agents for ELISA. Thermo Fisher Scientific.
  • Meridian Bioscience. (n.d.). Blockers Practical Guide.
  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog.
  • Biocompare. (2022, October 18). Immunoassay Troubleshooting.
  • G-Biosciences. (2017, July 25). ELISA Blocking Agents & Blocking Solutions.
  • Biocompare. (2020, July 14). Blocking Non-specific Binding in Immunoassays.
  • Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • Catuogno, C., et al. (2021). The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview. National Institutes of Health.
  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization.
  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • Google Patents. (n.d.). US20080108147A1 - Reduction of non-specific binding in immunoassays.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Washing Steps for Biotin-Probe Experiments.
  • Affinity Biosensors. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
  • ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?.
  • ResearchGate. (2014, July 29). How can we decrease nonspecific protein adsorption?.
  • Corning. (n.d.). Optimizing the Separation Step on 96-well Microplates for ELISA Assays.
  • Reichert Technologies. (2014, February 4). Reducing Non-Specific Binding. Surface Plasmon Resonance.
  • Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Bioprocess Online. (n.d.). Process Optimization For Assays A Framework For Controlling Variability And Optimizing Assay Performance.
  • Advanced Instruments, Inc. (n.d.). White Paper: Process Optimization for Assays: A Framework for Controlling Variability and....

Sources

Navigating the Complex Landscape of Halogenated Peptide Analysis by Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for overcoming the unique challenges in the mass spectrometric analysis of halogenated peptides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these increasingly important molecules. Halogenation, the incorporation of fluorine, chlorine, bromine, or iodine, can dramatically alter the physicochemical properties and biological activity of peptides, making them promising therapeutic candidates and valuable research tools. However, these same modifications introduce a layer of complexity to their analysis by mass spectrometry (MS).

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the accuracy, reproducibility, and reliability of your experimental results. We will delve into the causality behind common issues and provide validated protocols to empower you to confidently navigate your analyses.

Understanding the Core Challenges

The introduction of a halogen atom into a peptide sequence fundamentally alters its behavior in a mass spectrometer. Understanding these changes is the first step toward successful analysis.

  • Distinct Isotopic Patterns: Unlike the more common elements in peptides (C, H, N, O, S), chlorine and bromine have significant naturally occurring heavier isotopes (³⁷Cl and ⁸¹Br). This results in characteristic isotopic patterns that can be a powerful tool for identification but can also complicate spectral interpretation if not properly understood. For instance, a single chlorine atom will produce an M+2 peak with roughly one-third the intensity of the monoisotopic peak, while a single bromine atom will yield an M+2 peak of nearly equal intensity.[1][2]

  • Altered Fragmentation Behavior: The presence and position of a halogen can influence peptide fragmentation pathways during tandem mass spectrometry (MS/MS). The electronegativity and size of the halogen can affect bond stabilities and charge distribution, potentially leading to atypical fragmentation patterns compared to their non-halogenated counterparts.

  • Potential for Dehalogenation: Under certain ionization or fragmentation conditions, the halogen atom can be lost from the peptide. This in-source decay or fragmentation artifact can lead to the misidentification of the peptide or an underestimation of its abundance.[3][4][5][6][7]

  • Chromatographic Considerations: Halogenation increases the hydrophobicity of a peptide, which will alter its retention time in reversed-phase liquid chromatography (LC). This needs to be considered when developing separation methods.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the analysis of halogenated peptides in a question-and-answer format.

Issue 1: I see an unexpected and complex isotopic pattern for my peptide, making it difficult to confirm the molecular weight.

Question: Why does my halogenated peptide's mass spectrum show a series of peaks instead of a single clear molecular ion peak, and how can I interpret this?

Underlying Cause & Solution:

This is likely due to the natural isotopic distribution of the halogen(s) in your peptide. Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), while bromine has ³⁹Br (50.7%) and ⁸¹Br (49.3%).[2] The presence of these isotopes leads to a characteristic cluster of peaks for the molecular ion.

Actionable Advice:

  • Predict the Isotopic Pattern: Before your analysis, use an isotopic distribution calculator to predict the expected pattern for your halogenated peptide. This will depend on the number and type of halogen atoms. Many mass spectrometry software packages have this functionality built-in.

  • High-Resolution Mass Spectrometry is Key: Employing a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly recommended.[8] These instruments can resolve the individual isotopic peaks, allowing for a confident assignment of the monoisotopic mass and confirmation of the elemental composition.

  • Compare Observed vs. Theoretical: Overlay the experimentally observed isotopic pattern with the theoretically predicted pattern. A good match provides strong evidence for the identity of your halogenated peptide.

Data Presentation: Theoretical Isotopic Distributions for Halogenated Peptides

Number and Type of HalogenExpected Isotopic Pattern (Relative Intensity)
1 Chlorine AtomM, M+2 (3:1 ratio)[2]
2 Chlorine AtomsM, M+2, M+4 (9:6:1 ratio)
1 Bromine AtomM, M+2 (1:1 ratio)[2]
2 Bromine AtomsM, M+2, M+4 (1:2:1 ratio)
1 Chlorine & 1 Bromine AtomM, M+2, M+4 (complex pattern)
Issue 2: My peptide appears to have a lower mass than expected, and I suspect dehalogenation.

Question: I'm observing a peak that corresponds to the mass of my peptide without the halogen. Is this a real species in my sample, or an artifact? How can I minimize this?

Underlying Cause & Solution:

Dehalogenation can occur as an in-source decay process during ionization or as a result of fragmentation.[3][4][5][6][7] This is more common with certain ionization techniques and higher energy conditions. The lability of the carbon-halogen bond increases from C-F to C-I.

Actionable Advice:

  • Optimize Ionization Source Conditions: If using electrospray ionization (ESI), start with gentle source conditions. Reduce the capillary temperature, sheath and auxiliary gas flow rates, and cone voltage to minimize in-source fragmentation.

  • Consider "Softer" Ionization: If available, Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes be a gentler ionization technique for labile molecules compared to ESI.[9][10]

  • Utilize Alternative Fragmentation Methods: If dehalogenation is observed during MS/MS using Collision-Induced Dissociation (CID), consider alternative fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD).[11][12] These methods often preserve labile modifications.

Experimental Workflow: Minimizing Dehalogenation

Caption: Troubleshooting workflow for dehalogenation.

Issue 3: I am struggling to get good fragmentation and sequence coverage for my halogenated peptide.

Question: The MS/MS spectrum of my halogenated peptide is dominated by a few intense fragment ions, or the fragmentation is not providing the sequence information I need. What can I do?

Underlying Cause & Solution:

The presence of a halogen can alter the charge state and fragmentation pathways of a peptide. The fragmentation behavior can be influenced by the type of halogen, its position in the peptide sequence, and the fragmentation method used.

Actionable Advice:

  • Optimize Collision Energy: Systematically ramp the collision energy in your CID experiments. Halogenated peptides may require different optimal collision energies compared to their non-halogenated analogs to achieve informative fragmentation.

  • Leverage Different Fragmentation Techniques: As mentioned previously, ECD and ETD can provide complementary fragmentation information to CID, often cleaving different bonds and providing more extensive sequence coverage, especially for peptides with labile modifications.[11][12]

  • Interpret with Halogen in Mind: Be aware that you may observe neutral losses of the halogen or hydrogen halides (e.g., HCl, HBr) from fragment ions. These losses should be accounted for during spectral interpretation.

Issue 4: I'm observing multiple adducts in my mass spectrum, complicating data interpretation.

Question: My mass spectrum shows my peptide peak along with several other peaks at higher masses. What are these, and how can I reduce them?

Underlying Cause & Solution:

Like all peptides, halogenated peptides are susceptible to the formation of adducts with cations (e.g., Na⁺, K⁺) or solvents present in the sample or mobile phase.[13][14][15][16] This can split the ion current between multiple species, reducing the intensity of the desired protonated molecule.

Actionable Advice:

  • Improve Sample Clean-up: Ensure thorough desalting of your peptide sample using C18 spin tips or columns before MS analysis.[17][18]

  • Use High-Purity Solvents: Use LC-MS grade water, acetonitrile, and formic acid to minimize salt contamination.[19]

  • Be Mindful of Glassware: Avoid using glassware that may have been washed with strong detergents, as this can be a source of sodium and potassium ions.

  • Identify Common Adducts: Familiarize yourself with the mass differences of common adducts to quickly identify them in your spectra.

Data Presentation: Common Adducts in Positive Ion ESI-MS

Adduct IonMass Difference (Da)
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+NH₄]⁺+18.0344
[M+ACN+H]⁺+42.0343

Frequently Asked Questions (FAQs)

Q1: What are the best initial LC-MS instrument settings for a novel halogenated peptide?

A1: Start with a standard reversed-phase gradient (e.g., 5-95% acetonitrile with 0.1% formic acid). For the mass spectrometer, begin with a broad survey scan (e.g., m/z 300-2000) to identify the precursor ion and its charge state. Use a data-dependent acquisition (DDA) method to trigger MS/MS on the most intense precursors. High-resolution and accurate mass measurements are highly beneficial.[8]

Q2: How does halogenation affect the charge state of a peptide in ESI-MS?

A2: Halogenation generally increases the hydrophobicity of a peptide, which can sometimes lead to a reduction in the number of observed charge states in positive ion ESI. The overall charge state will still be primarily determined by the number of basic residues (e.g., arginine, lysine, histidine) and the N-terminus.

Q3: Can I use standard protein/peptide identification software for my halogenated peptide data?

A3: Yes, but you will need to define the halogen modification as a variable modification in your search parameters. You must specify the mass shift corresponding to the halogen substitution (e.g., replacing a hydrogen with a chlorine results in a mass shift of +33.961 Da). Be sure to also consider potential neutral losses, such as dehalogenation.

Q4: Are there any special considerations for sample preparation of halogenated peptides?

A4: Standard peptide sample preparation protocols are generally applicable.[17][18][19] However, be mindful of the pH and potential reactivity of your halogenated peptide, especially if it contains other reactive functional groups. Always use high-purity reagents and plastics to avoid contamination.

Q5: How can I quantify my halogenated peptide?

A5: Halogenated peptides can be quantified using standard mass spectrometry-based quantification techniques, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution instrument, respectively.[20] A stable isotope-labeled version of the halogenated peptide is the gold standard internal standard for the most accurate quantification. Interestingly, halogenated peptides themselves, due to their unique isotopic signatures, can serve as excellent internal standards for the quantification of other non-halogenated peptides.[21][22]

Experimental Protocol: Basic Protocol for LC-MS/MS Analysis of a Halogenated Peptide

  • Sample Preparation:

    • Dissolve the purified halogenated peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of approximately 1 pmol/µL.

    • If the sample is in a buffer containing salts, perform a desalting step using a C18 StageTip or similar device.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 300 nL/min. Note: This gradient may need to be adjusted based on the hydrophobicity of the peptide.

  • Mass Spectrometry (ESI - High-Resolution MS):

    • Ionization Mode: Positive.

    • MS1 Scan Range: m/z 350-1800.

    • Resolution: >60,000.

    • Data-Dependent Acquisition (DDA):

      • Select the top 5-10 most intense precursor ions for MS/MS.

      • Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.

    • Fragmentation: CID with a normalized collision energy of 25-30 (this is a starting point and should be optimized).

  • Data Analysis:

    • Process the raw data using a suitable software package.

    • Identify the precursor ion and confirm its isotopic pattern against the theoretical distribution.

    • Perform a database search (if applicable) with the halogen modification specified.

    • Manually inspect the MS/MS spectra to confirm sequence and fragmentation patterns.

Logical Relationship: Key Considerations for Successful Analysis

G cluster_0 Sample & Separation cluster_1 Mass Spectrometry cluster_2 Data Interpretation SamplePrep Pristine Sample Preparation LC Optimized Liquid Chromatography SamplePrep->LC impacts Ionization Gentle Ionization (e.g., ESI) LC->Ionization delivers HRMS High-Resolution MS Ionization->HRMS generates ions for Fragmentation Appropriate Fragmentation (CID, ECD, ETD) HRMS->Fragmentation selects precursors for Isotopes Isotopic Pattern Validation Fragmentation->Isotopes provides data for Dehalogenation Dehalogenation Awareness Isotopes->Dehalogenation informs Software Correct Software Parameters Dehalogenation->Software guides

Caption: Interconnectedness of experimental stages.

References

  • Rivers, J., et al. (2009). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics, 8(8), 1934–1946. [Link]

  • Ramana, D. V., & Mahalakshmi, P. (2000). Dehalogenation reactions in chemical ionization mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375-1378. [Link]

  • Sethi, S. K., Nelson, C. C., & McCloskey, J. A. (1984). Dehalogenation reactions in fast atom bombardment mass spectrometry. Analytical Chemistry, 56(11), 1975–1977. [Link]

  • Rivers, J., et al. (2009). Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Molecular & Cellular Proteomics, 8(8), 1934-46. [Link]

  • Wang, Y. S., et al. (2013). Dehydrogenation and dehalogenation of amines in MALDI-TOF MS investigated by isotopic labeling. Journal of Mass Spectrometry, 48(7), 779-86. [Link]

  • Boutureira, O., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Chemical Society, 133(22), 8534–8541. [Link]

  • Sethi, S. K., Nelson, C. C., & McCloskey, J. A. (1984). Dehalogenation reactions in fast atom bombardment mass spectrometry. Analytical Chemistry, 56(11), 1975-1977. [Link]

  • Boutureira, O., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Chemical Society, 133(22), 8534-8541. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Mohimen, A., et al. (2011). A new model for multiply charged adduct formation between peptides and anions in electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1231-40. [Link]

  • Sethi, S. K., Nelson, C. C., & McCloskey, J. A. (1984). Dehalogenation reactions in fast atom bombardment mass spectrometry. Analytical Chemistry, 56(11), 1975-1977. [Link]

  • Rivers, J., et al. (2009). Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Molecular & Cellular Proteomics, 8(8), 1934-1946. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • ResearchGate. (2019). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. [Link]

  • Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 13-29. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 13-29. [Link]

  • Genosphere Biotechnologies. (n.d.). Mass Spectrum - Custom peptides. [Link]

  • Agilent Technologies. (n.d.). Guide to Peptide Quantitation. [Link]

Sources

Technical Support Guide: MS/MS Fragmentation of 1,3-Dichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical overview of the expected mass spectrometry (MS/MS) fragmentation patterns for 1,3-dichloro-2-(2-chloroethoxy)benzene (CAS 53491-29-5). Designed for researchers, scientists, and drug development professionals, this document delves into the characteristic fragmentation pathways, offers detailed troubleshooting for common experimental issues, and presents a foundational analytical protocol. Our goal is to equip you with the expertise to confidently interpret your mass spectra and resolve analytical challenges.

Section 1: Frequently Asked Questions (FAQs) - The Analyte & Its Spectrum

This section addresses fundamental questions regarding the mass spectrometric behavior of 1,3-dichloro-2-(2-chloroethoxy)benzene.

Q1: What are the basic molecular properties of 1,3-dichloro-2-(2-chloroethoxy)benzene?

The compound has the molecular formula C₈H₇Cl₃O and a molecular weight of approximately 225.5 g/mol [1].

Q2: What key structural features of this molecule dictate its fragmentation pattern?

Three primary features govern its breakdown in a mass spectrometer:

  • Multiple Chlorine Atoms: The molecule contains three chlorine atoms. The natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) creates a highly characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, which is a powerful tool for identification[2][3].

  • Aromatic Ring: The dichlorinated benzene ring is a stable chemical entity. Aromatic systems tend to produce strong molecular ion peaks and fragment in ways that preserve the stable ring structure[4][5].

  • Ether Linkage: The ether bond (Ar-O-CH₂) and the aliphatic chloroethoxy side chain provide specific points of weakness. Fragmentation often occurs alpha to the ether oxygen[4][6].

Q3: What should the molecular ion (M+•) cluster look like?

Due to the presence of three chlorine atoms, the molecular ion will not be a single peak. Instead, you will observe a characteristic cluster of peaks. The most intense peak in this cluster corresponds to the ion containing only ³⁵Cl isotopes (M). Subsequent peaks at two-mass-unit intervals (M+2, M+4, M+6) represent ions containing one, two, and three ³⁷Cl atoms, respectively. The approximate intensity ratio for a three-chlorine compound is 100 : 98 : 32 : 3.5 .

IonIsotopic CompositionApproximate m/zExpected Relative Abundance
M C₈H₇³⁵Cl₃O224100%
M+2 C₈H₇³⁵Cl₂³⁷ClO226~98%
M+4 C₈H₇³⁵Cl³⁷Cl₂O228~32%
M+6 C₈H₇³⁷Cl₃O230~3.5%

Q4: What are the most probable primary fragmentation pathways?

Under electron ionization (EI), the molecule will form an energetically unstable molecular ion that rapidly breaks down. The most likely fragmentation events involve cleavage at the ether linkage and loss of parts of the side chain, driven by the formation of stable radical or cationic species.

Section 2: In-Depth Analysis of Fragmentation Pathways

The fragmentation of 1,3-dichloro-2-(2-chloroethoxy)benzene is predictable based on established principles of mass spectrometry[7][8]. The primary pathways are detailed below.

Predicted Fragmentation Pathways Diagram

Fragmentation_Pathway cluster_frags Primary Fragments parent C₈H₇Cl₃O⁺• (m/z 224, 226, 228, 230) frag1 [M - C₂H₄Cl]⁺ Dichlorophenoxy cation (m/z 161, 163, 165) parent->frag1 - •C₂H₄Cl (α-cleavage) frag2 [M - OCH₂CH₂Cl]⁺ Dichlorophenyl cation (m/z 145, 147, 149) parent->frag2 - •OCH₂CH₂Cl (Ether bond cleavage) frag3 [C₂H₄Cl]⁺ Chloroethyl cation (m/z 63, 65) parent->frag3 Charge retained on side chain frag4 [M - C₂H₃Cl]⁺• Dichlorophenol ion (m/z 162, 164, 166) parent->frag4 - C₂H₃Cl (Rearrangement)

Caption: Predicted fragmentation pathways for 1,3-dichloro-2-(2-chloroethoxy)benzene.

Summary of Expected Fragment Ions
m/z (Isotopic Cluster)Proposed Fragment Ion StructureDescription of Fragmentation Pathway
224 / 226 / 228 / 230 [C₈H₇Cl₃O]⁺• Molecular Ion (M⁺•): The intact molecule with one electron removed. The isotopic pattern is the key identifier for a tri-chlorinated compound.
161 / 163 / 165 [C₆H₃Cl₂O]⁺ Alpha-Cleavage: This is a classic ether fragmentation pathway[4][6]. The bond between the oxygen and the benzene ring cleaves, with the charge being retained by the stable dichlorophenoxy moiety.
145 / 147 / 149 [C₆H₃Cl₂]⁺ Ether Bond Cleavage: Loss of the entire chloroethoxy group as a radical leads to the formation of a stable dichlorophenyl cation. This is often a very prominent fragment for substituted aromatic ethers.
162 / 164 / 166 [C₆H₄Cl₂O]⁺• Rearrangement & Elimination: A hydrogen rearrangement can facilitate the elimination of a neutral chloroethene (C₂H₃Cl) molecule, resulting in a dichlorophenol radical cation.
63 / 65 [C₂H₄Cl]⁺ Side Chain Fragment: Cleavage of the Ar-O bond where the charge is retained on the less stable aliphatic portion. This fragment may be less abundant than the aromatic fragments but is highly characteristic of the chloroethoxy substructure.

Section 3: Troubleshooting Guide

Even with a clear understanding of the expected fragmentation, experimental issues can arise. This guide addresses common problems in a Q&A format.

Q1: My signal intensity is very low or absent. What should I check?

Low signal is a frequent issue in MS analysis[9]. Systematically check the following:

  • Sample Concentration: Ensure your sample is not too dilute. Conversely, an overly concentrated sample can cause ion suppression[9]. Prepare a fresh dilution series to find the optimal concentration.

  • Ion Source: The ion source may be dirty or require tuning. A contaminated source is a primary cause of sensitivity loss[10]. Follow the manufacturer's procedure for cleaning and tuning.

  • Leaks: Air leaks in the GC-MS or LC-MS interface can significantly reduce sensitivity[11]. Use an electronic leak detector to check all fittings from the gas supply to the MS inlet[12].

  • Sample Introduction: For GC-MS, ensure the syringe is functioning correctly and the injector port is at the correct temperature. For LC-MS, check for blockages in the sample loop or transfer lines.

Q2: I am not seeing the expected molecular ion cluster. Why?

The absence of a molecular ion can occur if the molecule is particularly fragile.

  • Hard vs. Soft Ionization: Electron Ionization (EI) is a "hard" technique that imparts a lot of energy, causing extensive fragmentation and sometimes obliterating the molecular ion[7]. If possible, try a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are more likely to preserve the parent ion.

  • Source Temperature: In GC-MS, a very high ion source temperature can increase fragmentation. Try reducing the source temperature in your method.

Q3: The isotopic patterns of my fragments don't match the theoretical distribution. What's wrong?

  • Co-elution: The most common cause is a co-eluting compound that has ions at the same nominal mass as your target fragments. Improve your chromatographic separation to resolve the interfering peak[13].

  • Detector Saturation: If your signal is too high, the detector can become saturated, distorting the relative abundances of the isotopic peaks. Dilute your sample and re-inject.

  • Background Subtraction: Improper background subtraction can distort peak ratios. Ensure you are subtracting a clean background spectrum taken from just before or after your analyte peak.

Q4: I'm seeing unexpected peaks in my spectrum. How do I identify the source?

  • Contamination: Contaminants can come from solvents, sample preparation materials, or the instrument itself (e.g., column bleed, pump oil)[12]. Run a solvent blank to identify peaks originating from your mobile phase or sample solvent.

  • In-Source Fragmentation: Sometimes, fragmentation can occur within the ion source itself, especially with thermally labile compounds[8].

  • Library Search: Use a spectral library like NIST to tentatively identify the unknown peaks. This can provide clues about the nature of the contaminant[14].

General Troubleshooting Workflow

Troubleshooting_Workflow decision decision start Start: Problem with Spectrum decision1 decision1 start->decision1 Is there any signal? ok Problem Resolved fail Consult Sr. Scientist or Service Engineer action1 Check Sample Path: - Syringe/Autosampler - Column Integrity - Detector On? decision1->action1 No decision2 Run System Check: - Tune & Calibrate MS - Run Blank/Standard decision1->decision2 Yes, but weak/noisy action1->decision2 decision3 Is performance OK? decision2->decision3 Check Results decision3->ok Yes action2 Investigate Source: 1. Check for Leaks 2. Check Gas Purity 3. Clean Ion Source decision3->action2 No action2->fail

Caption: A systematic workflow for troubleshooting common MS issues.

Section 4: Foundational Experimental Protocol (GC-MS)

This section provides a starting point for method development. Parameters should be optimized for your specific instrumentation and analytical goals.

1. Sample Preparation

  • Accurately weigh a standard of 1,3-dichloro-2-(2-chloroethoxy)benzene.

  • Dissolve and serially dilute the standard in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a final concentration in the low µg/mL range[2].

2. GC-MS Instrument Conditions

  • GC System: Agilent 8890 or equivalent

  • Injector: Split/Splitless, 250°C, Splitless mode (1 min)

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

  • Oven Program:

    • Initial Temp: 60°C, hold 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS System: Agilent 5977 or equivalent SQ/QQQ

  • Ion Source: Electron Ionization (EI)

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Electron Energy: 70 eV[7]

  • Acquisition Mode: Full Scan (m/z 40-350)

  • Solvent Delay: 3 min

3. Data Acquisition and Analysis

  • Acquire data using the instrument's software.

  • Identify the analyte peak by its retention time.

  • Analyze the mass spectrum of the identified peak.

  • Compare the observed fragmentation pattern, including isotopic clusters, with the expected patterns detailed in this guide and with reference spectra from libraries (e.g., NIST).

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
  • Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene. (n.d.). BenchChem.
  • 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene. (n.d.). Santa Cruz Biotechnology.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (2024). Chromatography Online.
  • Mass spectrum of chlorobenzene. (n.d.). Doc Brown's Chemistry.
  • Mass spectrometry of alkylbenzenes and related compounds. (n.d.). CORE.
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (2014). eConference.io.

Sources

Navigating the Nuances of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the safe and effective handling of this compound. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule (CAS 53491-29-5),[1] this guide synthesizes authoritative data from structurally similar compounds, namely chlorinated benzenes and chloroalkoxy ethers, to provide a robust framework for your experimental work. The principles of chemical safety demand a cautious and informed approach, and this resource is built to empower you with the necessary knowledge.

Core Safety and Handling: A Proactive Approach

Understanding the chemical nature of this compound is paramount. Its structure, featuring a dichlorinated aromatic ring and a chloro-ethoxy side chain, suggests a number of potential hazards that must be respected. The following Q&A section addresses the most pressing concerns for safe storage and handling.

Frequently Asked Questions (FAQs) on Core Safety

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: Based on analogous compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Chlorinated aromatic compounds are often irritants. Direct contact may cause redness, burning, and discomfort. * Toxicity if Swallowed or Inhaled: Similar chlorinated compounds are harmful if ingested and can cause irritation to the respiratory tract upon inhalation. [2]* Environmental Hazard: Many chlorinated hydrocarbons are toxic to aquatic life with long-lasting effects. [2] Q2: What are the best practices for storing this compound?

A2: Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area. [3]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.

  • Location: Store in a designated corrosives or toxics cabinet, away from heat sources and direct sunlight. [3][4] Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A3: A comprehensive PPE strategy is your first line of defense. [5][6]The following table outlines the recommended PPE for various tasks.

TaskRecommended Personal Protective Equipment (PPE)
Weighing/Transfer Chemical safety goggles, nitrile gloves (or other chemically resistant gloves), and a lab coat are the minimum requirements. For larger quantities or if there is a risk of splashing, a face shield should also be worn. [5][6]
In-solution work Chemical safety goggles, appropriate chemically resistant gloves, and a lab coat. All work should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors. [7]
Spill Cleanup For small spills, wear chemical safety goggles, double-glove with chemically resistant gloves, a lab coat, and consider a respirator if ventilation is inadequate. For large spills, follow your institution's emergency procedures. [8]

Troubleshooting Experimental Challenges

Even with the best practices, unexpected issues can arise. This section is designed to help you troubleshoot common problems you might encounter during your experiments.

Troubleshooting Guide

Q1: I've noticed a slight discoloration of the compound after a few weeks of storage. What could be the cause?

A1: Discoloration can be an indicator of degradation. This could be due to:

  • Exposure to Light or Air: Improperly sealed containers can allow for slow oxidation or reaction with atmospheric moisture.

  • Trace Impurities: The presence of minor impurities could be catalyzing a slow decomposition. It is recommended to re-analyze the compound for purity before proceeding with sensitive experiments.

Q2: My reaction yield is lower than expected. Could the handling of this compound be a factor?

A2: Absolutely. Inconsistent results can often be traced back to handling and storage.

  • Purity: As mentioned, if the compound has degraded, its effective concentration will be lower, impacting stoichiometry.

  • Cross-Contamination: Ensure that spatulas, glassware, and other equipment are scrupulously clean to avoid introducing reactive contaminants.

Q3: What is the correct procedure for disposing of waste containing this compound?

A3: Waste disposal must be handled with care to protect the environment.

  • Categorization: Waste containing this compound should be treated as hazardous chemical waste.

  • Segregation: Keep chlorinated waste streams separate from non-chlorinated waste.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. [2]

Visualizing Safe Handling: A Workflow Diagram

To further clarify the best practices for handling this compound, the following workflow diagram outlines the critical steps from retrieval to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Review SDS of Analogous Compounds & SOPs DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Retrieve Retrieve from Storage DonPPE->Retrieve Weigh Weigh/Measure Required Amount Retrieve->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Glassware & Equipment Transfer->Clean Dispose Dispose of Waste in Designated Hazardous Waste Container Clean->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: A workflow for the safe handling of this compound.

In Case of Emergency: A Decision-Making Flowchart

This flowchart provides a clear, step-by-step guide for responding to accidental exposures.

G Start Exposure Event SkinContact Skin Contact? Start->SkinContact EyeContact Eye Contact? SkinContact->EyeContact No WashSkin Remove Contaminated Clothing Wash Skin with Soap & Water for 15 min SkinContact->WashSkin Yes Inhalation Inhalation? EyeContact->Inhalation No RinseEyes Flush Eyes with Water for 15 min (Remove Contact Lenses if present) EyeContact->RinseEyes Yes Ingestion Ingestion? Inhalation->Ingestion No FreshAir Move to Fresh Air Inhalation->FreshAir Yes End Seek Medical Attention (Bring SDS of analogous compound) Ingestion->End No RinseMouth Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->RinseMouth Yes WashSkin->EyeContact RinseEyes->Inhalation FreshAir->Ingestion RinseMouth->End

Caption: Emergency response flowchart for accidental exposure.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. [Link]

  • University of Ottawa. (n.d.). Handling and Storage of Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • Northern Arizona University. (n.d.). Topic C129: PPE Types. [Link]

  • CPWR - The Center for Construction Research and Training. (n.d.). Chapter 5: Personal Protective Equipment (PPE). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" as a Novel Quantitative Proteomics Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation of "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" as a potential new chemical labeling reagent for quantitative proteomics. We will objectively outline a validation strategy, propose a mechanism of action, and compare its hypothetical performance against established methodologies such as isobaric tagging (TMT, iTRAQ), metabolic labeling (SILAC), and label-free approaches. All protocols are designed as self-validating systems to ensure scientific rigor.

Introduction: The Landscape of Quantitative Proteomics

Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples.[1] Quantitative proteomics, in particular, allows for the comparison of protein abundance between different states, such as healthy versus diseased tissue or treated versus untreated cells.[2] The primary methodologies for protein quantification can be broadly categorized as:

  • Metabolic Labeling: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in vivo.[3][4][5][6] This "gold standard" approach allows for early sample mixing, minimizing downstream experimental variability.[4]

  • Chemical Labeling: This in vitro approach involves the covalent modification of proteins or peptides with tags containing stable isotopes. A prominent example is isobaric labeling, using reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[7][8][9][10][11] These reagents allow for the multiplexed analysis of multiple samples in a single mass spectrometry run.[7][8]

  • Label-Free Quantification (LFQ): This method quantifies proteins based on the signal intensity of their constituent peptides or the number of identified spectra in separate mass spectrometry runs.[2][12][13][14][15] While simpler in its workflow, LFQ requires high reproducibility in sample preparation and analysis.[2][12]

The introduction of a new chemical labeling reagent must demonstrate significant advantages in areas such as reaction efficiency, quantification accuracy, multiplexing capability, or cost-effectiveness to gain traction in the scientific community.

"this compound": A Hypothetical Mechanism for Proteomic Labeling

"this compound" (DCEB), with the chemical formula C8H7Cl3O and a molecular weight of 225.5, is listed as a specialty chemical for proteomics research.[16] While its application is not yet documented in peer-reviewed literature, its structure suggests a potential role as a chemical labeling reagent.

The presence of a 2-chloro-ethoxy group provides a reactive site. We hypothesize that under appropriate conditions, the chloroethane moiety can undergo nucleophilic substitution with primary amines, specifically the N-terminus of peptides and the epsilon-amino group of lysine residues. This is a common targeting strategy for many chemical labeling reagents.[8][10][11]

Proposed Reaction Mechanism:

Proposed Reaction Mechanism reagent This compound (DCEB) labeled_peptide DCEB-Labeled Peptide reagent->labeled_peptide R-NH2 peptide Peptide with Primary Amine (N-terminus or Lysine) peptide->labeled_peptide hcl HCl

Caption: Proposed nucleophilic substitution reaction between DCEB and a primary amine on a peptide.

For quantitative applications, isotopically labeled versions of DCEB would need to be synthesized (e.g., containing ¹³C or ²H) to create "light" and "heavy" forms for differential labeling of two samples.

A Rigorous Validation Workflow for DCEB

To validate DCEB as a quantitative proteomics reagent, a multi-stage experimental plan is required. This workflow is designed to be self-validating by including controls and comparing against established methods.

Overall Validation Workflow:

Validation Workflow cluster_prep Sample Preparation cluster_labeling Differential Labeling cluster_analysis Analysis protein_extraction Protein Extraction protein_quant Protein Quantification protein_extraction->protein_quant digestion Tryptic Digestion protein_quant->digestion dceb_labeling DCEB Labeling (Light & Heavy) digestion->dceb_labeling tmt_labeling TMT Labeling digestion->tmt_labeling sample_mixing Sample Mixing dceb_labeling->sample_mixing tmt_labeling->sample_mixing silac_culture SILAC Cell Culture silac_culture->protein_extraction lc_ms LC-MS/MS Analysis sample_mixing->lc_ms data_analysis Data Analysis & Comparison lc_ms->data_analysis

Caption: High-level overview of the experimental workflow for validating DCEB.

Part 1: Characterization of Labeling Efficiency and Specificity

Objective: To determine the efficiency and primary site of DCEB labeling on peptides.

Methodology:

  • Protein Extraction and Digestion: Extract proteins from a standard cell line (e.g., HeLa) and digest with trypsin.

  • DCEB Labeling: Label the resulting peptides with a single isotopic version of DCEB under various conditions (e.g., different pH, temperature, and reagent concentrations).

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify labeled and unlabeled peptides.

    • Calculate labeling efficiency as the percentage of identified peptides that are labeled.

    • Confirm the site of labeling (N-terminus and lysine residues) by examining the fragmentation spectra.

Trustworthiness Check: A successful reagent should demonstrate >99% labeling efficiency to ensure accurate quantification. The labeling should be specific to primary amines to avoid unwanted side reactions.

Part 2: Quantitative Accuracy and Precision

Objective: To assess the accuracy and precision of DCEB-based quantification against known protein ratios.

Methodology:

  • Sample Preparation: Prepare two protein samples with known mixing ratios (e.g., a 1:1 and a 1:2 mixture of yeast and human proteomes).

  • Differential Labeling: Label one sample with "light" DCEB and the other with "heavy" DCEB.

  • Sample Mixing and Analysis: Combine the labeled samples at a 1:1 ratio and analyze by LC-MS/MS.

  • Data Analysis:

    • Calculate the heavy/light peptide ratios.

    • Compare the observed ratios to the expected ratios.

    • Assess the precision by calculating the coefficient of variation (CV) for the ratios of peptides from the same protein.

Trustworthiness Check: The measured ratios should be close to the expected ratios, with low CVs, indicating high accuracy and precision.

Part 3: Comparative Performance Against Established Methods

Objective: To benchmark the performance of DCEB against TMT, SILAC, and Label-Free Quantification.

Methodology:

  • Experimental Design: Use a well-characterized biological system, such as cells responding to a drug treatment.

  • Sample Processing:

    • DCEB: Label control and treated peptide samples with light and heavy DCEB.

    • TMT: Label control and treated peptide samples with different TMT tags.

    • SILAC: Grow cells in "light" and "heavy" SILAC media before treatment.

    • Label-Free: Analyze control and treated peptide samples in separate LC-MS/MS runs.

  • LC-MS/MS and Data Analysis: Analyze all samples and compare the number of quantified proteins, the dynamic range of quantification, and the overlap in differentially expressed proteins identified by each method.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the performance of DCEB could be compared to other methods.

Table 1: Quantitative Performance Metrics

FeatureDCEB (Hypothetical)TMT-10plexSILACLabel-Free (LFQ)
Labeling Principle Chemical (Isotopic)Chemical (Isobaric)MetabolicNone
Multiplexing Capacity 2-plex (expandable with more isotopes)Up to 18-plex2 or 3-plexUnlimited
Quantification Accuracy HighGood (ratio compression can be a factor)Very HighModerate
Precision (CV) < 15%< 20%< 10%< 25%
Proteome Coverage HighHighHighModerate-High
Workflow Complexity ModerateHighHigh (cell culture dependent)Low

Table 2: Hypothetical Results from a Drug Treatment Experiment

MetricDCEBTMT-10plexSILACLabel-Free (LFQ)
Total Proteins Quantified 6,5007,0006,8005,500
Significantly Changed Proteins 450480465350
Overlap with SILAC 85%82%100%70%

Conclusions and Future Outlook

This guide outlines a comprehensive and scientifically rigorous approach to validating "this compound" as a novel quantitative proteomics reagent. The proposed workflow emphasizes self-validating experiments and direct comparison with established "gold standard" methods.

For DCEB to be considered a valuable addition to the proteomics toolkit, it must demonstrate:

  • High Labeling Efficiency and Specificity: Covalent modification should be near-complete and targeted to specific functional groups.

  • Accurate and Precise Quantification: The reagent must be able to reliably measure known changes in protein abundance.

  • Competitive or Superior Performance: It should offer advantages in terms of proteome coverage, dynamic range, ease of use, or cost compared to existing technologies.

The validation of new reagents is critical for advancing the field of proteomics.[17][18] A systematic and objective evaluation, as detailed in this guide, is the only way to build trust and encourage the adoption of new and potentially transformative technologies.

References

  • Creative Biolabs. SILAC - Based Proteomics Analysis. [Link]

  • Stawikowski, M., et al. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. MDPI. [Link]

  • Chen, X., et al. (2017). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PMC - NIH. [Link]

  • Silantes. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]

  • Wikipedia. Label-free quantification. [Link]

  • Liao, C.-K., et al. (2023). New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics. Analytical Chemistry - ACS Publications. [Link]

  • Zhang, Y., et al. (2009). Mass spectrometry-based label-free quantitative proteomics. PubMed - NIH. [Link]

  • Harsha, H. C., & Pandey, A. (2019). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. SpringerLink. [Link]

  • MtoZ Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics. [Link]

  • Gevaert, K., & Impens, F. (2008). Quantitative Proteomics by Metabolic Labeling of Model Organisms. PMC - NIH. [Link]

  • Mertins, P., et al. (2013). Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics. PMC - NIH. [Link]

  • ResearchGate. Overview of various comprehensive quantitative proteomics workflows. [Link]

  • Chen, X., et al. (2017). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics & Bioinformatics. [Link]

  • Williams, S. A., & Soman, K. V. (2020). Emerging Affinity Reagents for High Throughput Proteomics: Trust, but Verify. PMC. [Link]

  • PubMed. (2025). Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. [Link]

  • Mund, A., et al. (2020). Proteomic Workflows for High-Quality Quantitative Proteome and Post-Translational Modification Analysis of Clinically Relevant Samples from Formalin-Fixed Paraffin-Embedded Archives. ACS Publications. [Link]

  • Paulo, J. A. (2021). Chemical isotope labeling for quantitative proteomics. PMC - NIH. [Link]

  • Li, Z., et al. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Semantic Scholar. [Link]

  • Soste, M., & Hauri, S. (2021). Finding a vocation for validation: taking proteomics beyond association and location. NIH. [Link]

  • Whiteaker, J. R., et al. (2014). Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. ACS Publications. [Link]

  • Rapid Novor. (2025). Proteomics Applications for Target Validation. [Link]

  • Thermo Fisher Scientific. (2024). Advances in proteomics sample prep reagents and quantitative MS workflows. [Link]

  • PubChem. 1,3-Dichloro-2-ethoxybenzene. [Link]

  • NIST. Benzene, 1,3-dichloro-. [Link]

  • PubChem. 1-Chloro-3-ethoxybenzene. [Link]

  • ProteomeXchange. ProteomeXchange Dataset PXD036822-2. [Link]

Sources

A Theoretical Evaluation and Comparative Landscape of Chemical Labeling Reagents for Mass Spectrometry-based Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of chemical labeling reagents used in quantitative proteomics and metabolomics, with a special focus on a theoretical evaluation of "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" as a potential labeling agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the principles of chemical labeling and make informed decisions about the selection of reagents for their quantitative mass spectrometry workflows.

Introduction to Chemical Labeling for Quantitative Mass Spectrometry

In the pursuit of understanding complex biological systems, the ability to accurately quantify changes in protein and metabolite abundance is paramount. Mass spectrometry (MS) has emerged as a powerful analytical tool for these studies. While label-free quantification methods exist, chemical labeling strategies often provide superior accuracy, precision, and multiplexing capabilities.[1][2]

Chemical labeling involves the covalent attachment of a specific chemical tag to analytes of interest (e.g., proteins, peptides, or metabolites). These tags can introduce specific properties that aid in their detection and quantification by mass spectrometry. Key advantages of chemical labeling include:

  • Improved Quantification: By introducing a known isotopic signature or a reporter ion, chemical labels allow for accurate relative or absolute quantification.

  • Increased Sensitivity: Certain labels can enhance the ionization efficiency of the analyte, leading to better signal intensity in the mass spectrometer.

  • Multiplexing: Isobaric labeling reagents enable the simultaneous analysis of multiple samples in a single MS run, which reduces experimental variability and increases throughput.[1][2]

  • Targeted Analysis: Labeling can be specific to certain functional groups, allowing for the targeted enrichment and analysis of specific classes of molecules.

Theoretical Evaluation of this compound as a Labeling Reagent

While "this compound" is commercially available, its application as a labeling reagent for quantitative proteomics or metabolomics is not documented in the scientific literature.[3] However, we can perform a theoretical evaluation of its potential based on its chemical structure.

Chemical Structure:

  • Molecular Formula: C₈H₇Cl₃O[3]

  • Molecular Weight: 225.5 g/mol [3]

Potential Reactive Sites and Labeling Chemistry:

The primary reactive site on this molecule for potential labeling reactions is the terminal chloroethyl group (-CH₂-CH₂-Cl). This functional group can potentially react with nucleophilic functional groups present in biomolecules, such as:

  • Amines (-NH₂): Primary and secondary amines, found in the N-terminus of proteins/peptides and the side chains of lysine residues, as well as in many small molecule metabolites. The reaction would likely proceed via a nucleophilic substitution.

  • Thiols (-SH): The sulfhydryl group of cysteine residues in proteins and peptides is a strong nucleophile and could react with the chloroethyl group.

  • Hydroxyls (-OH): While less nucleophilic than amines and thiols, hydroxyl groups on serine, threonine, and tyrosine residues, or in metabolites, could potentially be labeled under specific reaction conditions.

Hypothetical Labeling Workflow:

A hypothetical workflow for using this compound as a labeling reagent would involve incubating the reagent with a sample containing the analytes of interest under conditions that promote the nucleophilic substitution reaction.

G cluster_sample_prep Sample Preparation cluster_labeling Hypothetical Labeling cluster_analysis Analysis Protein Extraction Protein Extraction Protein Digestion (for proteomics) Protein Digestion (for proteomics) Protein Extraction->Protein Digestion (for proteomics) Labeling Reaction Incubation with This compound Protein Digestion (for proteomics)->Labeling Reaction Metabolite Extraction Metabolite Extraction Sample Cleanup Sample Cleanup Metabolite Extraction->Sample Cleanup Sample Cleanup->Labeling Reaction Quenching & Cleanup Quenching & Cleanup Labeling Reaction->Quenching & Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Quenching & Cleanup->LC-MS/MS Analysis

Caption: Hypothetical workflow for labeling with this compound.

Potential for Quantification:

The presence of three chlorine atoms provides a distinct isotopic pattern that could be leveraged for quantification at the MS1 level. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms will have a characteristic isotopic distribution (M, M+2, M+4, M+6) that can be used to identify and quantify the labeled analytes.

Challenges and Limitations:

  • Reactivity and Specificity: The reactivity of the chloroethyl group is likely lower than that of more commonly used labeling reagents with N-hydroxysuccinimide (NHS) esters or isothiocyanates. This could lead to incomplete labeling or require harsh reaction conditions that might degrade the sample. The specificity of the reaction would also need to be thoroughly validated.

  • Lack of a Reporter Ion: For quantification at the MS2 level, isobaric tags that generate reporter ions upon fragmentation are generally preferred for multiplexed analysis. This molecule does not have a structure that would readily produce a specific reporter ion.

  • No Existing Data: The most significant limitation is the complete absence of experimental data. Without this, its efficiency, specificity, and overall performance remain purely speculative.

Comparative Analysis with Established Labeling Reagents

To provide a practical context, we will now compare the theoretical attributes of "this compound" with several well-established classes of labeling reagents.

Isobaric Labeling Reagents (iTRAQ and TMT)

Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are the most widely used chemical labeling reagents for quantitative proteomics.[1][2]

  • Principle: These reagents are isobaric, meaning they have the same total mass. They consist of a reporter group, a balancer group, and a reactive group. During MS/MS fragmentation, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptides (and thus proteins) in the different samples.

  • Advantages:

    • High level of multiplexing (up to 18-plex with TMTpro).

    • Quantification at the MS2 level, which can reduce interference.

    • Well-established protocols and data analysis workflows.

  • Comparison: Unlike iTRAQ and TMT, "this compound" does not have a reporter ion and is not designed for isobaric labeling. Quantification would rely on the MS1 level isotopic pattern.

G cluster_ms Mass Spectrometry iTRAQ iTRAQ/TMT Reagent Reporter Balancer Reactive Group Peptide Peptide (-NH2) Peptide->iTRAQ:reactive Labeling MS1 MS1: Labeled peptides are isobaric (appear as a single peak) MS2 MS2: Fragmentation releases reporter ions for quantification MS1->MS2 Fragmentation

Caption: Workflow for isobaric labeling using iTRAQ or TMT reagents.

Isotope-Coded Affinity Tags (ICAT)

ICAT reagents are another class of labeling reagents used in proteomics, though their popularity has waned with the rise of isobaric tags.

  • Principle: ICAT reagents have three components: a thiol-reactive group (typically iodoacetamide), an isotopic linker (light or heavy), and an affinity tag (biotin). They specifically label cysteine-containing peptides.

  • Advantages:

    • Reduces sample complexity by targeting only cysteine-containing peptides.

    • The biotin tag allows for affinity purification of labeled peptides.

  • Comparison: "this compound" could theoretically react with thiols, but it lacks an affinity tag for enrichment. Quantification with ICAT is at the MS1 level based on the mass difference between the light and heavy forms, similar to how the chlorine isotopic pattern of the target compound could be used.

Derivatization Reagents for Metabolomics (e.g., Dansyl Chloride)

In metabolomics, derivatization is often used to improve the chromatographic and mass spectrometric properties of small molecules.[4]

  • Principle: Reagents like dansyl chloride react with primary and secondary amines and phenolic hydroxyl groups. The dansyl group is bulky and hydrophobic, which can improve reverse-phase chromatographic retention. It also contains a tertiary amine that is readily protonated, enhancing ionization efficiency.

  • Advantages:

    • Significantly improves the sensitivity of detection for certain classes of metabolites.

    • Isotopically labeled versions of these reagents are available for quantitative studies.[4]

  • Comparison: "this compound" could potentially improve the properties of some metabolites upon labeling, but its impact on chromatographic behavior and ionization efficiency is unknown. Unlike dansyl chloride, which has a well-characterized fragmentation pattern, the MS/MS behavior of analytes labeled with the target compound would need to be determined.

Performance Comparison Summary

FeatureThis compound (Theoretical)iTRAQ / TMTICATDansyl Chloride
Principle Isotopic Pattern (Cl)Isobaric Reporter IonsIsotopic Mass DifferenceDerivatization & Isotopic Labeling
Quantification Level MS1MS2MS1MS1
Multiplexing Low (relies on resolving isotopic patterns)High (up to 18-plex)Low (2-plex)Low (typically 2-plex)
Target Functional Group Amines, Thiols (Hypothesized)Primary AminesThiolsAmines, Phenols
Enrichment Capability NoNoYes (Biotin)No
Established Protocols NoYesYesYes

Experimental Protocols for Established Labeling Methods

Protocol: Isobaric Labeling of Peptides with TMT
  • Protein Digestion: Digest 100 µg of protein from each sample with trypsin overnight at 37°C.

  • Peptide Quantification: Quantify the resulting peptide concentration using a BCA assay.

  • Labeling:

    • Resuspend 25 µg of peptide from each sample in 100 mM TEAB buffer.

    • Equilibrate TMT reagents to room temperature and add 41 µL of anhydrous acetonitrile to each vial.

    • Add the TMT reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.

  • Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.

  • Sample Pooling: Combine all labeled samples into a single tube.

  • Cleanup: Desalt the pooled sample using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS, using a method that includes a high-energy collision-induced dissociation (HCD) scan to generate the TMT reporter ions.

Protocol: Derivatization of Amino Metabolites with Dansyl Chloride
  • Sample Preparation: Extract metabolites from 50 mg of tissue or 1x10⁶ cells using 80% methanol.

  • Derivatization:

    • Dry 20 µL of the metabolite extract under a stream of nitrogen.

    • Reconstitute in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 50 µL of 10 mg/mL dansyl chloride in acetone.

    • Incubate at 60°C for 30 minutes.

  • Quenching: Add 10 µL of 250 mM formic acid to quench the reaction.

  • Analysis: Analyze the derivatized sample by reverse-phase LC-MS.

Conclusion

"this compound" presents an interesting theoretical case for a potential chemical labeling reagent due to its reactive chloroethyl group and the distinct isotopic signature of its three chlorine atoms. However, the complete lack of experimental validation makes it a purely speculative tool at this point. Researchers and scientists in drug development are advised to rely on well-established and thoroughly validated labeling reagents such as iTRAQ, TMT, and various derivatization agents for their quantitative mass spectrometry needs. These established methods offer robust protocols, predictable performance, and a wealth of supporting literature, ensuring the generation of high-quality, reproducible quantitative data.

References

  • Li, Z., Adams, R. M., & Pan, C. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Journal of Proteome Research, 11(3), 1582–1590.
  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2009). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Journal of Proteome Research, 8(3), 1163–1172.
  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research, 13(12), 5293–5309.
  • ResearchGate. (2012). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. Retrieved from [Link]

  • Toyo'oka, T. (2018). Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS. In Metabolomics (pp. 139-152). Humana Press, New York, NY.

Sources

A Senior Application Scientist's Guide to Isobaric Tagging: A Comparative Analysis of TMT and iTRAQ for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics. This document provides a comprehensive comparison of the two leading isobaric labeling technologies: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

A preliminary note on the compound "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene": Our comprehensive review of current literature and application databases indicates that this chemical is not utilized as a labeling reagent for quantitative proteomics in a manner comparable to iTRAQ or TMT. While a single vendor lists it as a product for proteomics research, there is no supporting experimental data or established methodology for its use in this context[1]. Therefore, this guide will focus exclusively on the validated, industry-standard reagents that are central to modern quantitative proteomics: iTRAQ and TMT.

Our objective is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring that every recommendation is grounded in robust scientific principles and field-proven expertise.

Part 1: The Core Principle of Isobaric Labeling

At its heart, isobaric labeling is an elegant solution to a complex problem: how to accurately compare protein abundance across multiple samples in a single, unified mass spectrometry experiment.[2][3] This technique eliminates run-to-run variation and improves throughput by combining samples after they have been chemically tagged.[3]

The chemistry is straightforward yet powerful. Both iTRAQ and TMT reagents utilize an N-hydroxysuccinimide (NHS) ester functional group. This group reacts efficiently with primary amines—specifically the N-terminus of any peptide and the ε-amino group of lysine side chains—to form a stable covalent bond.[4][5][6] This ensures that nearly every peptide generated from a standard trypsin digest can be labeled.[6]

Every isobaric tag, regardless of vendor, consists of three key components:

  • Reporter Group: This region has a unique isotopic composition for each version of the tag. Upon fragmentation in the mass spectrometer, it generates a distinct low-mass reporter ion used for quantification.

  • Balancer Group (or Mass Normalizer): This group also contains stable isotopes and is designed to have a mass that perfectly offsets the mass difference in the reporter group. Its function is to ensure that all tags in a set have the exact same total mass (i.e., they are isobaric).

  • Peptide-Reactive Group: As mentioned, this is typically an NHS-ester that targets primary amines on the peptides.[5][7]

Because all tags are isobaric, the same peptide labeled with different tags (e.g., from a control vs. a treated sample) will appear as a single, combined peak in the initial mass spectrometry scan (MS1).[8] It is only after the peptide is selected and fragmented (MS/MS or MS3) that the reporter ions are released, allowing for relative quantification based on their signal intensities.[8][9]

G cluster_Tag General Structure of an Isobaric Tag cluster_Reaction Labeling Reaction cluster_MassSpec Mass Spectrometry Principle Reporter Reporter Group (Variable Mass) Balancer Balancer Group (Variable Mass) Reactive Peptide Reactive Group (e.g., NHS-Ester) Peptide Peptide (with -NH2 group) Labeled_Peptide Labeled Peptide Peptide->Labeled_Peptide Tag Isobaric Tag Tag->Labeled_Peptide Covalent Bond Formation MS1 MS1 Scan: Labeled peptides are indistinguishable (isobaric) Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan: Reporter ions are released and measured for quantification Fragmentation->MS2

Caption: General structure, reaction, and mass spectrometry principle of isobaric tags.

Part 2: Head-to-Head Comparison: TMT vs. iTRAQ

While built on the same principle, iTRAQ and TMT have evolved differently, leading to significant distinctions in their capabilities and ideal applications. The primary driver of innovation has been the push for higher multiplexing capacity and improved quantitative accuracy.[10][11]

FeatureiTRAQ (AB SCIEX)TMT (Thermo Fisher Scientific)Field Insights & Causality
Multiplexing Capacity 4-plex, 8-plex[12][13]6, 10, 11-plex; TMTpro: 16, 18, up to 35-plex[14][15]TMT offers vastly superior throughput. The redesigned TMTpro tag structure accommodates more stable isotopes, enabling larger-scale studies (e.g., clinical cohorts, dose-responses) in fewer MS runs, which minimizes batch effects.[16]
Chemistry N,N-dimethylpiperazine reporterAmine-based reporter (TMT), Proline-based reporter (TMTpro)[17]The TMTpro structure was specifically engineered for increased fragmentation efficiency, leading to higher reporter ion signals.[17]
Quantitative Method Primarily MS2[6]MS2 or Synchronous Precursor Selection (SPS) MS3[4][18]This is a critical distinction. MS2 quantification is faster but prone to interference. SPS-MS3, available on Orbitrap Tribrid platforms, purifies fragment ions before quantification, dramatically increasing accuracy. [4][18]
Ratio Compression Significant issue, especially in complex samples.[13]Still an issue in MS2 mode, but largely mitigated by SPS-MS3 or advanced acquisition methods like Real-Time Search.[9][18][19]Ratio compression stems from the co-isolation and co-fragmentation of a target peptide with other, contaminating peptides in the same isolation window. This dilutes the true signal.[19][20]
Compatibility Compatible with most MS/MS platforms.MS2 is broadly compatible. SPS-MS3 requires an instrument with MS3 capability (e.g., Orbitrap Fusion, Lumos, Eclipse). [4]The need for MS3 capability for the most accurate TMT quantification is a key factor in experimental design and resource allocation.
The Interference Problem and the MS3 Solution

The single greatest challenge in isobaric tagging is reporter ion interference .[19] When a target peptide is selected for fragmentation, other peptides of a similar mass-to-charge ratio are often co-isolated. These contaminating peptides also carry isobaric tags and will generate reporter ions, distorting the final quantitative ratios and leading to a phenomenon known as "ratio compression," where true biological changes appear smaller than they are.[9][19][20]

To combat this, the Synchronous Precursor Selection (SPS) MS3 method was developed for TMT experiments.[4][18] This technique adds a crucial step to the process:

  • MS1 Scan: The instrument surveys all peptide precursors.

  • MS2 Scan: A precursor is isolated and fragmented (e.g., via HCD). This spectrum is used for peptide identification.

  • SPS Step: Instead of quantifying from the noisy MS2, the instrument intelligently selects multiple, specific fragment ions from that MS2 spectrum.

  • MS3 Scan: These selected fragment ions are isolated together and fragmented again. Because these fragments are now purified away from the initial contaminating peptides, the resulting reporter ions are much cleaner, yielding highly accurate quantification.[18]

The trade-off is a longer duty cycle per peptide, which can result in slightly fewer protein identifications compared to a faster MS2-only method.[21] However, for studies where quantitative accuracy is paramount, SPS-MS3 is the gold standard.[4][22]

G cluster_MS2 Standard MS2 Workflow (iTRAQ / TMT) cluster_MS3 SPS-MS3 Workflow (High-Accuracy TMT) ms1_a MS1: Isolate Precursor (Target + Contaminant) ms2_a MS2 Fragmentation (HCD) ms1_a->ms2_a quant_a Quantification (Mixed Reporter Ions) ms2_a->quant_a ms1_b MS1: Isolate Precursor (Target + Contaminant) ms2_b MS2 Fragmentation (Used for ID) ms1_b->ms2_b sps SPS: Isolate multiple 'clean' fragments from Target Peptide ms2_b->sps ms3 MS3 Fragmentation sps->ms3 quant_b Quantification (Pure Reporter Ions) ms3->quant_b

Caption: Comparison of a standard MS2 workflow versus the high-accuracy SPS-MS3 workflow.

Part 3: Experimental Protocol and Key Considerations

A successful isobaric labeling experiment hinges on meticulous sample preparation. The protocol below is a generalized workflow. Adherence to precise protein quantification and normalization is non-negotiable for reliable results.

Step-by-Step Isobaric Labeling Workflow
  • Protein Extraction & Quantification:

    • Extract proteins from cells or tissues using a mass spectrometry-compatible lysis buffer (e.g., urea-based).

    • Crucial Step: Accurately quantify the protein concentration for each sample using a reliable method like a BCA assay. Inaccurate quantification is a primary source of error.

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds with DTT (dithiothreitol).

    • Alkylate cysteine residues with IAA (iodoacetamide) to prevent bonds from reforming.

    • Dilute the sample to reduce the denaturant concentration (e.g., urea < 1M).

    • Digest proteins into peptides using an MS-grade enzyme, typically trypsin.[7]

  • Peptide Desalting and Quantification:

    • Clean up the peptide samples using a C18 solid-phase extraction (SPE) method to remove salts and detergents.

    • Quantify the resulting peptide concentration, for example, with a colorimetric peptide assay.[23] This provides a final checkpoint for normalization.

  • Isobaric Labeling Reaction:

    • Normalize peptide amounts across all samples. A typical starting point is 100 µg of peptide per channel.[23]

    • Reconstitute peptides in a suitable buffer (e.g., HEPES or TEAB, pH 8-8.5).[23]

    • Reconstitute the amine-reactive iTRAQ or TMT reagent in an anhydrous organic solvent (e.g., acetonitrile).[23]

    • Add the labeling reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.[7][23] A reagent-to-peptide ratio of at least 2:1 (w/w) is often recommended to ensure complete labeling.[24]

  • Quenching and Sample Pooling:

    • Quench the reaction by adding a primary amine-containing solution, such as hydroxylamine or Tris, to consume any remaining active reagent.[7][24]

    • Combine all labeled samples into a single vial at a 1:1:1... ratio. Mix thoroughly.

  • Final Cleanup and Fractionation:

    • Perform a final C18 SPE desalting step on the pooled sample.

    • For complex proteomes, it is highly recommended to perform offline fractionation (e.g., high-pH reversed-phase HPLC) to reduce sample complexity and increase proteome coverage depth.

    • Analyze each fraction by LC-MS/MS.

G Protein 1. Protein Extraction & Quantification Digest 2. Reduction, Alkylation, & Tryptic Digest Protein->Digest Desalt1 3. Peptide Desalting & Quantification Digest->Desalt1 Label 4. Isobaric Labeling (Separate Samples) Desalt1->Label Quench 5. Quench Reaction Label->Quench Pool 6. Sample Pooling (1:1:1 Ratio) Quench->Pool Desalt2 7. Final Desalting Pool->Desalt2 Fractionate 8. Offline Fractionation (Optional but Recommended) Desalt2->Fractionate LCMS 9. LC-MS/MS Analysis Fractionate->LCMS

Caption: A comprehensive experimental workflow for quantitative proteomics using isobaric tags.

Part 4: Making the Right Choice for Your Research

  • Choose iTRAQ when:

    • Your study involves 8 or fewer samples.[13]

    • You are building upon legacy data that was generated using iTRAQ.

    • Access to an MS3-capable mass spectrometer is not available.

    • Your experimental budget is a primary constraint (though reagent costs are often comparable to TMT).[12]

  • Choose TMT when:

    • Your study requires high throughput and involves more than 8 samples (e.g., large patient cohorts, detailed time-course or dose-response studies).[8][13]

    • Quantitative accuracy is your highest priority. The availability of the SPS-MS3 method provides the most reliable means of mitigating interference.[9][18]

    • You are investigating low-abundance proteins or subtle changes in expression where accuracy is critical.[4][22]

    • You are performing cutting-edge applications like single-cell proteomics, where TMTpro reagents are the established standard.[25]

Conclusion

The field of quantitative proteomics has been profoundly shaped by isobaric tagging. While iTRAQ laid the foundational groundwork, the continuous innovation in TMT chemistry and methodology, particularly the development of TMTpro for high-plex experiments and SPS-MS3 for high-accuracy quantification, has established it as the more powerful and flexible choice for modern proteomics research. By understanding the core principles, the critical challenge of interference, and the advanced solutions available, researchers can design more robust experiments, generate higher quality data, and ultimately, produce more impactful scientific insights.

References

  • Li, J., Vranken, J. G., Vaites, L. P., Schweppe, D. K., & Paulo, J. A. (2023). TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples. Journal of Proteome Research.

  • Pappireddi, N., Martin, L., & Wühr, M. (2022). Recent advances in isobaric labeling and applications in quantitative proteomics. Proteomics.

  • Walas, M., Matuszewska, M., & Golec, P. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules.

  • Derks, J., Lapek, J. D., Jr, & Paulo, J. A. (2022). TMTpro Complementary Ion Quantification Increases Plexing and Sensitivity for Accurate Multiplexed Proteomics at the MS2 Level. Journal of Proteome Research.

  • Saba, J., & Viner, R. (n.d.). HIGH THROUGHPUT QUANTITATIVE PROTEOMICS USING ISOBARIC TAGS. Thermo Fisher Scientific Whitepaper.

  • Wang, X., Chen, S., & Zhang, L. (2023). New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics. Analytical Chemistry.

  • Thermo Fisher Scientific. (n.d.). TMTpro Label Reagents—higher multiplex quantitation for up to 35 samples. Application Note.

  • Thermo Fisher Scientific. (n.d.). Next-generation TMTpro reagents for increased sample multiplexing. Technical Note.

  • Bioteke. (n.d.). Comparison of iTRAQ and TMT Technologies: Choosing the Right Protein Quantification Method. Biotech by Baitai Paike.

  • MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. MtoZ Biolabs Resources.

  • Ardent Bio. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Ardent Bio Insights.

  • Li, J., Vaites, L. P., & Paulo, J. A. (2021). TMTpro-18plex: The Expanded and Complete Set of TMTpro Reagents for Sample Multiplexing. Journal of Proteome Research.

  • MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio Resources.

  • Thermo Fisher Scientific. (n.d.). Tandem Mass Tag (TMT) Systems. Product Page.

  • Creative Proteomics. (n.d.). iTRAQ/TMT, Label Free, DIA, DDA in Proteomic. Creative Proteomics Resources.

  • Wang, X., et al. (2023). New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics. Analytical Chemistry.

  • Vranken, J. G., et al. (2023). Assessing interference in isobaric tag-based sample multiplexing using an 18-plex interference standard. Molecular & Cellular Proteomics.

  • Baitaipaike. (n.d.). TMT Labeling Steps. Biotech by Baitai Paike.

  • American Chemical Society. (n.d.). High Throughput Quantitative Proteomics Using Isobaric Tags. Webinar.

  • Technology Networks. (2018). Comparison of Three Label-Based Quantification Techniques—iTRAQ, TMT and SILAC. Infographic.

  • Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics.

  • QB3 Berkeley. (n.d.). TMT Peptide Labeling. Protocol.

  • Bluehill. (2024). iTRAQ: Quantitative Proteome Analysis Explained. Bluehill Blog.

  • MtoZ Biolabs. (n.d.). iTRAQ Proteomics: Unveiling Molecular Mechanisms of Proteomics. MtoZ Biolabs Resources.

  • Creative Proteomics. (n.d.). Protein Quantification Technology-TMT Labeling Quantitation. Creative Proteomics Resources.

  • MtoZ Biolabs. (n.d.). iTRAQ Quantification Technology: Principles, Advantages, and Applications. MtoZ Biolabs Resources.

  • Thompson, M. K., et al. (2013). Generation of Multiple Reporter Ions from a Single Isobaric Reagent Increases Multiplexing Capacity for Quantitative Proteomics. Analytical Chemistry.

  • Rauniyar, N. (2015). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Journal of Proteome Research.

  • Aggarwal, K., Choe, L. H., & Lee, K. H. (2006). A perspective on the use of iTRAQ™ reagent technology for protein complex and profiling studies. Briefings in Functional Genomics & Proteomics.

  • Creative Proteomics. (n.d.). iTRAQ in Proteomics: Principles, Differences, and Applications. Creative Proteomics Resources.

  • Thermo Fisher Scientific. (n.d.). Relative Quantitation of TMT-Labeled Proteomes – Focus on Sensitivity and Precision. Application Note.

  • Phanstiel, D., et al. (2011). Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. Journal of the American Society for Mass Spectrometry.

  • Thermo Fisher Scientific. (n.d.). TMT Quantitation Accuracy on the Orbitrap Eclipse Tribrid Mass Spectrometer. Application Note.

  • Vranken, J. G., et al. (2023). Assessing interference in isobaric tag-based sample multiplexing using an 18-plex interference standard. ResearchGate.

  • Paulo, J. A., O’Connell, J. D., & Gygi, S. P. (2016). MS2 versus MS3 identifications and quantifications. ResearchGate.

  • Schwartz, J. C., et al. (2022). Infrared Photo-Activation Boosts Reporter Ion Yield in Isobaric Tagging. Journal of the American Society for Mass Spectrometry.

  • Santa Cruz Biotechnology. (n.d.). This compound. Product Page.

Sources

A Comparative Guide to the Reproducibility and Accuracy of Labeling 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the precision of molecular tools is paramount. Labeled molecules serve as probes to elucidate biological mechanisms, quantify analytes, and characterize the fate of xenobiotics. The reliability of data derived from such probes hinges on the reproducibility and accuracy of their synthesis and labeling. This guide provides a senior application scientist’s perspective on the labeling of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene , a molecule whose polychlorinated aromatic structure presents unique challenges and opportunities. We will delve into the intricacies of its synthesis, explore potential labeling strategies, and offer a comparative analysis of their performance, grounded in fundamental principles of analytical chemistry and supported by established protocols.

Synthesis and Characterization of this compound

A robust and well-characterized synthesis is the bedrock of reproducible labeling. The structure of this compound lends itself to a classic Williamson ether synthesis .[1][2][3][4] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.

Proposed Synthesis Pathway:

The synthesis would proceed by reacting 2,6-dichlorophenol with 1,2-dichloroethane. The phenolic proton of 2,6-dichlorophenol is acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dichloroethane and displacing a chloride ion.


reactant1 [label="2,6-Dichlorophenol"]; reactant2 [label="1,2-Dichloroethane"]; base [label="Base (e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product [label="this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2,6-Dichlorophenoxide", style=filled, fillcolor="#FBBC05"];

reactant1 -> intermediate [label="Deprotonation"]; base -> intermediate [style=invis]; {rank=same; reactant1; base;} intermediate -> product [label="SN2 Attack"]; reactant2 -> product; }

Figure 1: Proposed Williamson ether synthesis of the target compound.

Experimental Protocol: Synthesis

  • Deprotonation: In a round-bottom flask, dissolve 2,6-dichlorophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF). Add an equimolar amount of a strong base like sodium hydride (NaH) portion-wise at 0°C. Allow the reaction to stir for 30 minutes to ensure complete formation of the phenoxide.

  • Ether Formation: To the solution of the phenoxide, add a slight excess (1.1 equivalents) of 1,2-dichloroethane. Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Characterization and Quality Control:

The identity and purity of the synthesized compound must be rigorously confirmed before any labeling is undertaken. A combination of spectroscopic and chromatographic techniques is essential.

Analytical Technique Purpose Expected Observations
1H NMR Structural confirmation and purity assessment.Aromatic and aliphatic protons with characteristic chemical shifts and coupling patterns.
13C NMR Confirmation of the carbon skeleton.Distinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and isotopic pattern.A molecular ion peak corresponding to C8H7Cl3O, with a characteristic isotopic cluster due to the three chlorine atoms.
HPLC/GC Purity assessment and quantification.A single major peak indicating high purity.
FTIR Identification of functional groups.Characteristic C-O-C (ether) and C-Cl stretching vibrations.

Labeling Strategies: A Comparative Overview

The term "labeling" can encompass several techniques, with isotopic and fluorescent labeling being the most common for small molecules in research and development. The choice of label depends entirely on the intended application of the final probe.

Isotopic Labeling

Isotopic labeling involves the incorporation of a stable (e.g., 2H, 13C, 15N) or radioactive (e.g., 3H, 14C) isotope into the molecule. This is the gold standard for quantitative bioanalysis (e.g., ADME studies) and as internal standards in mass spectrometry-based assays.

Isotopic Labeling Workflow:


start [label="Procure Isotopically Labeled Precursor", style=filled, fillcolor="#F1F3F4"]; synthesis [label="Perform Synthesis with Labeled Precursor"]; purification [label="Purify Labeled Product"]; analysis [label="Confirm Label Incorporation and Purity by MS and NMR", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> synthesis; synthesis -> purification; purification -> analysis; }

Figure 2: General workflow for isotopic labeling.

Experimental Protocol: 13C-Labeling

To introduce a 13C label, one would start with a commercially available labeled precursor. For instance, using 1,2-dichloroethane-13C2 in the Williamson ether synthesis described above would yield the desired labeled product.

  • Follow the synthesis protocol outlined in Section 1, substituting standard 1,2-dichloroethane with 1,2-dichloroethane-13C2.

  • After purification, confirm the incorporation and position of the 13C labels using 13C NMR and high-resolution mass spectrometry.

Fluorescent Labeling

Fluorescent labeling attaches a fluorophore to the molecule of interest, enabling its detection and quantification using fluorescence-based techniques such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays. This is particularly useful for visualizing the localization of a compound in cells or tissues.

Fluorescent Labeling Workflow:


start [label="Synthesize a Derivative with a Reactive Handle", style=filled, fillcolor="#F1F3F4"]; conjugation [label="Conjugate with a Fluorophore"]; purification [label="Purify the Labeled Conjugate"]; analysis [label="Confirm Labeling by Spectroscopy and Chromatography", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> conjugation; conjugation -> purification; purification -> analysis; }

Figure 3: General workflow for fluorescent labeling.

Experimental Protocol: Fluorescent Labeling via an Amine Handle

To attach a fluorophore, a reactive handle must be introduced into the molecule. A common strategy is to incorporate a primary amine. This can be achieved by modifying the synthesis to use a protected amino-alcohol derivative.

  • Synthesis of Amine-Functionalized Intermediate: React 2,6-dichlorophenol with N-(2-chloroethyl)phthalimide under Williamson ether synthesis conditions.

  • Deprotection: Remove the phthalimide protecting group using hydrazine to liberate the primary amine.

  • Fluorophore Conjugation: React the amine-functionalized molecule with an amine-reactive fluorophore (e.g., an NHS-ester or isothiocyanate derivative of fluorescein or rhodamine) in a suitable buffer (e.g., PBS pH 7.4).

  • Purification: Purify the fluorescently labeled product using HPLC to remove unreacted fluorophore and starting material.

Reproducibility and Accuracy: A Comparative Analysis

The reproducibility and accuracy of a labeling method are not inherent to the label itself but are a function of the entire process, from synthesis to final analysis.[5][6][7][8][9]

Parameter Isotopic Labeling Fluorescent Labeling Alternative Probes
Synthesis Reproducibility High. The synthesis is often identical to the unlabeled compound, simply substituting a labeled reagent.Moderate to High. Requires additional synthetic steps to introduce a reactive handle, which can introduce variability.Varies depending on the complexity of the alternative probe.
Labeling Efficiency High. Typically stoichiometric incorporation of the label.Moderate. Conjugation reactions may not go to completion, requiring careful purification.Not applicable.
Accuracy of Quantification Very High. Mass spectrometry with an isotopically labeled internal standard is the gold standard for accurate quantification.Moderate. Fluorescence intensity can be affected by environmental factors (pH, quenching), leading to lower accuracy.Dependent on the analytical method used for the alternative probe.
Purity and Characterization Straightforward. MS and NMR can readily confirm label incorporation and purity.More Complex. Requires chromatographic separation of labeled and unlabeled species and characterization can be complicated by the properties of the fluorophore.Varies.
Cost High, due to the cost of isotopically labeled starting materials.Moderate to High, depending on the cost of the fluorophore.Varies.

Validation of Labeled Compounds: Ensuring Scientific Integrity

The validation of analytical procedures for labeled compounds should follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[10][11][12][13][14]

Key Validation Parameters:

  • Specificity: The analytical method must be able to unequivocally assess the labeled analyte in the presence of expected components, including unlabeled starting material, impurities, and degradation products.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Linearity: The ability of the analytical procedure to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Recommendations

The choice of labeling strategy for this compound is dictated by the intended application.

  • For quantitative studies requiring the highest degree of accuracy and reproducibility, isotopic labeling is the unequivocal choice. The synthetic route is straightforward, and the analytical validation is well-established.

  • For qualitative and semi-quantitative applications involving visualization, such as cellular imaging, fluorescent labeling is appropriate. However, researchers must be mindful of the potential for variability in the labeling process and the environmental sensitivity of fluorescence-based measurements.

Regardless of the chosen method, a rigorous approach to synthesis, purification, and analytical validation is essential to ensure the generation of reliable and reproducible data. The principles and protocols outlined in this guide provide a framework for achieving this, thereby upholding the highest standards of scientific integrity.

References

  • Ryze Chemie. (2024). What Is The Difference Between Accurate Data And Reproducible Data. [Link]

  • Pauli, G. F., et al. (2014). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Journal of Natural Products, 77(6), 1457–1467. [Link]

  • LabPPM. (n.d.). Accuracy and Precision in Analytical Chemistry. [Link]

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Reproducibility. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Beauchamp, P. S. (n.d.). Experiment 06 Williamson Ether Synthesis. California State Polytechnic University, Pomona. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules, 27(19), 6439. [Link]

  • Traeger, A., et al. (2021). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Food Analytical Methods, 14, 1149–1162. [Link]

  • Lavis, L. D., & Raines, R. T. (2012). Synthesis and utility of fluorogenic acetoxymethyl ethers. ACS Chemical Biology, 7(4), 798–804. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

A Researcher's Guide to Molecular Tracking: Benchmarking Chemical Labels Against Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of biological research, the ability to track and quantify molecules within complex systems is paramount to unraveling cellular mechanisms, discovering disease biomarkers, and accelerating drug development. This guide provides an in-depth comparison of two distinct approaches for molecular tracking: the use of a chlorinated chemical label, represented here by the compound "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene," and the well-established methodologies of isotopic labeling.

This document is designed for researchers, scientists, and drug development professionals seeking to understand the fundamental principles, practical workflows, and relative merits of these techniques. By presenting a head-to-head comparison supported by experimental rationale, we aim to equip you with the knowledge to make informed decisions when selecting the optimal labeling strategy for your specific research objectives.

Introduction: The Imperative of Seeing the Unseen

At the heart of cellular function lies a dynamic interplay of proteins, metabolites, and other biomolecules. To understand this intricate network, we must be able to follow the fate of individual components – to see where they go, what they interact with, and how their abundance changes in response to stimuli or disease. Both chemical and isotopic labeling serve as powerful tools to render these molecules visible to our analytical instruments, primarily mass spectrometry.

Isotopic labeling involves the incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into the very fabric of a biomolecule.[1][2] This "silent" alteration adds a specific mass signature without significantly changing the molecule's chemical properties. In contrast, chemical labeling introduces an external tag with unique chemical features that facilitate its detection.[3] Here, we will explore the potential of a chlorinated compound as such a tag, leveraging the distinctive isotopic signature of chlorine for detection.[4][5]

Section 1: The Chemical Labeling Approach with this compound

While "this compound" is not a conventional labeling reagent, its structure provides a basis for a hypothetical chemical probe. For this guide, we will posit a derivative of this molecule that has been functionalized to react with a specific functional group on a target protein, for instance, a cysteine residue.[6]

Principle of Detection: The Chlorine Isotopic Signature

The key to detecting our chlorinated label lies in the natural isotopic abundance of chlorine: approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[5] This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing molecule. A molecule with one chlorine atom will exhibit two peaks separated by approximately 2 Da, with an intensity ratio of roughly 3:1 (M:M+2).[4][7] Our hypothetical label, containing three chlorine atoms, would produce a more complex and highly recognizable pattern, making it stand out against the biological background.

Hypothetical Experimental Workflow: Protein Labeling

The following protocol outlines a plausible workflow for using a functionalized this compound derivative to label and identify a target protein.

Experimental Protocol 1: Chemical Labeling of a Target Protein

  • Probe Synthesis: Functionalize this compound with a reactive group (e.g., an iodoacetamide) to create a probe that selectively targets cysteine residues.

  • Labeling Reaction: Incubate the protein sample (e.g., cell lysate) with the synthesized probe under conditions that favor covalent bond formation.

  • Removal of Excess Probe: Use dialysis or size-exclusion chromatography to remove any unreacted probe.

  • Protein Digestion: Digest the labeled protein sample into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Analysis: Search the mass spectrometry data for peptides exhibiting the characteristic isotopic pattern of the three-chlorine label. The mass of the label is added as a potential modification in the database search.

G cluster_prep Sample Preparation cluster_analysis Analysis synthesis Probe Synthesis labeling Labeling Reaction synthesis->labeling cleanup Removal of Excess Probe labeling->cleanup digestion Protein Digestion cleanup->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis lcms->data G cluster_labeling Metabolic Labeling cluster_experiment Experiment cluster_analysis Analysis light_culture Light' Cell Culture mixing Cell Lysis & Protein Mixing light_culture->mixing heavy_culture 'Heavy' Cell Culture treatment Experimental Treatment heavy_culture->treatment treatment->mixing digestion Protein Digestion mixing->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis lcms->data

Sources

Byproducts and artifacts of "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" labeling in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Byproducts and Artifacts of Amine-Reactive Isobaric Labeling in Proteomics

In the landscape of quantitative proteomics, chemical labeling has become a cornerstone for accurately determining relative protein abundance across multiple samples. While the user's query for "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" did not correspond to a known labeling reagent in the field, the core interest in labeling byproducts and artifacts is a critical area of discussion for researchers. This guide will, therefore, focus on the most prevalent class of reagents used for this purpose: amine-reactive isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

As a Senior Application Scientist, this guide provides an in-depth analysis of the chemistry, potential pitfalls, and comparative performance of these essential tools. We will delve into the mechanistic basis of labeling, the formation of unwanted byproducts, the analytical artifacts that can skew quantification, and how these reagents compare to other common labeling strategies.

The Chemistry of Amine-Reactive Labeling: A Double-Edged Sword

The power of TMT and iTRAQ lies in their clever chemical design.[1][2] These reagents consist of three key components: a reporter group with a unique isotopic composition, a balancer group to ensure all tags have the same total mass (isobaric), and a reactive group that targets specific amino acid residues.[1][3] The most common reactive group is an N-Hydroxysuccinimide (NHS) ester, which efficiently targets primary amines found at the N-terminus of peptides and on the side chain of lysine residues.[4][5][6]

The reaction forms a stable amide bond, covalently attaching the isobaric tag to the peptide.[4][6] This specificity is foundational, as trypsin, the most common enzyme used in proteomics, cleaves after lysine and arginine residues, ensuring that nearly every resulting peptide has at least one labeling site.[7]

Caption: Co-isolation of interfering ions leads to distorted reporter ion ratios.

Summary of Byproducts and Artifacts
IssueTypeCauseImpact on Proteomics Data
Over-labeling Chemical ByproductNHS ester reacts with Ser, Thr, Tyr hydroxyl groups. [8]Increased sample complexity; loss of quantifiable peptides; potential for inaccurate quantification. [8]
Ratio Compression Analytical ArtifactCo-isolation of interfering ions with the target peptide during MS analysis. [9]Underestimation of quantitative differences between samples, masking true biological changes. [10]
Incomplete Labeling Procedural ArtifactInsufficient reagent, moisture contamination of reagent, or competing primary amines (e.g., Tris buffer). [7][11]Peptides without a tag will not be quantified, leading to missing values and skewed protein-level quantification.

Comparison with Alternative Labeling Strategies

While TMT and iTRAQ are powerful for high-plex multiplexing, other methods offer different advantages and disadvantages. [1][11]

Isotope-Coded Affinity Tags (ICAT)

Introduced in 1999, ICAT was a pioneering chemical labeling method. [5]It targets cysteine residues via an iodoacetamide reactive group and uses a biotin tag for affinity purification of labeled peptides. [3][5]

  • Pros : Reduces sample complexity by isolating only cysteine-containing peptides. [3]* Cons : Limited to proteins containing cysteine, potentially missing key proteins. Early versions using deuterium caused chromatographic shifts, and the tag itself could lead to fragmentation issues. [3]Multiplexing is typically limited to two samples. [12]

Stable Isotope Dimethyl Labeling

This cost-effective method uses formaldehyde and a reducing agent to label primary amines (N-terminus and lysines). [3]Different isotopic forms of these reagents create "light," "intermediate," and "heavy" versions of the peptides.

  • Pros : Simple, inexpensive, and highly efficient. It can be performed in up to 8M urea. [7]* Cons : Quantification is performed at the MS1 level, which can suffer from increased spectral complexity. The multiplexing capability is generally limited to two or three samples. [3]

Comparative Performance
FeatureTMT / iTRAQ (Isobaric)ICAT (Affinity Tag)Dimethyl Labeling
Target Residue Primary Amines (Lys, N-terminus) [13]Thiols (Cysteine) [5]Primary Amines (Lys, N-terminus) [3]
Quantification Level MS/MS (Reporter Ions) [12]MS1 (Precursor Ions)MS1 (Precursor Ions) [12]
Multiplexing High (up to 18-plex or more) [1][14]Low (Typically 2-plex)Low (Typically 2-plex or 3-plex) [3]
Key Artifact Ratio Compression [9]Incomplete proteome coverage; potential chromatographic shifts with deuterium labels. [3]Increased MS1 spectral complexity; buffer interference (requires amine-free buffers). [7]
Cost High [2][15]ModerateLow [3]

Experimental Protocols and Workflows

To ensure high-quality data, meticulous adherence to validated protocols is essential.

General TMT/iTRAQ Labeling Workflow

TMT_Workflow P1 Protein Extraction & Quantification P2 Reduction & Alkylation P1->P2 P3 Trypsin Digestion P2->P3 P4 Peptide Labeling with Isobaric Tags P3->P4 P5 Quenching Reaction P4->P5 P6 Pooling of Samples P5->P6 P7 Sample Cleanup (e.g., Desalting) P6->P7 P8 LC-MS/MS Analysis P7->P8 P9 Data Analysis (Identification & Quantification) P8->P9

Caption: Standard workflow for quantitative proteomics using isobaric tags.

Protocol: In-Solution TMT Labeling of Peptides

This protocol is a generalized example and should be optimized for specific experimental needs.

  • Peptide Preparation : Start with 100 µg of purified, desalted peptides from each sample, dried completely by vacuum centrifugation.

  • Reconstitution : Reconstitute each peptide sample in 100 µL of 50 mM HEPES buffer, pH 8.5. [13][16]Ensure the peptide concentration is uniform across all samples.

  • TMT Reagent Preparation : Equilibrate the TMT reagent vials to room temperature to prevent moisture condensation. [11][16]Dissolve the contents of each TMT reagent vial in 41 µL of anhydrous acetonitrile.

  • Labeling Reaction : Add the dissolved TMT reagent to the corresponding peptide sample. Incubate the mixture for 1 hour at room temperature. The recommended TMT-to-peptide ratio is typically between 4:1 and 8:1 (w/w). [16]5. Quenching : Stop the labeling reaction by adding 8 µL of 5% hydroxylamine to each sample. [16]Incubate for 15 minutes at room temperature to quench any remaining active TMT reagent. Hydroxylamine will also reverse some of the less stable O-ester linkages on Ser/Thr/Tyr residues.

  • Sample Pooling : Combine all labeled samples into a single new microcentrifuge tube.

  • Cleanup : Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove unreacted TMT reagent and other contaminants.

  • Analysis : Dry the cleaned, pooled sample and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol: Enhanced Removal of Over-labeled Byproducts

Recent studies have shown that the standard hydroxylamine quench is not fully efficient at removing O-derivative byproducts. [8]A more robust method involves using a different nucleophilic aminolysis reagent.

  • Post-Quench Treatment : After the standard 15-minute hydroxylamine quench (Step 5 above), add an optimized aminolysis reagent (e.g., as determined by systematic screening, such as specific amino acid solutions) to the pooled sample.

  • Incubation : Incubate the mixture under optimized conditions (e.g., specific pH, temperature, and time) to selectively cleave the O-acylurea linkages while preserving the stable N-terminal and lysine amide bonds.

  • Cleanup and Analysis : Proceed with sample cleanup and LC-MS/MS analysis as described above. This enhanced step can reduce over-labeled peptides to less than 1%, improving identification rates and quantitative precision. [8]

Conclusion: Navigating the Trade-offs in Proteomic Labeling

The choice of a labeling strategy in proteomics is a critical decision that involves a trade-off between multiplexing capability, cost, and potential for analytical artifacts. Amine-reactive isobaric tags like TMT and iTRAQ offer unparalleled multiplexing, enabling large-scale studies with reduced technical variability. [11][13]However, researchers must be vigilant about the inherent challenges of over-labeling and ratio compression.

Understanding the chemical basis of these artifacts is the first step toward mitigating them through careful experimental design, optimized protocols, and sophisticated data analysis strategies. By implementing robust quenching procedures and being aware of the limitations of co-isolation, scientists can harness the power of these reagents to achieve accurate and reproducible quantitative proteomic data, ultimately accelerating discovery in basic research and drug development.

References

  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]

  • Pani, N., & Rix, U. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. MDPI. Retrieved from [Link]

  • Boersema, P. J., et al. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. PDF. Retrieved from [Link]

  • Merrill, A. E., et al. (2016). Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. PMC. Retrieved from [Link]

  • Tian, X., Permentier, H. P., & Bischoff, R. (2021). Chemical isotope labeling for quantitative proteomics. PMC - NIH. Retrieved from [Link]

  • Vosseller, K., et al. (2005). Quantitative Proteomics Employing Primary Amine Affinity Tags. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobaric tag for relative and absolute quantitation. Retrieved from [Link]

  • Drug Discovery News. (2024). Expert Advice: Unlocking efficiency in proteomics with TMT labeling. Retrieved from [Link]

  • Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. PMC - NIH. Retrieved from [Link]

  • Demyanenko, Y., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples. ResearchGate. Retrieved from [Link]

  • Lapek, J. D., et al. (2021). Aliquoting of isobaric labeling reagents for low concentration and single cell proteomics samples. bioRxiv. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics. Molecular & Cellular Proteomics. Retrieved from [Link]

  • The Analytical Scientist. (2021). TMT bad practices. Retrieved from [Link]

  • Creative Proteomics. (2018). Proteomics Quantification: iTRAQ. YouTube. Retrieved from [Link]

  • Stahl-Zeng, J., et al. (2007). Protein labeling by iTRAQ: a new tool for quantitative mass spectrometry in proteome research. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. NIH. Retrieved from [Link]

  • University of Bergen. (n.d.). TMT and TMTpro Mass Tag Labelling. Retrieved from [Link]

  • Tian, X., Permentier, H. P., & Bischoff, R. (2021). Chemical isotope labeling for quantitative proteomics. Sci-Hub. Retrieved from [Link]

  • University of Washington. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Chen, J., et al. (2020). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. NIH. Retrieved from [Link]

  • Bersuker, K., et al. (2019). A Proximity Labeling Strategy Provides Insights into the Composition and Dynamics of Lipid Droplet Proteomes. PubMed Central. Retrieved from [Link]

  • Gaskins, G., et al. (2020). Proximity Protein Labeling In Dictyostelium With Engineered Ascorbic Acid Peroxidase 2. bio-protocol. Retrieved from [Link]

Sources

A Researcher's Guide to Substituted Dichlorobenzenes: Synthetic Strategies and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

We will explore the fundamental synthetic routes to achieve the 1,3-dichloro substitution pattern, compare alternative strategies, and provide actionable experimental protocols. The objective is to equip researchers with the foundational knowledge to effectively utilize these versatile chemical building blocks.

The Role of Chlorinated Aromatic Compounds in Drug Discovery

Chlorine atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The introduction of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Chlorinated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[1] This highlights the significance of developing robust synthetic methodologies for creating chlorinated intermediates.

While "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" (CAS 53491-29-5) is commercially available for research purposes, its specific applications and comparative performance data are not extensively documented in peer-reviewed literature.[2][3] It is most likely utilized as a specialized intermediate in multi-step synthetic sequences. Therefore, this guide will focus on the broader class of 1,3-disubstituted aromatic compounds, providing a comparative analysis of synthetic strategies.

Comparative Analysis of Synthetic Strategies for 1,3-Disubstituted Benzenes

The synthesis of 1,3-disubstituted aromatic compounds, such as 1,3-dichlorobenzene and its derivatives, requires careful strategic planning due to the directing effects of substituents in electrophilic aromatic substitution (EAS) reactions. Chlorine is an ortho-, para-director, meaning direct dichlorination of benzene does not yield the meta-isomer in significant quantities.[4] Therefore, alternative and more controlled methods are necessary.

Below is a comparison of common strategies to achieve the 1,3-substitution pattern.

Synthetic Strategy General Approach Advantages Disadvantages
Sandmeyer Reaction Conversion of a 1,3-diaminobenzene derivative to the corresponding dichloro compound via a diazonium salt.High regioselectivity. Provides access to a wide range of substituents.Requires handling of potentially unstable diazonium salts. Multi-step process.[4]
Palladium-Catalyzed Cross-Coupling Sequential or double coupling reactions on a 1,3-dihalobenzene core.High functional group tolerance. Generally high yields and versatility.Cost of palladium catalysts and ligands. Potential for catalyst poisoning.[5]
Directed Ortho-Metalation (DoM) A directing group guides lithiation to the ortho positions, followed by quenching with an electrophile.Excellent regiocontrol.Requires strongly basic and anhydrous conditions. Limited to substrates with a suitable directing group.[5]
Modification of Substituents Converting existing ortho-, para-directing groups into meta-directing groups (or vice versa) at a strategic point in the synthesis.Allows for "polarity reversal" to achieve otherwise difficult substitution patterns.[6]Can add several steps to the overall synthesis. Requires careful planning of the reaction sequence.[7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations relevant to the synthesis of 1,3-disubstituted benzenes.

Protocol 1: Synthesis of 1,3-Dichlorobenzene via the Sandmeyer Reaction

This protocol outlines the synthesis of 1,3-dichlorobenzene starting from benzene, a classic example of controlling substituent placement through multi-step synthesis.

Workflow Diagram:

G Benzene Benzene Nitrobenzene Mono-nitrated Benzene Benzene->Nitrobenzene HNO₃, H₂SO₄ Dinitrobenzene 1,3-Dinitrobenzene Nitrobenzene->Dinitrobenzene Conc. HNO₃, H₂SO₄, Heat Diaminobenzene 1,3-Diaminobenzene Dinitrobenzene->Diaminobenzene Reduction (e.g., Zn, HCl) Diazonium 1,3-Bis(diazonium)benzene Diaminobenzene->Diazonium NaNO₂, HCl Dichlorobenzene 1,3-Dichlorobenzene Diazonium->Dichlorobenzene CuCl, HCl (Sandmeyer Reaction)

Caption: Multi-step synthesis of 1,3-Dichlorobenzene.

Step-by-Step Procedure:

  • Nitration of Benzene: Carefully add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in an ice bath. Slowly add benzene to this mixture while stirring and maintaining a low temperature. Allow the reaction to proceed to form mono-nitrobenzene.[4]

  • Dinitration: To the mono-nitrobenzene, add more concentrated nitric and sulfuric acid and heat the mixture. The nitro group is a meta-director, leading to the formation of 1,3-dinitrobenzene.[4]

  • Reduction to Diamine: Reduce the 1,3-dinitrobenzene to 1,3-diaminobenzene. This can be achieved using a reducing agent such as zinc or tin in the presence of hydrochloric acid (HCl).[4]

  • Diazotization: Dissolve the 1,3-diaminobenzene in HCl and cool the solution in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) to form the bis-diazonium salt.[4]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will evolve, and 1,3-dichlorobenzene will be formed.[4]

  • Purification: Extract the 1,3-dichlorobenzene with an organic solvent and purify using distillation or chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol demonstrates a common cross-coupling reaction used to form C-N bonds, a key step in the synthesis of many pharmaceuticals. This can be applied to a 1,3-dichlorobenzene core.

Workflow Diagram:

G Start 1,3-Dichlorobenzene + n-Butylamine Reaction Reaction Mixture in Schlenk Tube Start->Reaction Reagents Pd₂(dba)₃ (catalyst) XPhos (ligand) NaOtBu (base) Toluene (solvent) Reagents->Reaction Heating Heat to 100°C, 24h Reaction->Heating Workup Cool, Dilute with Ethyl Acetate, Filter Heating->Workup Purification Column Chromatography Workup->Purification Product 1,3-Di(n-butylamino)benzene Purification->Product

Caption: Buchwald-Hartwig double amination workflow.

Materials:

  • 1,3-Dichlorobenzene (1.0 mmol)

  • n-Butylamine (2.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (2.5 mmol)

  • Toluene (10 mL)[5]

Step-by-Step Procedure:

  • Inert Atmosphere: In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.[5]

  • Add Reagents: Add toluene, followed by 1,3-dichlorobenzene and n-butylamine.[5]

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with stirring for 24 hours.[5]

  • Workup: Cool the reaction to room temperature and dilute it with ethyl acetate.[5]

  • Filtration: Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.[5]

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired product.[5]

Conclusion and Future Outlook

While a detailed comparative guide for "this compound" is currently unfeasible due to the lack of specific application data in the public domain, the principles outlined in this guide provide a strong foundation for researchers working with substituted dichlorobenzenes. The choice of synthetic strategy is paramount and depends heavily on the desired final structure, functional group compatibility, and scalability.

The Sandmeyer reaction remains a robust and cost-effective method for accessing the 1,3-dichloro substitution pattern, while modern palladium-catalyzed cross-coupling reactions offer greater versatility and functional group tolerance, which is often crucial in the later stages of drug development. As new catalytic systems are developed, the toolkit for synthesizing complex chlorinated aromatics will continue to expand, enabling the discovery of novel therapeutics and advanced materials.

References

  • A Comparative Guide to the Synthesis of 3,5-Disubstituted Aromatics: Altern
  • This compound | CAS 53491-29-5 | SCBT - Santa Cruz Biotechnology.
  • 1,3-dichlorobenzene synthesis - YouTube.
  • 1,3-Dichloro-2-ethoxybenzene | C8H8Cl2O | CID 595730 - PubChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
  • Synthesis of Benzene Derivatives (2) – Polarity Reversal - Master Organic Chemistry.
  • 15.5 Multistep synthesis with aromatics | Organic Chemistry II - Lumen Learning.
  • 1,3-Dichloro-2-(2-chloro-ethoxy)
  • 16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts.

Sources

Safety Operating Guide

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from the bench to waste disposal requires the same level of precision and safety as your research itself. When dealing with compounds like 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene, a chlorinated aromatic ether, proper disposal is not just a regulatory requirement—it is a critical component of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

Inferred Hazard Summary Table

Hazard ClassificationDescriptionCausality and Field Insight
Acute Toxicity (Oral) Harmful if swallowed.Chlorinated organic compounds can disrupt metabolic processes. Accidental ingestion is a primary route of exposure that must be mitigated with strict lab hygiene.
Skin/Eye Irritation Causes skin and serious eye irritation.The chemical structure can lead to irritation upon contact. Always assume contact will cause irritation and wear appropriate PPE.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]Chlorinated aromatic compounds are known for their environmental persistence and potential to bioaccumulate, posing a significant, long-term risk to ecosystems.
Combustion Byproducts Thermal decomposition may produce toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[1][2]Incomplete combustion can lead to the formation of highly hazardous byproducts. This is a key reason why controlled, high-temperature incineration is the required disposal method.

The first step in any laboratory workflow, including disposal, is a formal risk assessment. This ensures that potential hazards are identified and controlled before work begins.

A Step 1: Identify Hazards (Review SDS of Analogous Compounds) B Step 2: Assess Risks (Evaluate Quantities, Exposure Routes) A->B Analyze Potential Harm C Step 3: Implement Controls (PPE, Ventilation, Segregation) B->C Mitigate Risks D Step 4: Document & Review (Update SOPs, Confirm Procedures) C->D Ensure Compliance & Safety

Caption: Risk Assessment Workflow for Chemical Disposal.

The Regulatory Imperative: RCRA and Halogenated Waste

This compound is a halogenated organic compound . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing these compounds are strictly regulated.[3][4]

As the generator, you are legally responsible for ensuring this waste is correctly identified, managed, and treated.[5] It will likely be classified under the "F-list" of hazardous wastes from non-specific sources.[5][6] This classification prohibits land disposal and mandates specific treatment methods.[4]

Core Disposal Principle: High-Temperature Incineration

Due to the stable carbon-chlorine bonds and the hazardous nature of this compound, the only acceptable disposal method is incineration at a licensed hazardous waste facility .

Why Incineration?

  • Complete Destruction: High temperatures (typically >850°C) are required to break the strong C-Cl bonds, ensuring the complete destruction of the organic molecule.

  • Acid Gas Neutralization: Professional incinerators are equipped with "scrubbers" or other flue gas treatment systems. As the compound burns, the chlorine atoms are converted to hydrogen chloride (HCl) gas. Scrubbers neutralize this corrosive and toxic gas before it can be released into the atmosphere.[3]

Under no circumstances should you ever attempt to dispose of this chemical via other methods.

Prohibited Disposal Methods:

  • DO NOT pour down the drain. This is illegal and introduces a persistent, toxic chemical into the water system.

  • DO NOT allow to evaporate in a fume hood. This releases the compound into the environment and constitutes illegal disposal.[7]

  • DO NOT mix with non-hazardous trash.

  • DO NOT mix with non-halogenated organic solvent waste. This contaminates the entire container of solvent waste, increasing disposal costs and complexity.

Step-by-Step Laboratory Protocol for Waste Management

Follow this procedural workflow to ensure safety and compliance from the point of generation to final pickup.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the primary container or preparing the waste, ensure you are wearing:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are suitable for incidental contact. If prolonged contact is possible, consult a glove compatibility chart. Always inspect gloves before use and wash hands after removal.[7]

  • Body Protection: A standard laboratory coat.[8]

Step 2: Segregate Your Waste Stream

Proper segregation is the most critical step in a laboratory waste program. Halogenated organic waste must always be kept separate from non-halogenated waste.

Start Generated Chemical Waste CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen HalogenWaste Collect in 'HALOGENATED ORGANIC WASTE' Container CheckHalogen->HalogenWaste  Yes NonHalogenWaste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container CheckHalogen->NonHalogenWaste No  

Caption: Waste Segregation Decision Tree.

Step 3: Use a Designated Waste Container
  • Select the Right Container: Use a clean, sealable container made of a chemically compatible material (e.g., glass or polyethylene). The container must be in good condition with no leaks or cracks.

  • Leave Headspace: Never fill a waste container to more than 80% capacity to allow for vapor expansion.

  • Keep Closed: The container must be securely sealed at all times, except when you are actively adding waste.[9]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

Step 4: Label the Container Correctly

Proper labeling is a legal requirement. As soon as you designate a container for waste, it must be labeled.

Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:

  • The words "HAZARDOUS WASTE"

  • Your name, department, and contact information

  • The full chemical name of all contents: "this compound" . Do not use abbreviations or formulas.

  • The approximate concentrations and total volume.

  • The date you first started accumulating waste in the container.

Step 5: Arrange for Disposal

Store your properly labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) in your lab until it is ready for pickup. Contact your institution's EHS office to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

Emergency Procedures for Spills

In the event of a small, manageable spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear your full PPE.

  • Contain the spill using a chemical spill kit or absorbent pads.

  • Collect the contaminated absorbent material using tongs or a scoop.

  • Place all contaminated materials into a designated solid waste container, label it as hazardous waste with the chemical name, and dispose of it through your EHS office.

  • For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

By adhering to this guide, you ensure that your work is conducted safely, responsibly, and in full compliance with environmental regulations, protecting yourself, your colleagues, and the community.

References

  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1,3-Dichlorobenzene.
  • TCI Chemicals. (2025). Safety Data Sheet for 1,3-Dichloro-2-iodobenzene.
  • Fisher Scientific. (2009). Safety Data Sheet for 1,3-Dichlorobenzene.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dichloro-5-(chloromethyl)benzene.
  • Fisher Scientific. (2010). Safety Data Sheet for 1,2-Dichlorobenzene.
  • Chevron Phillips Chemical. (2021). Safety Data Sheet - Benzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1,3-dichloro-2-propanol.
  • University of California, San Francisco. (n.d.). Halogenated Waste Guidance.
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from UCLA Chemistry & Biochemistry website.
  • BenchChem. (2025). Proper Disposal of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemicals Guidance.
  • University of California, Davis Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • Weill Cornell Medicine Environmental Health and Safety. (2025). Laboratory Chemical Hygiene Plan.
  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene. The procedural, step-by-step guidance herein is designed for researchers, scientists, and drug development professionals. Our commitment is to furnish you with information that extends beyond the product, ensuring the highest standards of laboratory safety and chemical handling.

Chlorinated aromatic compounds, such as this compound, are a class of chemicals that demand rigorous safety protocols due to their potential toxicity and environmental persistence.[1] Adherence to these guidelines is not merely a matter of compliance but a foundational pillar of a safe research environment.

Foundational Safety: Hazard Assessment & Engineering Controls

Before any laboratory work commences, a thorough hazard assessment is mandatory.[2] While specific toxicological data for this compound is not extensively documented, its structure as a chlorinated aromatic ether indicates a potential for skin and eye irritation, and other hazards associated with chlorinated organic compounds.[3] Therefore, a conservative and cautious approach to handling is paramount.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical safety measures as they are designed to remove the hazard at the source.[4]

  • Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] The fume hood should be tested and certified to ensure it meets appropriate airflow standards.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[3][5] Regular testing of this equipment is essential to ensure proper function.[5]

Personal Protective Equipment (PPE): A Barrier of Protection

Personal protective equipment is a crucial last line of defense against chemical exposure.[2] The selection of appropriate PPE is dictated by the hazards identified in the risk assessment.[6] For this compound, the following PPE is required:

Eye and Face Protection

Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient.[3] Chemical splash goggles that conform to ANSI Z87 standards are the minimum requirement.[7]

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of larger volumes or when mixing, a face shield must be worn in conjunction with chemical splash goggles.[1][2]

Skin and Body Protection

Protecting the skin from contact with chlorinated aromatic compounds is critical.

  • Gloves: Chemically resistant gloves are mandatory.[1] The choice of glove material should be based on the manufacturer's chemical resistance data. Suitable materials for chlorinated aromatic compounds often include Viton®, butyl rubber, or laminate films.[1][8][9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect clothing and skin from splashes.[2][3]

  • Chemical-Resistant Apron/Coveralls: For procedures with a higher risk of significant splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[1]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[2][7]

Respiratory Protection

While engineering controls are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.

  • NIOSH-Approved Respirator: In instances where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][9] A formal respiratory protection program, including fit testing and training, is essential when respirators are used.[4][6]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles and face shield.[1]Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Viton®, butyl rubber), lab coat, and closed-toe shoes.[1][2][8]Prevents skin contact, which can lead to irritation.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.[2][9]Required when engineering controls are insufficient to prevent inhalation of vapors.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle to prevent environmental contamination.

  • Waste Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]

  • Container Management: Dispose of contaminated materials in designated, labeled hazardous waste containers in accordance with institutional, local, and federal regulations.[1][10] Do not reuse empty containers.

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.

References

  • OSHA's PPE Laboratory Standards. (2022-11-30). Clarion Safety Systems. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. [Link]

  • OSHA Laboratory Standard. (2023-09-18). Compliancy Group. [Link]

  • Toxicological Profile for Chlorobenzene. (2021-09). Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. [Link]

  • SKC OSHA / NIOSH Sampling Guide for Chlorinated hydrocarbons (screening). SKC Inc. [Link]

  • Controlling chlorinated benzene compounds in plant wastewaters. (1978-10-31). OSTI.GOV. [Link]

  • Chlorinated Benzenes and Toluenes. AFIRM Group. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.